Product packaging for Methyl 3-(3-hydroxyphenyl)propanoate(Cat. No.:CAS No. 61389-68-2)

Methyl 3-(3-hydroxyphenyl)propanoate

Cat. No.: B1586191
CAS No.: 61389-68-2
M. Wt: 180.2 g/mol
InChI Key: IIFOKIAATXLZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-(3-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1586191 Methyl 3-(3-hydroxyphenyl)propanoate CAS No. 61389-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFOKIAATXLZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363765
Record name Methyl 3-(3-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61389-68-2
Record name Methyl 3-(3-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(3-hydroxyphenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 3-(3-hydroxyphenyl)propanoate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-(3-hydroxyphenyl)propanoate

Introduction: A Versatile Bifunctional Building Block

This compound, CAS Number 61389-68-2 , is an organic compound featuring both a phenolic hydroxyl group and a methyl ester.[1] This bifunctional nature makes it a valuable intermediate and building block in various fields of chemical synthesis, particularly in the development of pharmaceuticals and novel materials. Its structure allows for selective modification at either the aromatic ring, the hydroxyl group, or the ester moiety, providing a versatile scaffold for constructing more complex molecules. The parent compound, 3-(3-hydroxyphenyl)propanoic acid, is a known human metabolite, often resulting from the microbial degradation of dietary polyphenols like caffeic acid in the colon.[2] This metabolic relevance also positions this compound as a useful reference standard in metabolomics and related biomedical research.

This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, its spectroscopic signature for characterization, key applications in research and drug development, and essential safety information.

Physicochemical Properties

The properties of this compound are summarized below. These data are critical for designing reaction conditions, purification strategies, and for safe handling and storage.

PropertyValueSource
CAS Number 61389-68-2[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
IUPAC Name This compound[1]
Synonyms Methyl 3-(3-hydroxyphenyl)propionate, Benzenepropanoic acid, 3-hydroxy-, methyl ester[1]
Calculated XLogP3 1.7[1]
Appearance Dark Brown Oil[3]
Solubility Soluble in Methanol[3][4]

Synthesis Protocol: Fischer Esterification

A common and straightforward method for synthesizing this compound in a laboratory setting is the Fischer esterification of its parent carboxylic acid, 3-(3-hydroxyphenyl)propanoic acid. This acid-catalyzed reaction with methanol is a classic and reliable approach.

Causality and Experimental Rationale

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the ester. An excess of methanol is typically used to shift the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge round-bottom flask with: - 3-(3-hydroxyphenyl)propanoic acid - Excess Methanol (Solvent/Reagent) B Cool flask in an ice bath A->B C Slowly add catalytic H₂SO₄ B->C D Attach reflux condenser C->D E Heat mixture to reflux (e.g., 65°C) for several hours D->E F Cool to room temperature E->F G Remove excess methanol (rotary evaporation) F->G H Dissolve residue in Ethyl Acetate G->H I Wash with NaHCO₃ solution, then brine H->I J Dry organic layer (e.g., Na₂SO₄) I->J K Filter and concentrate solvent J->K L Purify via column chromatography (Silica gel, Hexane:EtOAc gradient) K->L M Obtain pure product L->M

Caption: Fischer Esterification Workflow for Synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the bulk of the methanol via rotary evaporation. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following data represent the expected spectroscopic profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[5] The sample is typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[6]

¹H NMR Expected δ (ppm) Multiplicity Assignment
Aromatic-H 6.7 - 7.2Multiplet4H, C₆H
Phenol-OH ~5.0 - 6.0Broad Singlet1H, OH
Ester-CH₃ ~3.68Singlet3H, OCH₃
Propanoate-CH₂ ~2.92Triplet2H, Ar-CH₂ -
Propanoate-CH₂ ~2.63Triplet2H, -CH₂ -COO
¹³C NMR Expected δ (ppm) Assignment
C=O (Ester) ~173.5C =O
Ar-C-OH ~156.0C -OH
Ar-C-CH₂ ~142.0C -CH₂
Ar-C ~129.8Ar-C H
Ar-C ~120.5Ar-C H
Ar-C ~115.8Ar-C H
Ar-C ~113.2Ar-C H
O-CH₃ ~51.8O-C H₃
Propanoate-CH₂ ~35.5Ar-C H₂-
Propanoate-CH₂ ~30.2-C H₂-COO
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]

Frequency (cm⁻¹) Vibration Type Functional Group
~3350 (broad)O-H StretchPhenolic -OH
3050 - 2850C-H StretchAromatic & Aliphatic C-H
~1730 (strong)C=O StretchEster Carbonyl
1600, 1485C=C StretchAromatic Ring
~1250C-O StretchEster/Phenol
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, which aids in structural elucidation.[8]

m/z Value Interpretation
180[M]⁺ (Molecular Ion)
149[M - OCH₃]⁺
121[M - COOCH₃]⁺
107[HOC₆H₄CH₂]⁺ (Tropylium-type ion)

Applications in Research and Drug Development

The utility of this compound stems from its identity as a bifunctional building block, allowing for sequential or orthogonal chemical modifications.

G cluster_0 Reaction Sites cluster_1 Potential Derivatives & Applications Compound This compound (Bifunctional Scaffold) Phenol Phenolic -OH Compound->Phenol Site 1 Ester Methyl Ester Compound->Ester Site 2 App3 Electrophilic Aromatic Substitution (Scaffold elaboration) Compound->App3 App4 Metabolomics Standard Compound->App4 App1 Etherification / Alkylation (Linker for PROTACs, etc.) Phenol->App1 App2 Ester Hydrolysis / Amidation (Bioisosteric replacement) Ester->App2

Caption: Application pathways for the bifunctional scaffold.

  • Pharmaceutical Intermediates: Analogs and related structures, such as Methyl 3-(4-hydroxyphenyl)propionate, are used as key intermediates in the synthesis of potent G protein-coupled receptor 40 (GPR40) agonists, which are investigated as potential antidiabetic agents.[9] The meta-hydroxy arrangement of the title compound provides a different substitution pattern for exploring structure-activity relationships (SAR) in drug discovery programs.

  • Building Block for Bio-Based Polymers: Phenylpropanoate structures derived from natural sources are increasingly used to synthesize bio-based aliphatic-aromatic copolyesters.[10] These materials are explored for their potential biodegradability and sustainable sourcing.

  • Metabolomics Research: As the methylated form of a known gut microbiome metabolite, this compound is an essential chemical probe and analytical standard for studies investigating the impact of diet and gut health on human physiology.

  • Linker Chemistry: The dual functionality is ideal for use in linker technologies, such as those used for Proteolysis Targeting Chimeras (PROTACs), where precise spatial arrangement of different molecular components is critical.[11][12]

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on GHS classifications for this compound and its isomers, the following hazards should be noted.[1][13]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[15]

    • Handling: Avoid breathing dust, vapor, mist, or gas. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[16][17]

    • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents and strong bases.[9][17]

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(3-hydroxyphenyl)propanoate (CAS No: 61389-68-2), a significant organic intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] With a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , a comprehensive understanding of its spectral signature is paramount for researchers, scientists, and professionals in drug development for unambiguous identification and quality control.[1] This document outlines the theoretical basis and expected results for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for data acquisition are also presented to ensure methodological rigor.

Introduction: The Importance of Spectroscopic Validation

In the realm of chemical synthesis and drug development, the unequivocal structural confirmation of a molecule is a critical prerequisite. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular architecture of a compound. For a molecule like this compound, which possesses a distinct arrangement of functional groups—a methyl ester, a phenolic hydroxyl group, and a disubstituted aromatic ring—each spectroscopic method offers a unique piece of the structural puzzle.

The causality behind employing a multi-technique approach lies in the complementary nature of the data obtained. While NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the specific functional groups present. Mass spectrometry, in turn, reveals the molecular weight and provides valuable information about the fragmentation patterns, further corroborating the proposed structure. This guide will dissect the expected spectroscopic data for this compound, providing a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound is foundational to interpreting its spectra. The workflow for its complete spectroscopic analysis is a systematic process, beginning with sample preparation and culminating in data interpretation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Pure Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons, the methylene protons of the propanoate chain, the methyl ester protons, and the phenolic hydroxyl proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.15Triplet1HAr-H
~6.75Multiplet3HAr-H
~5.5-6.5Broad Singlet1HAr-OH
3.68Singlet3H-OCH₃
2.90Triplet2H-CH₂-Ar
2.65Triplet2H-CH₂-C=O

Expert Insights: The broadness of the phenolic -OH peak is due to hydrogen bonding and chemical exchange. Its chemical shift can vary with concentration and temperature. The aromatic region will show a complex splitting pattern due to the meta-substitution.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon environment in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~173.5C=O (Ester)
~156.0C-OH (Aromatic)
~142.0C-CH₂ (Aromatic)
~129.8Ar-CH
~120.5Ar-CH
~115.0Ar-CH
~113.0Ar-CH
~51.8-OCH₃
~36.0-CH₂-C=O
~30.5-CH₂-Ar

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

Sample Preparation (Neat Liquid Film):

  • Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin liquid film.

FTIR Analysis:

  • Record a background spectrum of the empty salt plates.

  • Acquire the sample spectrum, typically over the range of 4000-600 cm⁻¹.

IR Spectral Data Analysis

The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

Wavenumber (cm⁻¹) Intensity Assignment
3500-3200Strong, BroadO-H stretch (Phenol)
3100-3000MediumC-H stretch (Aromatic)
3000-2850MediumC-H stretch (Aliphatic)
~1735Strong, SharpC=O stretch (Ester)
1600-1450Medium-WeakC=C stretch (Aromatic)
~1250StrongC-O stretch (Ester and Phenol)

Expert Insights: The broadness of the O-H stretch is a classic indicator of hydrogen bonding. The strong, sharp C=O stretch around 1735 cm⁻¹ is a definitive marker for the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol: MS

Sample Introduction and Ionization (GC-MS with Electron Ionization):

  • The sample is injected into a Gas Chromatograph (GC) for separation.

  • The separated compound is then introduced into the ion source of the mass spectrometer.

  • Electron ionization is performed at a standard energy of 70 eV.

Mass Analysis:

  • Ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

MS Spectral Data Analysis

The mass spectrum will show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Relative Intensity Assignment
180Moderate[M]⁺
149Moderate[M - OCH₃]⁺
121Moderate[M - COOCH₃]⁺
107High[HOC₆H₄CH₂]⁺ (Benzylic cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Expert Insights: The molecular ion peak at m/z 180 confirms the molecular weight. The base peak is expected to be at m/z 107, corresponding to the stable benzylic cation formed after the cleavage of the C-C bond beta to the aromatic ring. This fragmentation is a key diagnostic feature.

G M [M]⁺ m/z = 180 F1 [M - OCH₃]⁺ m/z = 149 M->F1 -OCH₃ F2 [M - COOCH₃]⁺ m/z = 121 M->F2 -COOCH₃ F3 [HOC₆H₄CH₂]⁺ m/z = 107 M->F3 -CH₂COOCH₃ F4 [C₆H₅]⁺ m/z = 77 F3->F4 -CH₂O

Caption: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The presented data, based on established spectroscopic principles and comparison with related structures, offers a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is indispensable for the rigorous demands of scientific research and drug development.

References

Literature review on the synthesis of hydroxyphenyl propanoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Hydroxyphenyl Propanoates

Authored by: Gemini, Senior Application Scientist

Introduction

Hydroxyphenyl propanoates are a versatile class of chemical compounds characterized by a phenylpropanoic acid backbone. This structure, featuring a hydroxyl group on the phenyl ring, is a key scaffold in numerous biologically active molecules.[1][2] These compounds and their derivatives are of significant interest to researchers in drug development and materials science due to their wide-ranging biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][3] They also serve as crucial intermediates in the synthesis of more complex pharmaceuticals and functional materials.[4] For instance, 3-(4-hydroxyphenyl)propionic acid is a known microbial metabolite of procyanidins that has been shown to suppress macrophage foam cell formation, a key event in atherosclerosis.[5]

The synthesis of these molecules can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of synthetic route often depends on the desired substitution pattern, required purity, scalability, and environmental considerations. This guide provides an in-depth exploration of the core synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and comparative data to aid researchers in their synthetic endeavors.

Part 1: Chemical Synthesis Strategies

Chemical synthesis remains the most traditional and widely applied approach for producing hydroxyphenyl propanoates. These methods are often robust and scalable, but may require harsh conditions or toxic reagents.

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] It is a fundamentally reversible process, and its efficiency is dictated by equilibrium control.[7]

Causality and Mechanistic Insight

The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[7][8] To drive the reaction toward the product side, Le Châtelier's principle is applied, typically by using a large excess of the alcohol reactant or by removing water as it is formed.[6][8][9]

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination RCOOH Carboxylic Acid (R-COOH) H_plus H+ RCOOH->H_plus Activated_Acid Protonated Acid [R-C(OH)₂]⁺ H_plus->Activated_Acid Protonation ROH Alcohol (R'-OH) Activated_Acid->ROH Attack Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester Proton Transfer & Water Elimination Water H₂O Ester->Water

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate

This protocol is adapted from established methodologies for esterifying hydroxyphenylpropanoic acids.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propionic acid (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65-80°C) and maintain for 2-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[4]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel if necessary.[4]

Synthesis via Hydrogenation of Cinnamic Acid Precursors

An alternative and highly effective route, particularly for 3-hydroxyphenyl propanoates, involves the saturation of a carbon-carbon double bond in a corresponding cinnamic acid precursor.[10]

Causality and Mechanistic Insight

This method utilizes catalytic hydrogenation, where a precursor like 3-(3-hydroxyphenyl)acrylic acid is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[10][11] The hydrogen adsorbs onto the surface of the metal catalyst and is then transferred to the double bond of the acrylic acid moiety, resulting in its reduction to a single bond. This method is generally clean, high-yielding, and avoids the equilibrium limitations of Fischer esterification.

Hydrogenation_Workflow Precursor 3-(Hydroxyphenyl)acrylic Acid Catalyst H₂, Pd/C Catalyst Precursor->Catalyst Reaction Product 3-(Hydroxyphenyl)propanoic Acid Catalyst->Product

Caption: Workflow for Synthesis via Catalytic Hydrogenation.

Experimental Protocol: Synthesis of Methyl 3-(4-hydroxyphenyl)propionate

This protocol is based on a general procedure for the hydrogenation of methyl 4-hydroxycinnamate.[11]

  • Reaction Setup: Dissolve methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 g) to the solution.

  • Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for approximately 21 hours or until TLC indicates completion.

  • Workup: Upon completion, filter the suspension through a pad of diatomaceous earth to remove the catalyst.

  • Isolation: Evaporate the filtrate to dryness under vacuum to afford the product. Yields are typically high (often >95%).[11]

Part 2: Enzymatic Synthesis: A Green Chemistry Approach

Biocatalysis, particularly using lipases, offers an environmentally benign and highly selective alternative to traditional chemical methods.[12] Lipases can catalyze esterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity.[12][13]

Lipase-Catalyzed Esterification

Lipases are hydrolase enzymes that can be used to synthesize esters in non-aqueous environments.[13] Candida antarctica lipase B (CALB), often immobilized on a resin (e.g., Novozym® 435), is a particularly robust and widely used biocatalyst for this transformation.[14][15]

Causality and Mechanistic Insight

The catalytic mechanism of lipases typically follows a Ping-Pong Bi-Bi kinetic model.[13] The reaction proceeds via a two-step process involving an acyl-enzyme intermediate. First, the carboxylic acid acylates a serine residue in the enzyme's active site, releasing a molecule of water. Second, the alcohol attacks the acyl-enzyme intermediate, forming the ester and regenerating the free enzyme. The non-aqueous solvent environment is crucial as it shifts the thermodynamic equilibrium from hydrolysis to synthesis.[13]

Lipase_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Esterification Lipase_RCOOH Lipase + R-COOH Acyl_Enzyme Acyl-Enzyme Intermediate Lipase_RCOOH->Acyl_Enzyme Forms Water H₂O Acyl_Enzyme->Water Releases ROH Alcohol (R'-OH) Acyl_Enzyme->ROH Reacts with Ester Ester (R-COOR') Acyl_Enzyme->Ester Regen_Lipase Regenerated Lipase Ester->Regen_Lipase Releases

Caption: Simplified Ping-Pong Bi-Bi Mechanism for Lipase Catalysis.

Advantages Over Chemical Methods
  • Mild Conditions: Reactions are typically run at or near room temperature, preserving sensitive functional groups.

  • High Selectivity: Lipases can distinguish between different hydroxyl groups (regioselectivity) and can resolve racemic mixtures (enantioselectivity).[12][16]

  • Environmental Friendliness: Avoids the use of harsh acids, bases, and toxic metal catalysts.[17]

Experimental Protocol: General Lipase-Catalyzed Synthesis

This generalized protocol is based on studies of lipase-catalyzed synthesis of hydroxyphenylpropanoic acid esters.[14][15]

  • Reaction Setup: Combine 4-hydroxyphenylpropanoic acid and a desired alcohol (e.g., ethanol, butanol, octanol) in a suitable organic solvent (e.g., hexane, tert-butanol) in a sealed flask.

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym® 435).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking for 24-72 hours.

  • Workup: After the reaction, the immobilized enzyme can be simply filtered off for reuse.

  • Isolation: The solvent is removed under reduced pressure, and the resulting ester can be purified by standard chromatographic techniques.

Data Presentation: Influence of Alkyl Chain Length

The properties of the resulting hydroxyphenyl propanoates can be tuned by varying the alcohol used in the synthesis. For example, the antibacterial activity of 4-hydroxyphenylpropanoic acid esters against Listeria monocytogenes has been shown to increase with the length of the alkyl chain.[14]

Ester of 4-hydroxyphenylpropanoic acidAlcohol UsedAlkyl Chain LengthRelative Antibacterial Efficacy
Ethyl EsterEthanolC2Low
Butyl EsterButan-1-olC4Moderate
Hexyl EsterHexan-1-olC6High
Octyl EsterOctan-1-olC8Very High
Decyl EsterDecan-1-olC10Very High
Table 1: Correlation between alkyl chain length of 4-hydroxyphenylpropanoic acid esters and their antibacterial activity, based on findings by Zieniuk et al.[14]

Part 3: Purification and Characterization

Regardless of the synthetic route, proper purification and rigorous characterization are essential to ensure the identity and purity of the final product.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying crude reaction mixtures. Silica gel is typically used as the stationary phase, with a solvent system like ethyl acetate/hexane to elute the desired ester.[4]

  • Recrystallization: For solid esters, recrystallization can be a highly effective purification method. A suitable solvent system might consist of a good solvent (like toluene) and a poor solvent (like hexane) to induce crystallization.[18]

Structural Characterization

The structure of the synthesized hydroxyphenyl propanoates must be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. For a typical methyl 3-(4-hydroxyphenyl)propionate, one would expect to see signals for the aromatic protons (around 6.7-7.1 ppm), a singlet for the methyl ester protons (~3.6 ppm), and two triplets for the methylene protons of the propanoate chain (~2.6 and 2.9 ppm).[11][19]

    • ¹³C NMR: Shows the chemical shifts for all unique carbon atoms in the molecule, confirming the carbon skeleton.[20][21]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11][21]

Conclusion

The synthesis of hydroxyphenyl propanoates can be successfully achieved through a variety of chemical and enzymatic methods. Classical Fischer esterification offers a straightforward, scalable route, while hydrogenation of cinnamic acid precursors provides a high-yielding alternative for specific isomers. For applications requiring high selectivity or adherence to green chemistry principles, lipase-catalyzed synthesis is an outstanding choice, offering mild reaction conditions and excellent control. The selection of a specific synthetic strategy should be guided by the target molecule's structure, scale requirements, and the desired level of chemical purity and sustainability. Rigorous purification and spectroscopic characterization are paramount to validating the outcome of any synthetic endeavor in this important class of compounds.

References

A Comprehensive Technical Guide to the Solubility of Methyl 3-(3-hydroxyphenyl)propanoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of methyl 3-(3-hydroxyphenyl)propanoate, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of solubility, predictive methodologies, and practical experimental protocols. In the absence of extensive published quantitative data for this specific compound, this guide leverages theoretical models, including Hansen Solubility Parameters (HSPs), and available data for structurally analogous molecules to provide robust solubility predictions. These theoretical insights are paired with detailed, step-by-step experimental procedures to empower researchers to determine precise solubility in their specific laboratory contexts.

Introduction: Understanding the Significance of Solubility

This compound is a molecule of significant interest in organic synthesis and pharmaceutical research. Its utility as a building block is intrinsically linked to its behavior in various solvents. Solubility is a critical physicochemical parameter that governs reaction kinetics, purification strategies such as crystallization, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility profile across a range of solvents is therefore not merely academic but a fundamental prerequisite for efficient and successful process development.

This guide is structured to provide a holistic view of the solubility of this compound. We will begin by examining its core physicochemical properties, which are the primary determinants of its solubility. Subsequently, we will delve into the theoretical framework of solubility, with a special focus on Hansen Solubility Parameters as a predictive tool. This theoretical discussion will be complemented by a practical, step-by-step guide to experimentally determining solubility. Finally, we will present a comprehensive table of predicted and known solubility characteristics in a wide array of common laboratory solvents.

Physicochemical Properties of this compound

The solubility of a compound is dictated by its molecular structure and the resulting physical and chemical properties. For this compound, the key features are the aromatic ring with a hydroxyl group (imparting polarity and hydrogen bonding capability) and the methyl ester propanoate side chain (contributing both polar and non-polar characteristics).

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
CAS Number 5456-06-4PubChem[1]
Predicted XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1 (from the hydroxyl group)PubChem[1]
Hydrogen Bond Acceptor Count 3 (from the hydroxyl and ester oxygens)PubChem[1]

The presence of both a hydrogen bond donor (the phenolic -OH group) and multiple hydrogen bond acceptors (the hydroxyl and ester oxygens) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. The predicted octanol-water partition coefficient (XLogP3) of 1.7 indicates a moderate degree of lipophilicity, suggesting that it will have solubility in both polar and some non-polar organic solvents.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to be spontaneous. This is governed by the enthalpy (ΔH) and entropy (ΔS) of mixing. For a solid dissolving in a liquid, the process involves overcoming the lattice energy of the solid and creating new solute-solvent interactions.

Hansen Solubility Parameters (HSPs): A Quantitative Approach

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSPs). This model dissects the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSPs is that substances with similar δd, δp, and δh values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller distance implies a higher likelihood of dissolution.

  • δd: 18.5 MPa½

  • δp: 9.5 MPa½

  • δh: 11.0 MPa½

These estimated values can then be used to predict its solubility in various solvents for which HSPs are known.

Predicted and Known Solubility of this compound

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents based on the estimated HSPs. The qualitative solubility of the structurally similar isomer, methyl 3-(4-hydroxyphenyl)propanoate, is also included for comparison.

SolventTypePredicted SolubilityKnown Solubility of Methyl 3-(4-hydroxyphenyl)propanoate
WaterPolar ProticSparingly Soluble-
MethanolPolar ProticHighly SolubleSoluble[2][3][4][5]
EthanolPolar ProticHighly Soluble-
IsopropanolPolar ProticSoluble-
AcetonePolar AproticHighly Soluble-
Ethyl AcetatePolar AproticSoluble-
AcetonitrilePolar AproticSoluble-
Dimethylformamide (DMF)Polar AproticHighly Soluble-
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleSoluble[6]
Dichloromethane (DCM)Non-polarSoluble-
ChloroformNon-polarSolubleSoluble[2][3][4][5]
TolueneNon-polarSparingly Soluble-
HexaneNon-polarInsoluble-

Interpretation of Predictions:

The predictions align with the general principles of solubility. The presence of the polar hydroxyl and ester groups leads to high predicted solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents such as acetone, DMF, and DMSO. The moderate lipophilicity from the aromatic ring and the hydrocarbon chain results in predicted solubility in less polar solvents like dichloromethane and chloroform. As expected, the solubility is predicted to be low in highly non-polar solvents like hexane. The sparing solubility in water is also consistent with the presence of a significant non-polar component in the molecule.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, experimental verification is crucial for obtaining precise solubility data for specific applications. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of this compound at a given temperature.

Materials:

  • This compound (solid)

  • Selected solvents of interest

  • Screw-cap vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV/Vis Spectrophotometer or HPLC system for quantification

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to a known volume of solvent in a vial B Seal vial and agitate at a constant temperature for 24-48 hours A->B Establish Equilibrium C Allow undissolved solid to settle B->C D Centrifuge or filter the supernatant C->D Isolate Saturated Solution E Prepare serial dilutions of the clear saturated solution D->E F Analyze concentration using UV/Vis or HPLC E->F Determine Concentration

Figure 1: Experimental workflow for determining solubility using the shake-flask method.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., a water bath or incubator).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Quantification:

    • Carefully withdraw a known volume of the clear, saturated solution.

    • Prepare a series of dilutions of the saturated solution with the same solvent.

    • Determine the concentration of this compound in the diluted samples using a suitable analytical method. UV/Vis spectroscopy is often a convenient method if the compound has a chromophore.[9][10] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more complex mixtures or when higher accuracy is required.

    • Construct a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the saturated solution.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, typically expressed in units of mg/mL or g/L, based on the concentration of the saturated solution and the dilution factors used.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of this compound. By integrating theoretical predictions from Hansen Solubility Parameters with practical, detailed experimental protocols, researchers are equipped with a robust framework for understanding and utilizing this compound in their work. The provided solubility predictions offer a strong starting point for solvent selection, while the experimental methodologies ensure that precise, application-specific data can be readily obtained.

As the use of this compound continues to expand, the generation of a comprehensive, publicly available experimental solubility dataset would be of immense value to the scientific community. Future work should focus on the systematic experimental determination of its solubility in a broader range of solvents and at various temperatures. Such data would not only refine the predictive models but also accelerate the development of new synthetic routes and formulations involving this versatile compound.

References

Methyl 3-(3-hydroxyphenyl)propanoate: A Technical Guide to its Predicted Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(3-hydroxyphenyl)propanoate is a phenolic ester whose biological potential is largely unexplored in direct studies. However, its structural parent, 3-(3-hydroxyphenyl)propionic acid (3-HPPA)—a key microbial metabolite of dietary polyphenols—has been the subject of significant research. This guide synthesizes the known biological activities of 3-HPPA to build a predictive framework for the therapeutic potential of its methyl ester derivative. The core hypothesis presented is that this compound functions as a pro-drug, utilizing its enhanced lipophilicity for improved cell permeability, whereupon intracellular esterases would hydrolyze it to release the active 3-HPPA. This guide explores the mechanistic basis for its predicted activities in cardiovascular health, inflammation, and metabolic regulation, providing detailed experimental protocols and conceptual workflows to facilitate future research and development.

Introduction to this compound

Chemical Identity and Properties

This compound is an organic compound featuring a benzene ring substituted with a hydroxyl group and a methyl propanoate chain at the meta position.[1] Its structure combines the key phenolic hydroxyl group, responsible for antioxidant and signaling activities, with a methyl ester moiety that alters its physicochemical properties compared to its parent acid.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 61389-68-2[1]
Synonyms Benzenepropanoic acid, 3-hydroxy-, methyl ester[1]
The Pro-Drug Rationale: Enhancing Bioavailability and Efficacy

In drug development, esterification is a common and effective strategy to create pro-drugs with improved pharmacokinetic profiles. The addition of a methyl group to a carboxylic acid neutralizes its negative charge, increasing lipophilicity. This modification can significantly enhance a molecule's ability to cross cellular membranes.

A compelling precedent for this approach is seen with Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), a phenolic amide ester. Studies demonstrated that MHPAP exhibited potent anti-inflammatory effects in monocyte/macrophage-like cells, whereas its non-ester form (the parent acid) showed no activity.[2][3] This difference was attributed to the superior cell permeability of the ester, which allowed it to reach its intracellular targets.[2] It is therefore scientifically sound to hypothesize that this compound acts similarly, serving as an efficient delivery vehicle for the biologically active 3-HPPA.

The Active Moiety: 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA)

3-HPPA is not typically consumed directly but is a significant metabolite produced in the human colon by gut microbiota.[4] Commensal bacteria, such as Clostridium and Eubacterium, metabolize complex dietary polyphenols like flavonoids (e.g., quercetin from fruits and tea) and caffeic acid into simpler phenolic acids, including 3-HPPA.[5] These metabolites are readily absorbed into systemic circulation and are believed to be responsible for many of the health benefits attributed to polyphenol-rich diets.[4] The biological activities detailed in this guide are based on the documented effects of 3-HPPA.

Predicted Biological Activities and Mechanisms of Action

This section details the primary biological activities of 3-HPPA, which are predicted to be conferred by this compound following its intracellular hydrolysis.

Cardiovascular Effects: Vasodilation and Blood Pressure Regulation

One of the most well-documented effects of 3-HPPA is its potent vasodilatory activity, which contributes to blood pressure reduction.[5][6]

Causality of Mechanism: The vascular endothelium plays a crucial role in regulating blood pressure by producing nitric oxide (NO), a powerful vasodilator. 3-HPPA has been identified as an activator of endothelial nitric oxide synthase (eNOS), the enzyme responsible for converting L-arginine to NO.[7] By promoting NO synthesis, 3-HPPA induces the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance.[4][7] Studies in spontaneously hypertensive rats have confirmed that 3-HPPA can dose-dependently reduce both systolic and diastolic blood pressure.[7]

eNOS_Activation_Pathway MHP Methyl 3-(3-hydroxyphenyl) propanoate Hydrolysis Intracellular Esterases MHP->Hydrolysis HPPA 3-HPPA (Active Metabolite) Hydrolysis->HPPA eNOS eNOS Activation HPPA->eNOS Conversion L-Arginine → L-Citrulline eNOS->Conversion NO Nitric Oxide (NO) Production Conversion->NO Relaxation Vascular Smooth Muscle Relaxation NO->Relaxation Result Vasodilation & Blood Pressure Reduction Relaxation->Result

Fig 1. Predicted eNOS activation pathway by this compound.

Experimental Protocol: Ex Vivo Vasorelaxation Assay

This protocol is designed to validate the vasodilatory effects of the compound on isolated arterial segments.

  • Tissue Preparation:

    • Humanely euthanize a laboratory rat (e.g., Wistar or Spontaneously Hypertensive Rat) according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

    • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting:

    • Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

    • Induce a stable contraction by adding a vasoconstrictor, typically Norepinephrine (1 µM) or Phenylephrine (1 µM), to the bath.[7]

  • Compound Administration:

    • Once the contraction plateaus, add cumulative concentrations of this compound (e.g., 10 nM to 100 µM) to the organ bath.

    • Record the relaxation response at each concentration. The choice to test the ester directly assesses its activity and its ability to be hydrolyzed by tissue esterases.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Calculate the EC₅₀ value (the concentration required to produce 50% of the maximal relaxation) to determine the compound's potency.

Anti-inflammatory Potential: Attenuation of Endothelial Adhesion

Chronic inflammation is a key driver of atherosclerosis. A critical initiating step is the adhesion of monocytes to the vascular endothelium, a process mediated by cell adhesion molecules.

Causality of Mechanism: In response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNFα), endothelial cells upregulate the expression of adhesion molecules, such as E-selectin. This process is heavily dependent on the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[8] 3-HPPA has been shown to inhibit the TNFα-induced adhesion of monocytes to human aortic endothelial cells (HAECs).[8] It achieves this by suppressing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, which in turn prevents the transcriptional activation of the E-selectin gene.[8]

NFkB_Inhibition_Pathway TNFa TNFα TNFR TNF Receptor TNFa->TNFR IKK IKK Activation TNFR->IKK p65_p50 p65/p50-IκBα (Inactive Complex) IKK->p65_p50 IκBα Phosphorylation & Degradation p65_p50_active p65/p50 (Active) p65_p50->p65_p50_active nucleus Nucleus p65_p50_active->nucleus Nuclear Translocation transcription E-selectin Gene Transcription nucleus->transcription adhesion Monocyte Adhesion transcription->adhesion HPPA 3-HPPA HPPA->p65_p50_active Inhibits Phosphorylation/ Translocation

Fig 2. Inhibition of the NF-κB pathway by the active metabolite 3-HPPA.

Experimental Protocol: Monocyte-Endothelial Cell Adhesion Assay

This protocol quantifies the ability of the compound to inhibit monocyte adhesion to an inflamed endothelial monolayer.

  • Cell Culture:

    • Culture Human Aortic Endothelial Cells (HAECs) in appropriate media until they form a confluent monolayer in 96-well plates.

    • Separately, culture a monocytic cell line (e.g., THP-1) and label them with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

  • Pre-treatment and Stimulation:

    • Pre-treat the confluent HAEC monolayer with various concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by adding TNFα (e.g., 10 ng/mL) to the wells (except for the negative control) and incubate for 4-6 hours to allow for E-selectin expression.[8]

  • Co-culture and Adhesion:

    • Add the fluorescently labeled THP-1 monocytes to each well of the HAEC plate and co-culture for 30-60 minutes to allow for adhesion.

  • Washing and Quantification:

    • Gently wash the wells with pre-warmed PBS to remove any non-adherent monocytes. The stringency of this step is critical for reliable data.

    • Measure the fluorescence intensity in each well using a plate reader. Higher fluorescence corresponds to greater monocyte adhesion.

  • Data Analysis:

    • Normalize the fluorescence readings to the TNFα-treated positive control.

    • Determine the concentration-dependent inhibitory effect of the compound on monocyte adhesion.

Potential for Metabolic Regulation

Emerging evidence suggests that 3-HPPA and its isomers play a role in metabolic health, particularly in the context of non-alcoholic fatty liver disease (NAFLD).

Causality of Mechanism: In animal models fed a high-fat diet (HFD), administration of hydroxyphenyl propionic acids (HPPs) led to significant improvements in metabolic parameters.[9] The treatment reduced body weight gain, lowered the liver index, and ameliorated dyslipidemia by decreasing serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL-c).[9] Mechanistically, HPPs were found to increase the hepatic gene expression of PPARα, a nuclear receptor that is a master regulator of fatty acid oxidation.[9] This suggests that the compound helps mitigate fat accumulation by promoting its breakdown for energy.

Summary of In Vivo Metabolic Effects of HPPs [9]

ParameterHigh-Fat Diet (HFD) ControlHFD + HPP TreatmentOutcome
Body Weight Gain IncreasedDecreasedAmelioration of Obesity
Liver Index IncreasedDecreasedReduction of Hepatomegaly
Hepatic Triglycerides Markedly IncreasedDecreasedAlleviation of Steatosis
Serum Triglycerides IncreasedDecreasedImproved Lipid Profile
Serum LDL-c IncreasedDecreasedImproved Lipid Profile
Hepatic Ppara mRNA UnchangedIncreasedUpregulation of Fatty Acid Oxidation
Predicted Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Causality of Mechanism: The phenolic structure of 3-HPPA suggests it has inherent antioxidant potential by acting as a direct free radical scavenger.[4] While this is a foundational property, its in vivo relevance is often linked to the downstream effects of modulating cellular redox signaling rather than direct scavenging. However, standard assays can confirm this chemical property.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and widely used colorimetric assay to assess the free radical scavenging ability of a compound.

  • Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be deep violet and have an absorbance of ~1.0 at 517 nm.

  • Reaction: In a 96-well plate, add a methanolic solution of this compound at various concentrations to the DPPH solution. Include a positive control (e.g., Ascorbic Acid or Trolox) and a negative control (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm. The scavenging of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

  • Calculation: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Synthesis and Characterization Workflow

The most direct method for preparing this compound in a laboratory setting is through the Fisher esterification of its parent acid.

Synthesis_Workflow Start 3-(3-Hydroxyphenyl)propionic Acid Reagents Methanol (Solvent & Reagent) + Conc. H₂SO₄ (Catalyst) Start->Reagents Combine Reaction Reflux (e.g., 6-18 hours) Reagents->Reaction Workup Quenching & Extraction (e.g., NaHCO₃, Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Methyl 3-(3-hydroxyphenyl) propanoate Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Fig 3. General workflow for the synthesis and characterization of the title compound.

Future Directions and Therapeutic Implications

The evidence compiled from studies on its parent acid, 3-HPPA, strongly suggests that this compound is a compound of significant therapeutic interest. Its potential to act as a pro-drug with enhanced bioavailability makes it an attractive candidate for development.

Key research priorities should include:

  • Direct Validation: Conducting the in vitro and in vivo experiments outlined in this guide to confirm that this compound exhibits the predicted cardiovascular, anti-inflammatory, and metabolic activities.

  • Pharmacokinetic Studies: Performing studies to characterize its absorption, distribution, metabolism, and excretion (ADME). It is crucial to confirm its hydrolysis to 3-HPPA in plasma and target tissues.

  • Safety and Toxicology: Establishing a comprehensive safety profile through cytotoxicity assays and preclinical toxicology studies.

  • Structure-Activity Relationship (SAR): Synthesizing and testing related esters (e.g., ethyl, propyl) to optimize potency and pharmacokinetic properties.

Given its multifaceted mechanism of action, this compound holds promise as a potential therapeutic for complex, multifactorial conditions such as metabolic syndrome, atherosclerosis, and hypertension, where inflammation, endothelial dysfunction, and metabolic dysregulation are intertwined.

References

In Silico Toxicity Prediction: A Technical Guide for Methyl 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Predictive Toxicology

In the landscape of modern drug discovery and chemical safety assessment, the ability to anticipate adverse biological effects prior to extensive and resource-intensive in vivo testing is paramount. In silico toxicology, a discipline at the intersection of computational chemistry, biology, and toxicology, offers a powerful suite of methodologies to achieve this. By leveraging computational models, we can predict the toxicological properties of a chemical entity based on its structure and physicochemical characteristics. This not only accelerates the development process and reduces costs but also aligns with the ethical imperative to reduce, refine, and replace animal testing (the 3Rs).

This technical guide provides a comprehensive, in-depth walkthrough of the in silico toxicity prediction process for a specific small molecule: Methyl 3-(3-hydroxyphenyl)propanoate . This compound, with its phenolic and ester functionalities, serves as an excellent case study to illustrate the application of various computational tools and methodologies. We will delve into the core principles of Quantitative Structure-Activity Relationships (QSAR), read-across, and toxicogenomics, demonstrating how a weight-of-evidence approach can be constructed to build a robust toxicity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate in silico toxicology into their workflows.

Compound Profile: this compound

A thorough understanding of the target molecule is the foundational step in any in silico analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 61389-68-2PubChem[1]
SMILES COC(=O)CCC1=CC(=CC=C1)OPubChem[1]
InChIKey IIFOKIAATXLZIB-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 1.7PubChem[1]

Structural Features of Toxicological Relevance:

The structure of this compound contains two key functional groups that warrant consideration in a toxicity assessment:

  • Phenolic Hydroxyl Group: Phenols are a well-studied class of compounds with a wide range of biological activities and toxicities. The hydroxyl group can participate in hydrogen bonding and may be susceptible to metabolic activation.

  • Methyl Ester Group: Esters can be hydrolyzed by esterases present in various tissues, leading to the formation of a carboxylic acid and an alcohol. The metabolic fate of the compound can significantly influence its toxicity profile.

A Multi-faceted Approach to In Silico Toxicity Prediction

A robust in silico toxicity assessment relies on the convergence of evidence from multiple methodologies. This guide will focus on a three-pronged approach:

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilizing statistical models that correlate chemical structure with biological activity.

  • Read-Across: Predicting the toxicity of our target compound based on data from structurally similar chemicals.

  • Toxicogenomics Analysis: Investigating the potential interactions of the compound with genes and proteins to elucidate possible mechanisms of toxicity.

Caption: A generalized workflow for in silico toxicity prediction.

Part 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure and physicochemical properties of a set of compounds to their biological activity.[2] The fundamental principle is that the biological activity of a chemical is a function of its molecular structure.

Methodology: Employing the OECD QSAR Toolbox

The OECD QSAR Toolbox is a free, stand-alone software application designed to facilitate the use of (Q)SARs in regulatory decision-making.[3][4] It provides a structured workflow for data gathering, profiling, category formation, and data gap filling.

Step-by-Step Protocol:

  • Input Target Chemical:

    • Launch the OECD QSAR Toolbox.

    • Input "this compound" or its CAS number (61389-68-2) into the "Chemical Identity" module. The software will retrieve the chemical structure and basic identifiers.

  • Data Gathering:

    • Navigate to the "Data" module.

    • Select relevant toxicological endpoint databases to query for existing data on the target chemical. For a general toxicity screen, select databases covering endpoints such as acute toxicity, genotoxicity, skin/eye irritation, and sensitization.

  • Profiling:

    • Proceed to the "Profiling" module. This step is crucial for understanding the potential mechanistic behavior of the chemical.

    • Select a range of profilers. For our target compound, relevant profilers include:

      • Organic Functional Groups: To identify the phenol and ester moieties.

      • Protein Binding Alerts (e.g., by OASIS): To assess the potential for skin sensitization.

      • DNA Binding Alerts: To screen for potential mutagenicity.

    • The Toolbox will run the selected profilers and display the results, indicating the presence of any structural alerts associated with toxicity.

  • Category Definition:

    • Move to the "Category Definition" module.

    • Define a category of chemicals that are structurally and/or mechanistically similar to our target. This can be based on the profiling results (e.g., all chemicals containing a phenolic group) or on overall structural similarity.

  • Data Gap Filling:

    • In the "Data Gap Filling" module, the Toolbox will use the defined category to predict the toxicity of the target chemical.

    • This can be done through "Trend Analysis" if a clear correlation exists between a molecular property and toxicity within the category, or through "Read-Across" where the toxicity value of the most similar analogue(s) is used.[5]

QSAR_Workflow input Input Target Chemical: This compound profiling Profiling Structural & Mechanistic Alerts input->profiling category Category Definition Grouping of Similar Chemicals profiling->category gap_filling Data Gap Filling Trend Analysis & Read-Across category->gap_filling prediction Prediction Predicted Toxicity Endpoints gap_filling->prediction

Caption: Workflow for QSAR-based toxicity prediction using the OECD QSAR Toolbox.

Expected Insights for this compound:

Based on its phenolic structure, QSAR models for phenols are particularly relevant. Such models often use descriptors like the octanol-water partition coefficient (logP) and electronic parameters to predict toxicity.[6][7][8] Given the presence of the hydroxyl group, the potential for skin and eye irritation is a key endpoint to investigate. Indeed, aggregated GHS information from the European Chemicals Agency (ECHA) indicates that this chemical may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

Part 2: Read-Across Analysis

Read-across is a powerful data gap-filling technique that assumes that the toxicity of a substance can be inferred from the known toxicity of one or more structurally similar substances.[9] This approach is explicitly endorsed by regulatory bodies like ECHA under the REACH legislation.[9][10]

Methodology: A Structured Read-Across Assessment

The ECHA Read-Across Assessment Framework (RAAF) provides a structured approach for justifying the use of read-across.[9][10][11] The key elements are:

  • Analogue Identification: Identifying one or more source chemicals that are structurally similar to the target chemical.

  • Hypothesis Formulation: Proposing a scientific basis for the read-across, which is often based on the assumption that the source and target chemicals will have similar metabolic pathways and/or mechanisms of action.

  • Data Evaluation: Assessing the quality and relevance of the available toxicological data for the source chemical(s).

  • Justification of the Read-Across: Providing a clear and convincing argument for why the data from the source chemical(s) is applicable to the target chemical.

Step-by-Step Protocol:

  • Identify Structural Analogues:

    • Using databases like PubChem or the OECD QSAR Toolbox, search for chemicals with high structural similarity to this compound. Key analogues include its isomers:

      • Methyl 3-(4-hydroxyphenyl)propanoate (CAS: 5597-50-2)

      • Methyl 3-(2-hydroxyphenyl)propanoate (CAS: 20349-89-7)

    • These isomers share the same molecular formula and weight, and contain the same key functional groups, making them strong candidates for read-across.

  • Gather Toxicity Data for Analogues:

    • Methyl 3-(4-hydroxyphenyl)propanoate: GHS data indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

    • Methyl 3-(2-hydroxyphenyl)propanoate: This isomer is also classified as an irritant to the skin, eyes, and respiratory system.[13]

  • Formulate the Read-Across Hypothesis:

    • The hypothesis is that due to the high degree of structural similarity (isomers with the same functional groups), this compound will exhibit a similar toxicity profile to its 2- and 4-hydroxy isomers. The primary mechanism of toxicity is likely to be local irritation at the site of contact, driven by the phenolic hydroxyl group.

  • Justify the Read-Across:

    • The justification rests on the consistent finding of skin, eye, and respiratory irritation across the identified structural analogues. The position of the hydroxyl group on the phenyl ring is unlikely to significantly alter this localized irritant effect.

Predicted Toxicity Based on Read-Across:

EndpointPrediction for this compoundJustification
Skin Irritation Likely to be a skin irritant (Category 2)Consistent with GHS classifications for structural isomers.[12][13]
Eye Irritation Likely to be a serious eye irritant (Category 2A)Consistent with GHS classifications for structural isomers.[12][13]
Respiratory Irritation May cause respiratory irritation (STOT SE 3)Consistent with GHS classifications for structural isomers.[12][13]

Part 3: Toxicogenomics Analysis

Toxicogenomics investigates the relationship between the structure of the genome and the adverse effects of chemical exposures. By analyzing how a chemical or its metabolites interact with genes and proteins, we can gain insights into its potential mechanisms of toxicity.

Methodology: Leveraging the Comparative Toxicogenomics Database (CTD)

The Comparative Toxicogenomics Database (CTD) is a publicly available resource that curates and integrates data on chemical-gene-disease relationships from the scientific literature.[14][15][16]

Step-by-Step Protocol:

  • Query the CTD:

    • Search the CTD for "this compound" and its known synonyms.

    • If no direct data is available, search for its structural analogues (Methyl 3-(4-hydroxyphenyl)propanoate and Methyl 3-(2-hydroxyphenyl)propanoate) and the parent acid, 3-(3-Hydroxyphenyl)propanoic acid.

  • Analyze Chemical-Gene Interactions:

    • The CTD provides curated data on how chemicals affect gene expression (e.g., up-regulation, down-regulation).

    • Look for patterns in the types of genes that are affected by the analogue compounds. For example, are genes involved in inflammation, oxidative stress, or cell cycle regulation consistently modulated?

  • Investigate Chemical-Disease Relationships:

    • The CTD also links chemicals to diseases based on curated literature.

    • Examine the diseases associated with the analogue compounds. This can provide clues about the potential long-term health effects of the target chemical.

  • Utilize CTD's Inference Tools:

    • The CTD has powerful tools that can infer relationships between chemicals and diseases based on shared gene interactions.[15] This can help to generate hypotheses about the potential toxicity of our target compound even in the absence of direct data.

Toxicogenomics_Workflow cluster_input Input cluster_ctd Comparative Toxicogenomics Database (CTD) cluster_output Output target Target Chemical & Analogues chem_gene Chemical-Gene Interactions target->chem_gene chem_disease Chemical-Disease Relationships target->chem_disease inference Inference Network Analysis chem_gene->inference chem_disease->inference mechanism Potential Mechanism of Action inference->mechanism hypothesis Toxicity Hypothesis Generation inference->hypothesis

Caption: A workflow for toxicogenomics-based toxicity prediction using the CTD.

Expected Insights for this compound:

Given its phenolic structure, a toxicogenomics analysis might reveal interactions with pathways related to oxidative stress and inflammation. The parent acid, 3-(3-Hydroxyphenyl)propanoic acid, is a known metabolite of gut microflora and has been studied for its antioxidant properties.[17] However, at higher concentrations or with specific metabolic activation, phenolic compounds can also exert pro-oxidant effects.

Synthesizing the Evidence: A Weight-of-Evidence Approach

The final step in our in silico toxicity assessment is to integrate the findings from QSAR, read-across, and toxicogenomics into a coherent weight-of-evidence evaluation.

Summary of Findings:

MethodologyKey Findings for this compoundConfidence
QSAR Structural alerts for irritation. GHS classification from ECHA indicates potential for skin, eye, and respiratory irritation.[1]Moderate to High
Read-Across Strong evidence from structural isomers consistently points to skin, eye, and respiratory irritation.[12][13]High
Toxicogenomics Analysis of related phenolic compounds suggests potential involvement in oxidative stress and inflammatory pathways.Low to Moderate (due to reliance on analogues)

Overall Hazard Assessment:

Based on the convergence of evidence from these in silico methodologies, This compound is predicted to be a skin and eye irritant, and may cause respiratory irritation upon inhalation. The primary mechanism is likely to be localized irritation due to the phenolic hydroxyl group. While a toxicogenomics analysis provides some clues about potential underlying mechanisms, further in vitro testing would be required to confirm these hypotheses. There is currently insufficient in silico evidence to suggest a high potential for systemic toxicity, genotoxicity, or carcinogenicity, but these endpoints cannot be entirely ruled out without further investigation.

Conclusion: The Role of In Silico Toxicology in Modern Safety Assessment

This technical guide has demonstrated a comprehensive, multi-faceted approach to the in silico toxicity prediction of this compound. By integrating QSAR modeling, read-across analysis, and toxicogenomics, we have constructed a robust, evidence-based hazard assessment. This workflow not only provides valuable insights into the potential toxicity of a chemical but also serves as a powerful tool for prioritizing compounds for further testing and for reducing our reliance on animal models. As computational methodologies continue to evolve and our understanding of toxicological pathways deepens, in silico toxicology will undoubtedly play an increasingly integral role in ensuring the safety of new drugs and chemicals.

References

A Technical Guide to 3-(3-Hydroxyphenyl)propanoate: A Key Microbial Metabolite Modulating Host Physiology

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating Methyl 3-(3-hydroxyphenyl)propanoate

This guide focuses on the pivotal role of 3-(3-hydroxyphenyl)propanoic acid (3-HPP) , a prominent metabolite derived from the intricate interplay between diet and the gut microbiome. The specified topic, this compound, is the methyl ester of this biologically active acid.[1] While the methyl ester serves as a valuable chemical standard for research and may be used to enhance cell permeability in experimental models, current scientific literature does not support its role as a significant endogenous metabolite in human circulation. The biological activities universally attributed to this chemical family are mediated by the acid form, 3-HPP, which is readily absorbed into the bloodstream after its production in the colon.[2][3] Therefore, this guide will center on the formation, mechanisms, and analytical investigation of the parent compound, 3-HPP, providing the foundational knowledge essential for researchers in pharmacology and drug development.

Introduction: The Journey from Dietary Polyphenol to Bioactive Metabolite

The health benefits of polyphenol-rich diets, replete with fruits, vegetables, and teas, are well-documented but have long presented a paradox. The parent compounds, such as flavonoids and proanthocyanidins, often exhibit low bioavailability, seemingly precluding them from exerting significant systemic effects.[2] The resolution to this paradox lies in the metabolic machinery of the distal gut. Here, colonic bacteria transform these complex, poorly absorbed molecules into simpler, highly bioavailable phenolic acids.[3] Among the most important of these is 3-(3-hydroxyphenyl)propanoic acid (3-HPP), a molecule that effectively translates the potential of dietary precursors into tangible physiological responses.[2][4] This document provides a comprehensive overview of 3-HPP, from its microbial origins to its molecular mechanisms of action and the analytical protocols required for its rigorous study.

Microbial Biotransformation: The Genesis of 3-HPP

The synthesis of 3-HPP is a multi-step process orchestrated by specific commensal bacteria. It is not a compound typically ingested directly; rather, its "natural sources" are the dietary precursors that fuel its production.[2]

  • Key Dietary Precursors : The most significant contributors to 3-HPP formation are flavan-3-ols (catechins, epicatechins) and their polymers (proanthocyanidins), which are abundant in cocoa, grape seeds, apples, and tea. Other important precursors include caffeic and chlorogenic acids, found in high concentrations in coffee and various fruits.[2][5]

  • Microbial Consortia : Bacteria from genera such as Clostridium and Eubacterium are known to be primary producers of 3-HPP.[3] These microbes possess the enzymatic pathways necessary to cleave the C-ring of the flavonoid structure and perform subsequent dehydroxylations to yield 3-HPP.

  • Metabolic Pathway : The transformation of a dietary flavonoid like quercetin begins with the cleavage of its heterocyclic ring, followed by a series of enzymatic modifications that ultimately produce 3-HPP. This metabolite is then readily absorbed from the colon into the systemic circulation.[6]

Microbial_Metabolism cluster_diet Dietary Intake cluster_colon Colon Lumen cluster_circulation Systemic Circulation Quercetin Quercetin (e.g., from Apples, Onions) Microbiota Gut Microbiota (e.g., Clostridium, Eubacterium) Quercetin->Microbiota Metabolism Intermediates Phenolic Intermediates Microbiota->Intermediates C-Ring Cleavage & Dehydroxylation HPP 3-(3-Hydroxyphenyl)propanoic Acid (3-HPP) Intermediates->HPP Absorption Biological_Effects Systemic Biological Effects HPP->Biological_Effects

Caption: Microbial conversion of dietary quercetin to 3-HPP.

Biological Activity and Mechanisms of Action

Once in circulation, 3-HPP engages with host cellular pathways, exhibiting pleiotropic effects that are of significant interest for therapeutic development.

Cardiovascular Modulation: Vasodilation and Blood Pressure Reduction

A primary and well-characterized effect of 3-HPP is its potent vasodilatory action.[7] Studies on isolated rat aortic rings demonstrate that 3-HPP induces relaxation in a dose-dependent manner. This effect is significantly more potent than that of its parent flavonoid, quercetin.[4][8]

  • Mechanism : The vasodilatory effect is mediated through the activation of endothelial nitric oxide synthase (eNOS).[7] 3-HPP stimulates eNOS to produce nitric oxide (NO) from L-arginine. NO then diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasorelaxation and a decrease in arterial blood pressure.[4]

eNOS_Activation cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell HPP 3-HPP eNOS eNOS HPP->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Relaxation Vasorelaxation cGMP->Relaxation

Caption: Vasodilatory mechanism of 3-HPP via eNOS activation.

Anti-inflammatory Effects

Chronic inflammation is a key driver of atherosclerosis. 3-HPP has demonstrated significant anti-inflammatory properties by interfering with the initial steps of the atherosclerotic cascade: the adhesion of monocytes to the vascular endothelium.[6]

  • Mechanism : This effect is achieved through the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like TNF-α, 3-HPP inhibits the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of critical cell adhesion molecules, particularly E-selectin, thereby reducing the binding of monocytes to endothelial cells.[6]

Metabolic Health and Biomarker Potential

Altered levels of 3-HPP have been linked to gut dysbiosis and may serve as a biomarker for metabolic health.[9] Studies in animal models have shown that administration of 3-HPP can ameliorate dyslipidemia and reduce hepatic steatosis in the context of a high-fat diet.[5] Its presence in plasma and urine is a reliable indicator of polyphenol consumption and the metabolic activity of the gut microbiome, making it a valuable biomarker for dietary intervention studies.[2]

Methodologies for Research and Development

The study of 3-HPP requires robust and sensitive analytical methods to accurately quantify its presence in complex biological matrices and to assess its functional activity.

Protocol: Quantification of 3-HPP in Human Plasma by LC-MS/MS

This protocol provides a validated method for measuring 3-HPP, adapted from established procedures for phenolic acid analysis.[9][10]

Objective : To accurately quantify total 3-HPP (free and conjugated) in human plasma.

1. Sample Preparation (Protein Precipitation & Hydrolysis)

  • Rationale : Plasma proteins interfere with analysis and must be removed. Furthermore, 3-HPP circulates in both free and conjugated forms (glucuronides and sulfates). Enzymatic hydrolysis is required to cleave these conjugates to measure the total 3-HPP concentration, providing a more complete picture of its bioavailability.
  • Steps :
  • Thaw 200 µL of human plasma (EDTA) on ice.
  • Spike with an appropriate internal standard (e.g., ¹³C-labeled 3-HPP) to correct for extraction variability.
  • Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 200 µL of acetate buffer (pH 5.0).
  • Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 2 hours.
  • Stop the reaction by adding 20 µL of 10% formic acid.
  • Proceed to Solid Phase Extraction (SPE) for cleanup or direct injection if the system allows.

2. LC-MS/MS Analysis

  • Rationale : Liquid chromatography coupled with tandem mass spectrometry provides the highest degree of sensitivity and selectivity, allowing for confident identification and quantification of 3-HPP at low physiological concentrations.
  • Example Parameters :
  • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A : Water with 0.1% Formic Acid.
  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
  • Gradient : A linear gradient from 5% to 95% B over 10 minutes.
  • Mass Spectrometry : Electrospray Ionization (ESI) in negative mode.
  • MRM Transitions : Monitor for the specific parent-to-daughter ion transitions for 3-HPP (e.g., m/z 165 -> 121) and its labeled internal standard.

Plasma [label="Plasma Sample\n(with Internal Std)"]; PPT [label="Protein Precipitation\n(Acetonitrile)"]; Hydrolysis [label="Enzymatic Hydrolysis\n(Glucuronidase/Sulfatase)"]; SPE [label="Solid Phase\nExtraction (SPE)\n(Optional Cleanup)"]; LCMS [label="LC-MS/MS Analysis\n(MRM Mode)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Plasma -> PPT -> Hydrolysis -> SPE -> LCMS -> Data; }

Caption: General workflow for 3-HPP analysis in metabolomics.

Protocol: Ex Vivo Assessment of Vasodilatory Activity

This protocol uses isolated aortic rings to directly measure the vascular effects of 3-HPP.[4]

Objective : To determine the EC₅₀ (half-maximal effective concentration) of 3-HPP for vasodilation.

1. Aortic Ring Preparation

  • Rationale : The thoracic aorta provides a robust and standardized tissue for studying vascular smooth muscle responses ex vivo, allowing for the direct application of compounds and measurement of force changes.
  • Steps :
  • Humanely euthanize a rat (e.g., Wistar or Spontaneously Hypertensive Rat) and excise the thoracic aorta.
  • Place the aorta in cold Krebs-Henseleit buffer and carefully remove adhering connective tissue.
  • Cut the aorta into 2-3 mm rings.
  • Suspend the rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

2. Vasodilation Assay

  • Rationale : Pre-contracting the vessel with an alpha-agonist like norepinephrine establishes a stable tone against which relaxation can be measured. A cumulative dose-response curve provides a comprehensive assessment of the compound's potency.
  • Steps :
  • Allow the rings to equilibrate under a resting tension of ~1.5 g for 60 minutes.
  • Induce contraction with norepinephrine (e.g., 1 µM).
  • Once a stable contraction plateau is reached, add 3-HPP in a cumulative manner (e.g., from 10 nM to 100 µM).
  • Record the relaxation response at each concentration as a percentage of the pre-contraction induced by norepinephrine.
  • Plot the concentration-response curve and calculate the EC₅₀ value.

Quantitative Data Summary

The following table summarizes key quantitative values associated with the biological activity of 3-HPP.

ParameterValueContextSource
EC₅₀ for Vasodilation ~0.1 µMRelaxation of norepinephrine-pre-contracted rat thoracic aorta rings.[7]
Anti-inflammatory Action Inhibition of TNFα-induced monocyte adhesionSuppresses E-selectin expression in human aortic endothelial cells.[6]
Neuroprotective Effect Inhibition of Aβ (1-42) aggregationCell-free assay at a concentration of 100 µM.[5]
Biomarker of Intake Detected in plasma & urineLevels increase significantly after consumption of polyphenol-rich foods.[3]

Conclusion and Future Directions

3-(3-Hydroxyphenyl)propanoic acid stands as a testament to the symbiotic relationship between diet, microbiota, and host health. It is not merely a metabolic byproduct but an active signaling molecule that modulates fundamental physiological processes, including vascular tone and inflammation. For researchers and drug development professionals, 3-HPP represents a compelling lead molecule whose endogenous production pathway opens new avenues for therapeutic intervention. Future research should focus on:

  • Clinical Validation : Translating the promising preclinical findings on cardiovascular and metabolic health into human clinical trials.

  • Microbiome Modulation : Investigating how prebiotics or specific probiotic strains can enhance the targeted production of 3-HPP in the gut.

  • Pharmacokinetic Profiling : Performing detailed pharmacokinetic studies in humans to understand its absorption, distribution, metabolism, and excretion (ADME) profile following various dietary interventions.

By continuing to unravel the complexities of this key metabolite, we can move closer to developing novel, microbiome-based strategies for the prevention and treatment of chronic diseases.

References

The Hydroxyphenylpropanoic Acids: A Technical Guide to Their Microbial Origins, Synthetic Pathways, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of hydroxyphenylpropanoic acids (HPPAs), a class of phenolic compounds increasingly recognized for their significant biological activities. While present in trace amounts in some plants, the primary origin of HPPAs in mammals is the metabolic activity of the gut microbiome on dietary polyphenols. This guide delves into the discovery and history of these fascinating molecules, from their initial identification as microbial metabolites to their current status as promising therapeutic agents. We will explore their natural occurrence, detail established synthetic and analytical methodologies, and provide an in-depth analysis of their molecular mechanisms of action, particularly their role in modulating inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry, biology, and therapeutic potential of hydroxyphenylpropanoic acids.

Introduction: The Microbial Connection

Hydroxyphenylpropanoic acids are a group of organic compounds characterized by a phenyl ring substituted with a hydroxyl group and a propanoic acid side chain. The position of the hydroxyl group on the phenyl ring gives rise to three main isomers: 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), 3-(3-hydroxyphenyl)propanoic acid, and 3-(4-hydroxyphenyl)propanoic acid (phloretic acid).

While early chemical syntheses of phenolic acids date back to the 19th century, the significant biological relevance of HPPAs was largely unveiled with the growing understanding of the gut microbiome's role in human health. It is now firmly established that these compounds are not major direct dietary constituents but rather prominent metabolites produced by the gut microbiota from the biotransformation of complex dietary polyphenols, such as flavonoids and phenolic acids found in fruits, vegetables, tea, and coffee.[1] This microbial transformation is crucial, as it converts poorly bioavailable precursors into smaller, more readily absorbed molecules that can exert systemic effects.[1]

Discovery and History: A Tale of Microbial Metabolism

The history of hydroxyphenylpropanoic acids is intrinsically linked to the study of flavonoid metabolism. Early investigations into the fate of dietary flavonoids in the body consistently detected simpler phenolic acids in urine, hinting at extensive metabolic breakdown. A pivotal moment in this discovery timeline was the recognition that the gut microbiota was the primary driver of this transformation.

Seminal studies demonstrated that germ-free animals, lacking a gut microbiome, did not produce these phenolic acid metabolites after flavonoid consumption, unequivocally pointing to the essential role of gut bacteria. Research in the latter half of the 20th century began to identify specific bacterial species, particularly from the genera Clostridium and Eubacterium, as key players in the C-ring fission of flavonoids, a critical step in the generation of HPPAs.[1] For instance, 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) is a known product of the microbial metabolism of flavonoids and is also a urinary metabolite of tyrosine in rats.[2] Similarly, 3-(3-hydroxyphenyl)propanoic acid is a major metabolite of ingested caffeic acid and proanthocyanidins, formed by the gut microflora.[3][4]

The following diagram illustrates the general pathway of flavonoid metabolism by gut microbiota to produce hydroxyphenylpropanoic acids.

flavonoid_metabolism Dietary_Polyphenols Dietary Polyphenols (e.g., Flavonoids, Phenolic Acids) Gut_Microbiota Gut Microbiota (e.g., Clostridium, Eubacterium) Dietary_Polyphenols->Gut_Microbiota Metabolism HPPA Hydroxyphenylpropanoic Acids (e.g., Phloretic Acid) Gut_Microbiota->HPPA Production Absorption Absorption into Systemic Circulation HPPA->Absorption Biological_Effects Systemic Biological Effects (e.g., Anti-inflammatory) Absorption->Biological_Effects

Caption: Microbial production of HPPAs from dietary polyphenols.

Physicochemical Properties and Isomers

The physicochemical properties of hydroxyphenylpropanoic acids are crucial for their biological activity and pharmacokinetic profile. The presence of both a hydrophilic carboxylic acid group and a more lipophilic phenyl ring imparts amphiphilic character to these molecules.

Property3-(2-hydroxyphenyl)propanoic acid (Melilotic acid)3-(3-hydroxyphenyl)propanoic acid3-(4-hydroxyphenyl)propanoic acid (Phloretic acid)
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol 166.17 g/mol 166.17 g/mol
Appearance SolidSolidWhite solid
Melting Point 82-83 °C[5]103-106 °C129 °C[2]
CAS Number 495-78-3[5]621-54-5501-97-3[2]

Methodologies: Synthesis and Analysis

The study and application of hydroxyphenylpropanoic acids necessitate robust methods for their synthesis and quantification.

Chemical Synthesis

Several synthetic routes to hydroxyphenylpropanoic acids have been established. A common approach involves the Knoevenagel or Doebner-von Miller condensation of a hydroxybenzaldehyde with malonic acid to form a substituted cinnamic acid, which is then reduced to the corresponding propanoic acid.

Step 1: Knoevenagel Condensation to form 3-(3-hydroxyphenyl)acrylic acid

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (10 mL).

  • Add 3-hydroxybenzaldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux (approximately 90-100°C) and stir for 4-6 hours, monitoring the reaction for the evolution of CO₂.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain crude 3-(3-hydroxyphenyl)acrylic acid.

Step 2: Catalytic Hydrogenation to form 3-(3-hydroxyphenyl)propanoic acid

  • Dissolve the crude 3-(3-hydroxyphenyl)acrylic acid from Step 1 in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) using a Parr hydrogenator.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by the cessation of hydrogen uptake or by TLC/LC-MS).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield crude 3-(3-hydroxyphenyl)propanoic acid.

  • Purify the product by recrystallization or column chromatography as needed.

synthesis_workflow Start 3-Hydroxybenzaldehyde + Malonic Acid Step1 Knoevenagel Condensation (Pyridine, Piperidine, Reflux) Start->Step1 Intermediate 3-(3-hydroxyphenyl)acrylic acid Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Step2 Product 3-(3-hydroxyphenyl)propanoic acid Step2->Product

Caption: Synthesis of 3-(3-hydroxyphenyl)propanoic acid.

Quantification in Biological Matrices

Accurate quantification of HPPAs in biological samples like plasma is crucial for pharmacokinetic and metabolomic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • UPLC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

quantification_workflow Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for HPPA quantification in plasma.

Biological Activities and Mechanisms of Action

Hydroxyphenylpropanoic acids exhibit a range of biological activities, with their anti-inflammatory properties being particularly well-documented.

Anti-inflammatory Effects

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

3-(4-Hydroxyphenyl)propanoic acid has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway.[][7] Studies have demonstrated that this compound can reduce the expression of NF-κB in macrophage foam cells, thereby mitigating the inflammatory response.[7] The precise mechanism may involve the inhibition of IκB phosphorylation or degradation, thus preventing NF-κB nuclear translocation.

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_d IκB Degradation IkB_p->IkB_d NFkB_translocation NF-κB Nuclear Translocation IkB_d->NFkB_translocation Gene_Transcription Inflammatory Gene Transcription NFkB_translocation->Gene_Transcription HPPA 3-(4-hydroxyphenyl)propanoic acid HPPA->IKK Inhibition

References

Methodological & Application

Step-by-step synthesis protocol for Methyl 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 3-(3-hydroxyphenyl)propanoate

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The primary focus of this document is the direct acid-catalyzed esterification of 3-(3-hydroxyphenyl)propanoic acid, a classic and efficient method. This application note provides a step-by-step methodology, explains the rationale behind key experimental choices, and includes troubleshooting advice to ensure a successful synthesis. Additionally, alternative synthetic strategies are discussed to provide researchers with a broader perspective on available methods.

Introduction and Significance

This compound is a key building block in organic synthesis. Its structure, featuring a reactive carboxylic ester and a phenolic hydroxyl group, allows for a wide range of subsequent chemical modifications. This versatility makes it an important intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. For instance, the parent compound, 3-(3-hydroxyphenyl)propanoic acid, is recognized as an endothelium-dependent nitric oxide (NO) release promoter and an endothelial nitric oxide synthase (eNOS) activator, highlighting its potential in cardiovascular disease research[1]. The methyl ester derivative modifies properties like solubility and is a crucial synthon for further derivatization.

Overview of Synthetic Strategies

There are several viable pathways to synthesize this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.

  • Direct Esterification of 3-(3-hydroxyphenyl)propanoic acid: This is the most straightforward approach. The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst. This method, known as Fischer-Speier esterification, is reliable and generally high-yielding[2].

  • Hydrogenation of an Unsaturated Precursor: An alternative route involves the synthesis of 3-(3-hydroxyphenyl)acrylic acid (3-hydroxycinnamic acid) via a Knoevenagel or Doebner condensation of 3-hydroxybenzaldehyde with malonic acid. The resulting α,β-unsaturated acid is then esterified, and the double bond is subsequently reduced through catalytic hydrogenation to yield the target product[3].

  • Ether Cleavage: One could also start from the more commercially available 3-(3-methoxyphenyl)propionic acid. The methyl ether is cleaved using a reagent like boron tribromide (BBr₃) to reveal the phenolic hydroxyl group. The resulting carboxylic acid is then esterified as in the first approach[3].

This guide will provide a detailed protocol for the direct esterification method due to its simplicity and efficiency.

Featured Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 3-(3-hydroxyphenyl)propanoic acid and methanol, using sulfuric acid as a catalyst.

Principle and Mechanism

Fischer-Speier esterification is a classic acid-catalyzed condensation reaction. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. A tetrahedral intermediate is formed, which then undergoes a proton transfer and elimination of a water molecule to regenerate the carbonyl group and form the ester. The reaction is reversible, and using an excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product side, ensuring a high yield.

Materials and Equipment
Reagents Grade Supplier Notes
3-(3-Hydroxyphenyl)propanoic acid≥98%StandardStarting material.
Methanol (MeOH)AnhydrousStandardReagent and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)StandardCatalyst. Handle with extreme care.
Ethyl Acetate (EtOAc)ACS GradeStandardFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated aq. sol.StandardFor neutralization.
Brine (Saturated NaCl aq. sol.)-In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)GranularStandardFor drying the organic phase.
Silica Gel60 Å, 230-400 meshStandardFor column chromatography (if necessary).
Equipment Notes
Round-bottom flask (e.g., 250 mL)Reaction vessel.
Reflux condenserTo prevent solvent loss during heating.
Magnetic stirrer and stir barFor homogeneous mixing.
Heating mantle or oil bathFor controlled heating.
Separatory funnelFor liquid-liquid extraction.
Rotary evaporatorFor solvent removal under reduced pressure.
Glassware for column chromatography (optional)For purification if TLC indicates impurities.
Thin-Layer Chromatography (TLC) platesFor monitoring reaction progress.
Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • Place 3-(3-hydroxyphenyl)propanoic acid (1.0 eq, e.g., 10.0 g, 59.9 mmol) into a dry round-bottom flask equipped with a magnetic stir bar.

  • Add methanol (10-20 volumes, e.g., 150 mL). The alcohol serves as both the reactant and the solvent. Stir the mixture until the starting material is fully dissolved.

    • Scientist's Insight: Using a large excess of methanol is crucial as it drives the reaction equilibrium towards the formation of the ester, maximizing the yield according to Le Châtelier's principle.

  • Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq, e.g., 0.6 mL, ~1.1 g, 11.2 mmol) dropwise to the stirring solution.

    • Scientist's Insight: The addition of concentrated sulfuric acid to methanol is highly exothermic. Adding it slowly at 0°C prevents overheating and potential side reactions.

  • Attach a reflux condenser to the flask.

Step 2: Reaction and Monitoring

  • Heat the reaction mixture to reflux (the boiling point of methanol is ~65°C) using a heating mantle or oil bath.

  • Allow the reaction to proceed for 2 to 24 hours. The exact time can vary.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Scientist's Insight: To monitor via TLC, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a silica plate. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product ester will be less polar (higher Rf value) than the starting carboxylic acid. The reaction is complete when the starting material spot has disappeared.

Step 3: Workup and Isolation

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in an organic solvent such as ethyl acetate (e.g., 100 mL).

  • Transfer the solution to a separatory funnel and wash it sequentially with:

    • Water (2 x 50 mL) to remove any remaining methanol.

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid catalyst. Be cautious as CO₂ gas will evolve.

    • Brine (1 x 50 mL) to remove residual water and aid in phase separation.

    • Scientist's Insight: The bicarbonate wash is critical for removing the acid catalyst, which could otherwise cause hydrolysis of the ester product during storage or subsequent steps. Ensure venting of the separatory funnel after each inversion to release the pressure from CO₂ evolution.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Step 4: Purification

  • The crude product is often of sufficient purity for many applications.

  • If TLC analysis shows significant impurities, the crude product can be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Process Visualization

Below is a workflow diagram illustrating the key stages of the synthesis.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation start Dissolve 3-(3-hydroxyphenyl)propanoic acid in Methanol add_catalyst Add H₂SO₄ catalyst at 0°C start->add_catalyst reflux Reflux at ~65°C for 2-24h add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp monitor->cool evap Evaporate excess MeOH cool->evap dissolve Dissolve in Ethyl Acetate evap->dissolve extract Wash with H₂O, NaHCO₃, Brine dissolve->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate to yield crude product dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low Yield Incomplete reaction; insufficient reflux time; loss of product during workup.Ensure the reaction has gone to completion via TLC. Extend the reflux time if necessary. Be careful during extractions to avoid losing the organic layer. Ensure the pH of the aqueous layer is basic after the NaHCO₃ wash to prevent product partitioning.
Reaction Not Starting Inactive or insufficient catalyst; wet reagents/glassware.Use concentrated (98%) sulfuric acid. Ensure all glassware is thoroughly dried and use anhydrous methanol. Water will inhibit the reaction.
Product is an oil but should be solid Presence of impurities or residual solvent.Ensure all solvent is removed on the rotary evaporator. If impurities are present, purify via column chromatography.
Emulsion during extraction Vigorous shaking of the separatory funnel.Use gentle inversions instead of vigorous shaking. Adding more brine can help break the emulsion. In stubborn cases, filtration through a pad of Celite may be necessary.

References

Protocol for the Synthesis of Methyl 3-(3-hydroxyphenyl)propanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction and Significance

Methyl 3-(3-hydroxyphenyl)propanoate is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring both a phenolic hydroxyl group and a methyl ester, makes it a versatile building block for more complex molecules. Notably, derivatives of this compound are explored in various therapeutic areas, including the development of innovative drug modalities like Proteolysis Targeting Chimeras (PROTACs), where it can serve as a component of the linker unit.[1]

The conversion of 3-(3-hydroxyphenyl)propanoic acid to its corresponding methyl ester is most commonly and efficiently achieved through the Fischer-Speier esterification (often shortened to Fischer esterification).[2] This classic organic reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3] This application note provides a detailed, field-proven protocol for this synthesis, complete with mechanistic insights, step-by-step procedures, and troubleshooting guidance to ensure a high-yield, reproducible outcome for researchers in drug discovery and process development.

Scientific Principles and Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The reaction's success hinges on understanding and manipulating the chemical equilibrium to favor product formation.

The Role of the Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) is the catalyst of choice for this transformation. Its function is twofold:

  • Catalysis: It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[3][6][7][8]

  • Dehydration: As a strong dehydrating agent, sulfuric acid sequesters the water molecule produced during the reaction.[6][9]

Le Châtelier's Principle in Action: The reaction is an equilibrium between reactants (carboxylic acid, alcohol) and products (ester, water).[4] To drive the reaction towards completion and achieve a high yield of the desired ester, the equilibrium must be shifted to the right. This is accomplished by:

  • Using an excess of a reactant: In this protocol, methanol is used in large excess, serving as both a reactant and the solvent.[10] This high concentration of methanol pushes the equilibrium toward the product side.

  • Removing a product: The sulfuric acid catalyst helps by chemically removing water.[11][12] For higher boiling alcohols, a Dean-Stark apparatus can be used to physically remove water as it forms.[13][14]

The Stepwise Mechanism: The reaction proceeds through a well-established multi-step mechanism:

  • Protonation: The carbonyl oxygen of 3-(3-hydroxyphenyl)propanoic acid is protonated by the acid catalyst.[3][4]

  • Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (H₂O).[3][4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[3][4]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[3][8]

Fischer_Esterification_Mechanism Fischer Esterification Mechanism Start Carboxylic Acid + Methanol Protonation 1. Protonation of Carbonyl Start->Protonation + H+ Activated_Acid Protonated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack 2. Nucleophilic Attack by Methanol Activated_Acid->Nucleophilic_Attack + CH3OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Intermediate with -OH2+ Group Proton_Transfer->Protonated_Intermediate Elimination 4. Elimination of Water Protonated_Intermediate->Elimination - H2O Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation 5. Deprotonation Protonated_Ester->Deprotonation - H+ End Ester + Water Deprotonation->End Catalyst_Regen Catalyst Regenerated Deprotonation->Catalyst_Regen

Caption: A diagram illustrating the key steps of the acid-catalyzed Fischer esterification mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding multi-gram quantities of the target compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (per 1.0 eq)Moles (per 1.0 eq)Notes
3-(3-hydroxyphenyl)propanoic acidC₉H₁₀O₃166.175.00 g30.1 mmolStarting material (limiting reagent)
Methanol (MeOH), AnhydrousCH₄O32.0450 mL1.24 molReagent and solvent (approx. 41 eq)
Sulfuric Acid (H₂SO₄), Conc. (98%)H₂SO₄98.080.3 mL5.5 mmolCatalyst (approx. 0.18 eq)
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-Extraction solvent
Sodium Bicarbonate (NaHCO₃), Sat. Soln.NaHCO₃84.01~100 mL-Neutralizing wash
Brine (Saturated NaCl Solution)NaCl58.44~50 mL-Aqueous wash to break emulsions
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~5-10 g-Drying agent
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser and tubing

  • Clamps and retort stand

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

  • TLC plates (silica gel 60 F₂₅₄), developing chamber, and UV lamp

Step-by-Step Procedure

A. Reaction Setup and Execution

  • Place 5.00 g (30.1 mmol) of 3-(3-hydroxyphenyl)propanoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Set up the flask for reflux by attaching a condenser. Ensure a gentle flow of cold water through the condenser.

  • While stirring, carefully and slowly add 0.3 mL of concentrated sulfuric acid to the methanol solution. Causality Note: The addition should be slow as the dissolution of sulfuric acid in methanol is exothermic. Adding it to the bulk solution prevents localized heating.

  • Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle.[2]

  • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction should be monitored periodically.

B. Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Chamber: Use a solvent system of 30% ethyl acetate in hexanes. Pour a small amount into the chamber, add a piece of filter paper to saturate the atmosphere, and cover it.

  • Spotting: Every hour, withdraw a tiny aliquot of the reaction mixture with a capillary tube. Spot it on the baseline of a TLC plate. Also spot the starting material (dissolved in a drop of methanol) as a reference.

  • Development and Visualization: Develop the plate in the prepared chamber. After the solvent front nears the top, remove the plate, mark the front, and dry it. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The starting carboxylic acid is significantly more polar than the product ester. Therefore, the product spot (this compound) will have a higher Rf value (travel further up the plate) than the starting material spot.[15] The reaction is considered complete when the starting material spot is no longer visible.[16]

C. Work-up and Isolation

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Remove the bulk of the excess methanol using a rotary evaporator. Causality Note: This step simplifies the subsequent extraction by reducing the volume of the polar phase.

  • Dissolve the resulting residue in approximately 75 mL of ethyl acetate.[10]

  • Transfer the solution to a 250 mL separatory funnel. Wash the solution sequentially as follows:

    • 50 mL of deionized water.

    • 2 x 50 mL of saturated sodium bicarbonate solution. Causality Note: This wash is critical to neutralize the sulfuric acid catalyst.[10][17][18] Observe for CO₂ evolution (bubbling), which indicates neutralization is occurring. Continue washing until no more gas evolves.

    • 50 mL of brine. Causality Note: The brine wash helps to remove residual water and break any emulsions that may have formed.[18]

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

Experimental_Workflow Synthesis and Work-up Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase Setup 1. Combine Reactants (Acid, Methanol) Add_Catalyst 2. Add H2SO4 Catalyst Setup->Add_Catalyst Reflux 3. Heat to Reflux (65°C) 4-6 hours Add_Catalyst->Reflux Monitor 4. Monitor by TLC Reflux->Monitor hourly check Cool 5. Cool to RT Monitor->Cool Reaction Complete Evaporate 6. Remove Excess Methanol (Rotovap) Cool->Evaporate Extract 7. Dissolve in EtOAc Evaporate->Extract Wash 8. Aqueous Washes (H2O, NaHCO3, Brine) Extract->Wash Dry 9. Dry Organic Layer (Na2SO4) Wash->Dry Isolate 10. Filter & Concentrate Dry->Isolate Crude_Product Crude Product Isolate->Crude_Product Purify Purification (Column Chromatography) Crude_Product->Purify Final_Product Pure this compound Purify->Final_Product

Caption: A flowchart of the experimental workflow from reaction setup to final product purification.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.

  • Procedure: Load the crude oil onto a silica gel column. Elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a clear or pale yellow oil.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive catalyst (e.g., old or wet H₂SO₄).1. Extend the reflux time and monitor by TLC. Ensure the temperature is maintained at reflux. 2. Use fresh, concentrated sulfuric acid.
Low Yield 1. Inefficient extraction from the aqueous phase. 2. Loss during neutralization (hydrolysis).1. Perform an additional extraction of the aqueous layers with ethyl acetate. 2. Perform the bicarbonate wash efficiently but without prolonged contact time.
Product Degradation Overheating during solvent removal or distillation.Use a water bath for the rotary evaporator set to a moderate temperature (≤ 40°C). If distilling, use vacuum distillation to lower the boiling point.[19]
Emulsion during Wash Soaps formed from residual acid and base.Add brine to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break the emulsion. Allow it to stand.

Safety Precautions

  • Concentrated Sulfuric Acid: Extremely corrosive. Always wear gloves, safety glasses, and a lab coat. Add acid to the alcohol slowly; never the other way around.

  • Methanol: Toxic and flammable. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Solvents: Ethyl acetate and hexanes are flammable. Ensure no ignition sources are near the experimental setup.

  • Pressure: Never heat a closed system. The reflux setup must be open to the atmosphere via the top of the condenser.

References

Application Notes & Protocols: The Strategic Use of Methyl 3-(3-hydroxyphenyl)propanoate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(3-hydroxyphenyl)propanoate is a bifunctional organic compound featuring a reactive phenolic hydroxyl group and a methyl ester. This unique combination makes it a highly valuable and versatile building block in multi-step organic synthesis. Its structural framework is a key precursor for the synthesis of a wide array of more complex molecules, including pharmacologically active agents and heterocyclic scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of this intermediate. It details field-proven insights into its use, step-by-step experimental protocols, and the chemical principles governing its reactivity.

Introduction: Properties and Synthetic Potential

This compound (M3HPP), with the molecular formula C₁₀H₁₂O₃, serves as an exemplary synthetic intermediate due to its dual functionality.[1] The phenolic hydroxyl group offers a site for O-alkylation, etherification, and esterification, while the methyl ester can undergo hydrolysis, amidation, reduction, or serve as a handle for cyclization reactions.

This structure is particularly amenable to the construction of dihydrocoumarin and chromanone ring systems, which are prevalent motifs in many biologically active natural products and pharmaceuticals. Furthermore, the propanoate side chain can be manipulated to introduce chirality or further functional groups, expanding its utility in complex total synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61389-68-2PubChem[1]
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
Appearance Colorless to light yellow liquidN/A
Boiling Point ~296 °C (Predicted)N/A
Solubility Soluble in chloroform, methanol, and other common organic solvents.Thermo Scientific[2]

Core Application: Synthesis of 3,4-Dihydrocoumarins

One of the most powerful applications of M3HPP is its role as a precursor to 3,4-dihydrocoumarins (also known as hydrocoumarins). This heterocyclic core is found in numerous compounds with diverse biological activities. The synthesis leverages the proximity of the ester and phenolic hydroxyl groups, enabling an intramolecular cyclization.

Scientific Principle & Strategy

The overarching strategy involves the activation of the aromatic ring or modification of the propanoate side chain, followed by an intramolecular Friedel-Crafts-type acylation or a related cyclization. A common approach is the reduction of the ester to an alcohol, followed by cyclization under acidic conditions. However, a more direct route involves activating the phenolic ring towards electrophilic attack from the ester side chain.

The causality behind this synthetic choice is efficiency; a well-planned intramolecular reaction can rapidly build molecular complexity and form a key heterocyclic ring in a single, high-yielding step. The choice of catalyst and reaction conditions is critical to avoid intermolecular side reactions and ensure regioselectivity.

Visualization of Synthetic Workflow

The general workflow for converting M3HPP into a dihydrocoumarin scaffold is outlined below. This process highlights the key transformation from a linear precursor to a cyclic product.

G M3HPP This compound Activation Side Chain Modification (e.g., Reduction to Aldehyde) M3HPP->Activation  Step 1: Reagent A Cyclization Intramolecular Cyclization (e.g., Acid-Catalyzed) Activation->Cyclization  Step 2: Catalyst B Product 3,4-Dihydrocoumarin Derivative Cyclization->Product  Final Product

Caption: General workflow for dihydrocoumarin synthesis from M3HPP.

Application in Pharmaceutical Synthesis: The Tolterodine Case

M3HPP and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is in the synthesis of Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder.[3][4] While many routes to Tolterodine exist, several proceed through chroman-2-one (dihydrocoumarin) intermediates that can be conceptually derived from precursors like M3HPP.

Synthetic Rationale

In a multi-step synthesis, the core structure of M3HPP can be elaborated to construct the specific substituted chroman ring found in Tolterodine precursors.[5] This typically involves:

  • Modification of the aromatic ring: Introduction of a methyl group to form a cresol-like structure.

  • Reaction at the side chain: Phenyl group introduction at the benzylic position.

  • Intramolecular Cyclization: Forming the chroman-2-one core.

  • Ring Opening and Amine Introduction: The lactone is opened and reacted with diisopropylamine to complete the Tolterodine side chain.[6]

This approach demonstrates how the fundamental scaffold of M3HPP can be strategically modified to build a complex, commercially important drug molecule. The choice of this starting material provides a convergent and efficient route to the target API.

Illustrative Reaction Scheme

The following diagram illustrates a key transformation in a Tolterodine synthesis, showcasing the formation of a critical lactone intermediate.

G cluster_0 Precursor Modified M3HPP (e.g., 3-(2-hydroxy-5-methylphenyl) -3-phenylpropanoate) Cyclization Intramolecular Lactonization Precursor->Cyclization  Acid or Base  Catalysis Lactone Chroman-2-one Intermediate (Tolterodine Precursor) Cyclization->Lactone Tolterodine Tolterodine Lactone->Tolterodine  Multi-step  Conversion

Caption: Key lactonization step in a synthetic route towards Tolterodine.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for key transformations involving M3HPP and related structures. They are based on established synthetic procedures and principles.

Protocol 1: General O-Alkylation of a Phenolic Hydroxyl Group

This protocol describes a standard Williamson ether synthesis, a fundamental reaction for modifying the phenolic hydroxyl group of M3HPP.[7]

Objective: To synthesize Methyl 3-(3-ethoxyphenyl)propanoate.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Ethyl iodide (EtI) (1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous acetone (or DMF) to make a ~0.5 M solution.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will be stirred vigorously.

    • Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol (pKa ~10) without causing significant hydrolysis of the methyl ester. DMF can be used for less reactive alkyl halides to allow for higher reaction temperatures.

  • Alkylating Agent Addition: Add ethyl iodide (1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in dichloromethane and transfer to a separatory funnel. d. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Self-Validation: The aqueous washes remove any remaining inorganic salts and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 3-(3-ethoxyphenyl)propanoate.

Expected Outcome: A colorless oil. Yields typically range from 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Intramolecular Cyclization to a Dihydrocoumarin

This protocol is a representative example of an acid-catalyzed cyclization to form a dihydrocoumarin ring system, a common transformation for derivatives of M3HPP.[8]

Objective: To synthesize a substituted 3,4-dihydrocoumarin from a suitable M3HPP derivative. Note: This requires prior modification of M3HPP, for instance, by Friedel-Crafts alkylation.

Materials:

  • A suitable 3-(hydroxyphenyl)propanoic acid derivative (1.0 eq) (e.g., obtained via hydrolysis of the ester)

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, add the 3-(hydroxyphenyl)propanoic acid derivative (1.0 eq).

  • Acid Addition: Add polyphosphoric acid (approx. 10-20 times the weight of the starting material) to the flask.

    • Causality Note: PPA acts as both the acidic catalyst and a dehydrating agent, promoting the intramolecular electrophilic acylation of the activated aromatic ring by the carboxylic acid. Eaton's reagent is a stronger and often more effective alternative.

  • Reaction: Heat the mixture with vigorous stirring (mechanical stirring is recommended for viscous PPA) to 80-100°C for 2-4 hours. Monitor the reaction by TLC (dissolving a small aliquot in DCM and quenching with NaHCO₃).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the organic product.

  • Extraction: a. Extract the aqueous slurry with dichloromethane or ethyl acetate (3x). b. Combine the organic extracts and wash them carefully with ice-cold water, followed by saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Self-Validation: The bicarbonate wash neutralizes residual acid, which is critical for preventing product degradation during concentration. c. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography to yield the pure 3,4-dihydrocoumarin.

Expected Outcome: A crystalline solid. Yields are typically in the range of 70-90%. Characterization is done via NMR, IR (lactone carbonyl stretch ~1760-1780 cm⁻¹), and melting point analysis.

Safety and Handling

  • This compound: May cause skin and serious eye irritation, as well as respiratory irritation.[1] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagents: Handle all reagents according to their specific Safety Data Sheet (SDS) guidelines. Alkylating agents like ethyl iodide are toxic and should be handled with extreme care. Strong acids like PPA are highly corrosive.

Conclusion

This compound is a powerful and economical intermediate for synthetic organic chemistry. Its bifunctional nature provides a robust platform for constructing complex molecular architectures, particularly heterocyclic systems like dihydrocoumarins, which are central to many drug discovery programs. The protocols and strategies outlined in this document offer a solid, field-tested foundation for leveraging the full synthetic potential of this versatile building block.

References

A Robust, Validated HPLC-UV Method for the Quantification of Methyl 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 3-(3-hydroxyphenyl)propanoate. This compound is a key intermediate in organic synthesis and a potential metabolite of various bioactive molecules. The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with gradient elution and UV detection, demonstrating excellent linearity, accuracy, precision, and sensitivity. The protocol herein is structured to provide a self-validating system, grounded in established scientific principles and regulatory standards, making it suitable for routine analysis in research, process development, and quality control environments.

Introduction and Method Rationale

This compound (M3HPP), with a molecular formula of C₁₀H₁₂O₃, is a phenolic ester of significant interest in pharmaceutical and chemical research.[1] Its accurate quantification is critical for monitoring chemical reactions, assessing product purity, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for such determinations due to its high resolution, sensitivity, and reproducibility.[2][3]

The method described is founded on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as it is the industry standard for separating moderately polar to nonpolar compounds like M3HPP, providing robust and reproducible performance.[3][4]

  • Mobile Phase: A gradient elution using acidified water and acetonitrile is employed. The acidic modifier (formic acid) is crucial for suppressing the ionization of the phenolic hydroxyl group on the M3HPP molecule.[5] By maintaining the analyte in its neutral, protonated form (pH < pKa), peak tailing is minimized, and retention becomes more consistent, leading to sharper, more symmetrical peaks.[5] Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity.[5]

  • Detection: Detection is performed using a UV-Vis Diode Array Detector (DAD). Phenolic compounds typically exhibit strong absorbance in the UV range. Based on the structure, a primary wavelength of 275 nm is selected for quantification, as this is a common absorption maximum for hydroxyphenyl moieties, ensuring good sensitivity while minimizing interference from common solvents.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Chemicals and Reagents:

    • This compound analytical standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 20 minutes (including re-equilibration)
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10.0 mg of this compound standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for one month when stored at 2-8°C.

Working Standard Solutions (Calibration Curve):

  • Perform serial dilutions of the Standard Stock Solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to prepare a series of calibration standards.

  • A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol) to an estimated concentration within the calibration range.

  • Vortex or sonicate to ensure homogeneity.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulate matter from damaging the column.[6]

HPLC Analysis and Data Processing Workflow

The diagram below outlines the logical flow of the analytical procedure from sample and standard preparation through to the final quantitative result.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Standard Weigh & Dissolve Standard (1000 µg/mL) Cal_Standards Prepare Calibration Standards (1-100 µg/mL) Standard->Cal_Standards Serial Dilution Sample Dissolve & Dilute Test Sample Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Sequence Build Injection Sequence (Standards & Samples) Cal_Standards->Sequence Filter_Sample->Sequence HPLC_System HPLC System Setup (Column, Mobile Phase, Temp) HPLC_System->Sequence Run Execute HPLC Run (Gradient Elution) Sequence->Run Detect UV Detection @ 275 nm Run->Detect Integration Integrate Peak Area of M3HPP Detect->Integration Calibration_Curve Generate Calibration Curve (Area vs. Concentration) Integration->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for M3HPP Quantification by HPLC.

Method Validation Protocol

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8]

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly. A standard solution (e.g., 25 µg/mL) is injected six times. The acceptance criteria are:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard. The blank and placebo should show no interfering peaks at the retention time of M3HPP.

Linearity and Range

Linearity is established by analyzing the prepared calibration standards across the specified range (1-100 µg/mL). A calibration curve is generated by plotting the peak area versus concentration, and the correlation coefficient (R²) is calculated.

  • Acceptance Criterion: R² ≥ 0.999

Accuracy

Accuracy is determined by performing recovery studies. A sample matrix is spiked with the M3HPP standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery is then calculated.

  • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of a single sample at 100% of the target concentration are analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis is repeated by a different analyst on a different day or using a different instrument.

  • Acceptance Criterion: %RSD ≤ 2.0% for both repeatability and intermediate precision.[9]

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD: The lowest concentration at which the analyte can be detected (S/N ≈ 3:1).

  • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy (S/N ≈ 10:1).[10]

Expected Validation Results Summary

The following table summarizes the expected performance characteristics of this validated method.

Validation ParameterAcceptance CriteriaExpected Result
System Suitability (%RSD) ≤ 2.0%Conforms
Specificity No interference at analyte RTConforms
Linearity (R²) ≥ 0.999≥ 0.999
Range 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5% (Average)
Precision (%RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD S/N ≥ 3~0.3 µg/mL
LOQ S/N ≥ 10~1.0 µg/mL

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate system for the quantification of this compound. The comprehensive validation protocol ensures that the method is fit for its intended purpose in demanding research and quality control settings. The clear, step-by-step instructions and explanation of the scientific rationale behind the chosen parameters empower researchers to implement this method with confidence, ensuring data integrity and reproducibility.

References

Application Notes & Protocols: Methyl 3-(3-hydroxyphenyl)propanoate as a Versatile Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(3-hydroxyphenyl)propanoate is a highly versatile and economically significant building block in the field of organic synthesis. Its unique trifunctional structure—comprising a nucleophilic phenolic hydroxyl group, an electrophilic ester, and a modifiable aromatic ring—provides a robust platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of its application, focusing on its strategic role in the total synthesis of high-value natural products, particularly resorcylic acid lactones. We provide detailed, field-tested protocols, mechanistic insights, and workflow visualizations to empower researchers in leveraging this precursor for their synthetic campaigns.

Introduction: The Strategic Value of this compound

This compound serves as an ideal starting material for complex syntheses due to the orthogonal reactivity of its functional groups. The phenolic hydroxyl group can be readily alkylated, acylated, or used as a directing group for electrophilic aromatic substitution. The methyl ester provides a handle for saponification, amidation, reduction to an alcohol, or participation in Claisen-type condensations. The propanoate side chain can be further modified, for instance, through alpha-functionalization.

This inherent versatility allows for the streamlined synthesis of compounds with significant biological activity. A prime example is its use in constructing the core of zearalenone and related macrolides, a class of natural products with diverse bioactivities, including estrogenic and antifungal properties.[1][2]

G cluster_SM This compound Core cluster_reactions Primary Transformations cluster_products Target Molecular Classes SM Key Precursor OH Phenolic -OH (Alkylation, Acylation, Directed Substitution) SM->OH Ester Methyl Ester (Hydrolysis, Amidation, Reduction) SM->Ester Ring Aromatic Ring (Electrophilic Substitution) SM->Ring NP Natural Products (e.g., Macrolides) OH->NP Deriv Bioactive Derivatives (Amides, Ethers) OH->Deriv Poly Bio-based Polymers OH->Poly Ester->NP Ester->Deriv Ester->Poly Ring->NP Ring->Deriv Ring->Poly

Caption: Key reactive sites of this compound.

Core Application: Total Synthesis of (S)-(-)-Zearalenone

(S)-(-)-Zearalenone is a mycotoxin and a member of the resorcylic acid lactone family, which has garnered significant interest as a novel lipoxygenase inhibitor.[3] The total synthesis of this macrolide provides a compelling case study for the strategic application of this compound. The precursor provides the foundational aromatic core, which is elaborated into the characteristic dihydroxybenzoyl moiety of the final product.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis hinges on a convergent approach where the aromatic head (derived from our precursor) is coupled with the aliphatic chain, followed by a macrolactonization event. The key transformations involving this compound are:

  • Protection & Ortho-Formylation: The phenolic hydroxyl is first protected (e.g., as a methyl ether) to prevent unwanted side reactions. Subsequently, a formyl group is introduced ortho to the hydroxyl group using a directed ortho-metalation (DoM) or Vilsmeier-Haack reaction. This formyl group is the precursor to the second hydroxyl of the final resorcinol structure.

  • Baeyer-Villiger Oxidation: The formyl group is oxidized to a formate ester, which is then hydrolyzed to reveal the second phenolic hydroxyl group, thus forming the resorcinol core.

  • Ester Coupling & Macrolactonization: The propanoate ester is hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with the terminal hydroxyl group of the fully elaborated aliphatic chain via an esterification reaction (e.g., Yamaguchi or Shiina macrolactonization). This critical step closes the 14-membered macrocycle.[4]

The stereocenter in the aliphatic chain is typically introduced via a catalytic asymmetric reaction, such as an allylic alkylation, as highlighted in the literature.[3]

G Zearalenone (S)-(-)-Zearalenone Macrolactonization Macrolactonization Zearalenone->Macrolactonization Seco_Acid Seco-Acid Intermediate Macrolactonization->Seco_Acid Ester_Coupling Ester Coupling Seco_Acid->Ester_Coupling Fragments Aromatic Acid + Aliphatic Alcohol Ester_Coupling->Fragments Aromatic_Acid Resorcylic Acid Fragment Fragments->Aromatic_Acid Aliphatic_Alcohol Chiral Aliphatic Fragment Fragments->Aliphatic_Alcohol Ortho_Hydroxylation Ortho-Hydroxylation (via Formylation & Oxidation) Aromatic_Acid->Ortho_Hydroxylation Precursor This compound Ortho_Hydroxylation->Precursor

Caption: Retrosynthetic analysis for (S)-(-)-Zearalenone.

Protocol: Synthesis of the Resorcylic Acid Core

This protocol details the conversion of this compound into the key aromatic fragment required for zearalenone synthesis.

PART A: Protection of the Phenolic Hydroxyl

  • Setup: To a solution of this compound (1.0 eq) in acetone (10 volumes), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylation: Add dimethyl sulfate (Me₂SO₄, 1.2 eq) dropwise at room temperature. Causality: K₂CO₃ is a mild base that deprotonates the phenol, forming a phenoxide that readily attacks the electrophilic methylating agent. Acetone is a suitable polar aprotic solvent.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the protected product, Methyl 3-(3-methoxyphenyl)propanoate.

PART B: Directed Ortho-Formylation

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the protected product (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Lithiation: Add sec-Butyllithium (s-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour. Causality: The methoxy group is an effective directed metalation group, guiding the strong base (s-BuLi) to deprotonate the ortho position (C2).

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the ortho-formylated product.

PART C: Baeyer-Villiger Oxidation and Deprotection

  • Oxidation: Dissolve the ortho-formylated product (1.0 eq) in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C. Stir at room temperature for 12-16 hours. Causality: m-CPBA is a standard reagent for the Baeyer-Villiger oxidation, which inserts an oxygen atom between the aromatic ring and the carbonyl carbon of the aldehyde, forming a formate ester.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a wash with saturated sodium bicarbonate (NaHCO₃). Dry the organic layer and concentrate.

  • Hydrolysis/Deprotection: Dissolve the crude formate ester in methanol and add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq). Heat to reflux for 2 hours. This step hydrolyzes both the formate and the methyl propanoate esters.

  • Final Workup: Cool the mixture and acidify with 2M hydrochloric acid (HCl) to pH ~2. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the target resorcylic acid fragment.

StepKey ReagentPurposeTypical Yield (%)
A Dimethyl SulfateO-Methylation (Protection)>95%
B sec-Butyllithium / DMFDirected Ortho-Formylation60-75%
C m-CPBA / NaOHOxidation & Deprotection70-85% (2 steps)

Broader Applications in Bioactive Molecule Synthesis

The utility of this compound extends beyond macrolide synthesis. Its parent acid, 3-(3-hydroxyphenyl)propionic acid, is a known microbial metabolite of dietary polyphenols and exhibits biological activities, including activating endothelial nitric oxide synthase (eNOS).[5][6] This makes the scaffold an attractive starting point for developing new therapeutic agents.

General Protocol: Synthesis of Amide Derivatives for Screening

Libraries of amide derivatives can be rapidly synthesized for structure-activity relationship (SAR) studies, for example, in the development of novel antimicrobial agents.[7]

  • Saponification: To a solution of this compound (1.0 eq) in a 1:1 mixture of THF/water, add lithium hydroxide (LiOH, 1.5 eq). Stir at room temperature for 2-4 hours until TLC indicates complete conversion to the corresponding carboxylic acid.

  • Acidification: Acidify the mixture with 1M HCl and extract the product, 3-(3-hydroxyphenyl)propionic acid, with ethyl acetate. Dry and concentrate to use directly in the next step.

  • Amide Coupling: Dissolve the acid (1.0 eq) in DCM. Add the desired amine (1.1 eq), followed by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction & Purification: Stir the reaction at room temperature overnight. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired amide.

G Start This compound Sapon Saponification (LiOH, THF/H₂O) Start->Sapon Acid 3-(3-hydroxyphenyl)propionic Acid Sapon->Acid Couple Amide Coupling (Amine, EDC, DMAP, DCM) Acid->Couple Workup Aqueous Workup (HCl, NaHCO₃, Brine) Couple->Workup Purify Column Chromatography Workup->Purify Product Final Amide Product Purify->Product

Caption: Workflow for the synthesis of amide derivatives.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of complex natural products and bioactive molecules. Its well-defined reactive sites allow for predictable and high-yielding transformations. The successful application of this starting material in the total synthesis of (S)-(-)-Zearalenone underscores its strategic importance. The protocols and workflows detailed herein provide a robust foundation for researchers and drug development professionals to harness the full synthetic potential of this valuable chemical building block.

References

Application Note: Enhancing the Gas Chromatography-Mass Spectrometry Analysis of Methyl 3-(3-hydroxyphenyl)propanoate through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the derivatization of Methyl 3-(3-hydroxyphenyl)propanoate to improve its analytical determination by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar phenolic hydroxyl group, direct GC-MS analysis of this compound can result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation. To overcome these challenges, two effective derivatization strategies, silylation and acylation, are presented with comprehensive, step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for this and structurally related compounds.

Introduction: The Rationale for Derivatization

This compound is a compound of interest in various fields, including as a building block in organic synthesis and a potential metabolite in pharmacological studies. Accurate quantification and identification of this analyte are crucial for its application. However, the inherent polarity imparted by the phenolic hydroxyl group presents significant challenges for direct GC-MS analysis. The primary issues encountered are:

  • Poor Volatility: The hydrogen-bonding capacity of the hydroxyl group increases the boiling point of the molecule, making it less volatile and thus less amenable to gas chromatography.[1]

  • Peak Tailing: Interactions between the polar hydroxyl group and active sites on the GC column and liner can lead to asymmetric, tailing peaks, which compromise resolution and integration accuracy.[2]

  • Thermal Instability: At the elevated temperatures of the GC injector and column, the compound may degrade, leading to inaccurate quantification and the appearance of artifact peaks.[1]

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogen of the polar functional group with a less polar, more stable chemical moiety.[3] This transformation enhances the analyte's volatility and thermal stability, leading to improved chromatographic performance and more reliable analytical data.[4]

Principles of Derivatization for this compound

This application note focuses on two widely adopted and effective derivatization techniques for phenolic compounds: silylation and acylation.

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[5] This is a robust and common derivatization technique in GC-MS. The resulting TMS ether is significantly less polar and more volatile than the parent phenol.[6]

The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, particularly for sterically hindered or less reactive hydroxyl groups.[7]

Acylation: Formation of Acetyl Esters

Acylation involves the introduction of an acyl group (R-C=O) to the phenolic hydroxyl group, forming an ester.[8] For this application, we will focus on acetylation using acetic anhydride. This method effectively masks the polar hydroxyl group, thereby increasing the volatility and thermal stability of the analyte.[9] The resulting acetylated derivative is well-suited for GC-MS analysis.

Experimental Protocols

Safety Precaution: All derivatization reagents are moisture-sensitive and should be handled in a dry environment (e.g., under a nitrogen atmosphere or in a glove box). Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation with BSTFA/MSTFA

This protocol details the formation of the TMS ether of this compound.

Materials:

  • This compound standard or sample extract

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Pyridine or Acetonitrile

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation (if needed)

Procedure:

  • Sample Preparation: If the sample is in an aqueous or volatile solvent, evaporate to complete dryness in a GC vial under a gentle stream of nitrogen. It is crucial to remove all moisture as it will deactivate the silylating reagent.[7]

  • Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried residue. Vortex to ensure the sample is fully dissolved.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) or MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization start Sample in Solution dry Evaporate to Dryness (under N2) start->dry reconstitute Reconstitute in Anhydrous Pyridine dry->reconstitute add_reagent Add BSTFA (+1% TMCS) or MSTFA reconstitute->add_reagent vortex Vortex & Heat (60-70°C, 30-60 min) add_reagent->vortex cool Cool to Room Temp. vortex->cool analysis GC-MS Analysis cool->analysis

Silylation workflow for this compound.
Protocol 2: Acylation with Acetic Anhydride

This protocol details the formation of the acetyl ester of this compound.

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride

  • Anhydrous Pyridine or a suitable organic solvent (e.g., Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is dry as described in Protocol 1, step 1.

  • Reagent Addition: Dissolve the dried sample in 100 µL of anhydrous pyridine. Add 50 µL of acetic anhydride.[5]

  • Reaction: Tightly cap the vial and vortex. Heat the mixture at 50-60°C for 30 minutes.[5]

  • Work-up: Cool the reaction mixture to room temperature. Add 200 µL of saturated sodium bicarbonate solution to quench any excess acetic anhydride. Vortex the mixture.

  • Extraction: Add 200 µL of ethyl acetate and vortex thoroughly. Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: Transfer the dried organic extract to a GC vial for injection into the GC-MS system.

acylation_workflow cluster_prep Sample Preparation cluster_react Reaction & Work-up start Dry Sample dissolve Dissolve in Anhydrous Pyridine start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Heat (50-60°C, 30 min) add_reagent->react quench Quench with NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract dry Dry with Na2SO4 extract->dry analysis GC-MS Analysis dry->analysis

Acylation workflow for this compound.

Expected Results and Discussion

Derivatization significantly enhances the analytical performance for this compound.

Chromatographic Improvements
  • Peak Shape: A marked improvement in peak symmetry is expected, with a reduction in tailing. This leads to more accurate peak integration and quantification.

  • Retention Time: The derivatized analytes, being less polar, will likely have shorter retention times on standard non-polar GC columns (e.g., those with a 5% phenyl-methylpolysiloxane stationary phase) compared to the underivatized compound, if it elutes at all without significant tailing.

  • Sensitivity: The improved peak shape and thermal stability result in a stronger detector response and, consequently, lower limits of detection (LOD) and quantification (LOQ).

ParameterUnderivatized AnalyteSilylated Derivative (TMS)Acetylated Derivative
Volatility LowHighHigh
Peak Shape Poor (Tailing)Excellent (Symmetrical)Excellent (Symmetrical)
Thermal Stability Moderate to LowHighHigh
Sensitivity LowHighHigh
Mass Spectral Characteristics

Derivatization alters the mass spectrum of the analyte, providing characteristic fragmentation patterns that can aid in identification.

  • Molecular Ion: The molecular weight of this compound is 180.20 g/mol .[10]

    • The TMS derivative will have a molecular weight of 252.37 g/mol (addition of Si(CH₃)₃ and loss of H).

    • The acetyl derivative will have a molecular weight of 222.24 g/mol (addition of COCH₃ and loss of H).

  • Key Fragments (TMS Derivative): The mass spectrum of the TMS derivative is expected to show a prominent molecular ion peak (M⁺) at m/z 252. Characteristic fragments would include:

    • [M-15]⁺: Loss of a methyl group from the TMS moiety (m/z 237).[11]

    • m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, is often a base peak.[12]

  • Key Fragments (Acetyl Derivative): The mass spectrum of the acetyl derivative (M⁺ at m/z 222) is expected to show a characteristic loss of ketene (CH₂=C=O) from the molecular ion.

    • [M-42]⁺: Loss of ketene (m/z 180), which corresponds to the molecular ion of the underivatized compound.

structures cluster_native This compound cluster_tms TMS Derivative cluster_acetyl Acetyl Derivative native tms native->tms Silylation (BSTFA/MSTFA) acetyl native->acetyl Acylation (Acetic Anhydride)

Derivatization reactions of this compound.

Conclusion

The derivatization of this compound by either silylation or acylation is a critical step for achieving reliable and high-quality data in GC-MS analysis. Both methods effectively mitigate the analytical challenges posed by the polar phenolic hydroxyl group, leading to significant improvements in volatility, thermal stability, chromatographic peak shape, and sensitivity. The choice between silylation and acylation may depend on the specific sample matrix, potential interferences, and laboratory preference. The protocols provided in this application note offer robust starting points for method development and can be adapted for the analysis of other phenolic compounds.

References

Using Methyl 3-(3-hydroxyphenyl)propanoate as a building block for copolyesters

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using Methyl 3-(3-hydroxyphenyl)propanoate as a Versatile Building Block for Advanced Copolyesters

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Aromatic-Aliphatic Copolyesters

The convergence of material science and pharmacology has created a demand for polymers with precisely tailored properties. Aromatic-aliphatic copolyesters are at the forefront of this innovation, offering a unique combination of mechanical robustness, thermal stability, and tunable biodegradability.[1][2] These characteristics make them ideal candidates for applications ranging from controlled drug release matrices to high-performance biomaterials.[1] The properties of these copolyesters can be finely tuned by adjusting the ratio of their aromatic and aliphatic components.[2][3]

This guide focuses on this compound (MHPP), a highly versatile bio-based monomer. Its unique structure, featuring both a phenolic hydroxyl group and a methyl ester, allows it to participate in multiple polymerization strategies, making it an excellent building block for creating novel copolyesters with desirable functionalities. This document provides the foundational principles, detailed experimental protocols, and characterization techniques required to successfully synthesize and validate copolyesters using MHPP.

Monomer Profile: this compound (MHPP)

A thorough understanding of the monomer is critical for successful polymerization. MHPP is a bifunctional molecule primed for step-growth polymerization.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name This compound[4]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
CAS Number 61389-68-2[4]
Appearance Varies; typically a liquid or low-melting solid
Key Functional Groups 1x Phenolic Hydroxyl (-OH), 1x Methyl Ester (-COOCH₃)
Structural Advantages for Polymerization

The power of MHPP lies in its dual reactivity. The phenolic hydroxyl group can react with an ester or carboxylic acid, while the methyl ester group can undergo transesterification with a hydroxyl group. This allows MHPP to act as an AB-type monomer for self-polycondensation or, more commonly, as a comonomer with traditional AA and BB type monomers (diols, diacids, or di-esters) to create complex copolyesters.

Safety and Handling

According to the aggregated GHS information, MHPP may cause skin, eye, and respiratory irritation.[4]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

Principles of Copolyester Synthesis with MHPP

The most common and industrially scalable method for synthesizing polyesters from monomers like MHPP is melt polycondensation. This is a type of step-growth polymerization where monomer chains are linked together with the elimination of a small molecule, in this case, methanol.[5][6]

The Polycondensation Mechanism

The synthesis is typically a two-stage process:

  • Transesterification: At moderate temperatures (150-190°C), the hydroxyl groups (from MHPP and/or a comonomer like a diol) react with the ester groups (from MHPP and/or a comonomer like a di-ester). A catalyst is used to facilitate this reaction, and the methanol byproduct is continuously removed to shift the equilibrium towards product formation.[5]

  • Polycondensation: The temperature is increased (200-240°C) and a high vacuum is applied. This critical step removes the last traces of methanol and other volatile byproducts, driving the reaction to completion and building high molecular weight polymer chains.[5][7]

Caption: Schematic of a melt polycondensation setup.

Step-by-Step Procedure
  • Reactor Setup: Assemble the glassware and ensure all joints are properly sealed. Flame-dry the entire apparatus under vacuum and then flush with dry nitrogen. Maintain a positive nitrogen flow throughout the initial stage.

  • Charging Monomers: Charge the reactor with MHPP (e.g., 0.2 mol), adipic acid (e.g., 0.4 mol), and 1,4-butanediol (e.g., 0.6 mol). The ratio can be adjusted to tune the final properties.

  • Catalyst Addition: Add the titanium(IV) butoxide catalyst (approx. 200-500 ppm relative to the total monomer weight) using a syringe.

  • Stage 1 - Esterification:

    • Begin stirring the mixture.

    • Slowly heat the reactor to 180°C.

    • Maintain this temperature for 2-4 hours. Water and methanol will begin to distill and collect in the receiving flask. The reaction mixture should become clear.

  • Stage 2 - Polycondensation:

    • Gradually increase the temperature to 220°C over about 1 hour.

    • Slowly apply vacuum, reducing the pressure to <1 mbar.

    • A significant increase in the viscosity of the melt will be observed. The stirrer motor torque will increase.

    • Continue the reaction under high vacuum for another 3-5 hours to ensure high molecular weight is achieved.

  • Polymer Recovery:

    • Release the vacuum with nitrogen and turn off the heating.

    • Allow the reactor to cool to room temperature. The resulting polymer will be a solid plug.

    • Carefully break the glass or dissolve the polymer out of the flask using a suitable solvent like chloroform.

  • Purification:

    • Once dissolved, precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the purified polymer precipitate by filtration.

    • Dry the final copolyester in a vacuum oven at 40-50°C for 24 hours to remove residual solvent.

Characterization of the Copolyester

Validating the structure, thermal properties, and molecular weight of the synthesized polymer is essential.[8][9]

TechniquePurposeExpected Observations / Key Metrics
FTIR Spectroscopy Confirm functional groups and reaction completion.[8][10]Disappearance of broad O-H stretch (~3400 cm⁻¹). Appearance of strong polyester C=O stretch (~1730 cm⁻¹).
¹H NMR Spectroscopy Verify chemical structure and comonomer ratio.[3][8]Signals corresponding to protons from all incorporated monomers. Integration of peaks can confirm the final copolymer composition.
DSC Determine thermal transitions (Tg, Tm).[8][11]A glass transition temperature (Tg) indicates the amorphous portion. A melting peak (Tm) indicates a semi-crystalline nature.
TGA Assess thermal stability.[8][11]Provides the onset temperature of decomposition (Td), indicating the polymer's upper-use temperature limit.
GPC Measure molecular weight and distribution.Determines number-average (Mn) and weight-average (Mw) molecular weights, and the Polydispersity Index (PDI = Mw/Mn).

Structure-Property Relationships

The true utility of MHPP is the ability to tune the final polymer's properties by altering the comonomer feed ratio. Incorporating aromatic units like MHPP into an aliphatic polyester backbone has predictable effects.[3]

  • Increased Aromatic Content (Higher MHPP ratio):

    • Increases Tg: The rigid phenyl rings restrict chain mobility.

    • Increases Mechanical Strength: Leads to a harder, more rigid material.

    • Decreases Degradation Rate: Aromatic esters are generally less susceptible to hydrolysis than aliphatic esters.[2]

// Nodes Ratio [label="Increase MHPP Content\n(Aromatic Units)", fillcolor="#FBBC05", fontcolor="#202124"]; Tg [label="Higher Tg\n(Glass Transition Temp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Strength [label="Higher Mechanical Strength\n(Modulus, Hardness)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Slower Biodegradation\nRate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ratio -> Tg [label=" Restricts Chain Mobility "]; Ratio -> Strength [label=" Increases Chain Rigidity "]; Ratio -> Degradation [label=" Increases Hydrolytic Stability "]; }

References

Preparation and Bioactivity Profiling of Methyl 3-(3-hydroxyphenyl)propanoate: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Phenolic Acid Ester

Methyl 3-(3-hydroxyphenyl)propanoate is a phenolic compound that has garnered interest in the scientific community for its potential as a versatile scaffold in drug discovery and development. As an ester derivative of 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), a known metabolite of dietary polyphenols, it presents a promising avenue for exploring enhanced bioavailability and modified bioactivity. The parent compound, 3-HPPA, is a product of the microbial degradation of flavonoids in the human colon and has been associated with various health benefits, including antioxidant and vasorelaxant properties.[1] This application note provides a comprehensive guide for the synthesis, purification, and bioactivity screening of this compound, with a focus on its potential antioxidant and anti-inflammatory activities. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to investigate the therapeutic potential of this intriguing molecule.

Synthesis of this compound via Fischer-Speier Esterification

The most direct and classical approach for the synthesis of this compound is the Fischer-Speier esterification of 3-(3-hydroxyphenyl)propanoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis, favored for its simplicity and efficiency.

Principle of the Reaction

Fischer-Speier esterification is an equilibrium-driven process. The reaction is typically carried out in an excess of the alcohol, which serves as both a reactant and the solvent, to shift the equilibrium towards the formation of the ester. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis and Purification

Materials and Reagents
  • 3-(3-hydroxyphenyl)propanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Deionized water

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-hydroxyphenyl)propanoic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure ester.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Analytical Technique Expected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.18 (t, 1H), 6.78 (d, 1H), 6.73 (s, 1H), 6.70 (d, 1H), 5.0 (br s, 1H, -OH), 3.68 (s, 3H, -OCH₃), 2.91 (t, 2H), 2.63 (t, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 173.8, 155.8, 142.5, 129.8, 120.5, 115.6, 113.1, 51.8, 35.9, 30.8
Mass Spectrometry (ESI) m/z: 181.08 [M+H]⁺
Infrared (IR) Spectroscopy ν (cm⁻¹): 3350 (-OH), 1730 (C=O, ester), 1600, 1585 (C=C, aromatic)

Bioactivity Screening Protocols

The following protocols are designed to assess the antioxidant and anti-inflammatory potential of the synthesized this compound.

Antioxidant Activity Assessment

The antioxidant capacity of the compound can be evaluated using several common in vitro assays that measure its ability to scavenge free radicals.

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[2]

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in absorbance.[2]

Protocol:

  • Generate the ABTS•⁺ solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of concentrations of this compound.

  • In a 96-well plate, add 20 µL of the compound solution to 180 µL of the diluted ABTS•⁺ solution.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The scavenging activity and IC₅₀ value are calculated similarly to the DPPH assay.

Synthesis_Workflow cluster_synthesis Synthesis & Purification A 3-(3-hydroxyphenyl)propanoic Acid + Methanol B Fischer Esterification (H₂SO₄ catalyst, Reflux) A->B C Crude Product B->C D Work-up & Extraction C->D E Column Chromatography D->E F Pure this compound E->F

Caption: Synthesis and Purification Workflow.

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of this compound can be investigated using a cell-based model of inflammation. Lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, are a widely used in vitro model to mimic an inflammatory response.

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. A vehicle control (e.g., DMSO) should be included. The non-toxic concentration range should be determined beforehand using a cytotoxicity assay, such as the MTT assay.[3]

Principle: Nitric oxide is a key pro-inflammatory mediator produced by activated macrophages. The Griess assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[3]

Protocol:

  • After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Principle: Activated macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in the cell culture supernatant.

Protocol:

  • Following cell stimulation with LPS, collect the cell culture supernatants.

  • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • The concentrations of the cytokines are determined by comparison with a standard curve generated with recombinant cytokines.

Bioactivity_Screening_Workflow cluster_screening Bioactivity Screening cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assays Start Synthesized Compound DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS LPS LPS-stimulated Macrophages Start->LPS NO Nitric Oxide (Griess Assay) LPS->NO Cytokines Cytokines (ELISA) (TNF-α, IL-6) LPS->Cytokines

Caption: Bioactivity Screening Workflow.

Mechanism of Action: Investigating the NF-κB Pathway

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and various cytokines. To investigate if this compound exerts its anti-inflammatory effects via this pathway, further studies can be conducted, such as Western blotting to analyze the phosphorylation of key signaling proteins like IκBα and the p65 subunit of NF-κB.

Conclusion and Future Directions

This application note provides a detailed framework for the synthesis and preliminary bioactivity screening of this compound. The described protocols for antioxidant and anti-inflammatory assays offer a solid foundation for evaluating its therapeutic potential. Positive results from these initial screens would warrant further investigation into its mechanism of action and in vivo efficacy. The versatility of the phenolic hydroxyl and ester functional groups also opens up possibilities for further chemical modifications to optimize its pharmacological properties, making this compound a valuable lead compound in the quest for novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields.

Overview of the Primary Synthetic Route: Fischer-Speier Esterification

The most direct and atom-economical method for synthesizing this compound is the Fischer-Speier esterification of 3-(3-hydroxyphenyl)propanoic acid using methanol as both the reagent and solvent, with an acid catalyst.

Reaction Scheme:

While straightforward, this reaction is governed by an equilibrium, which presents the primary challenge to achieving high yields.[1][2][3] This guide focuses on diagnosing and solving the common issues encountered during this process.

Experimental Workflow Overview

The overall process can be visualized as a three-stage workflow: reaction, workup, and purification. Each stage has critical control points that determine the final yield and purity.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Aqueous Workup cluster_2 Phase 3: Purification start Combine: - 3-(3-hydroxyphenyl)propanoic acid - Methanol (excess) - Acid Catalyst (e.g., H₂SO₄) reflux Heat to Reflux (Monitor by TLC/GC) start->reflux Initiate Reaction quench Cool & Concentrate (Remove excess MeOH) reflux->quench Reaction Complete extract Dilute with EtOAc Wash with NaHCO₃ (aq) quench->extract Neutralize & Extract dry Wash with Brine Dry (Na₂SO₄) & Filter extract->dry concentrate Concentrate Crude Product dry->concentrate purify Purify via: - Column Chromatography OR - Vacuum Distillation concentrate->purify end Pure this compound purify->end

Caption: General workflow for synthesis and purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction has stalled. The yield is low, and analysis (TLC/GC) shows a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer: This is the most common issue and is almost always related to the reaction equilibrium. The Fischer esterification is a reversible process where the starting materials and products (ester and water) exist in equilibrium.[1] To achieve a high yield, you must shift the equilibrium to the product side, according to Le Châtelier's principle.[4]

Probable Causes & Solutions:

  • Insufficient Methanol: Methanol is both a reactant and the solvent. Using it in a large excess (e.g., 10-20 volumes relative to the starting acid) dramatically shifts the equilibrium towards the ester.[5]

    • Action: Ensure you are using anhydrous methanol as the solvent, not just adding a few equivalents.

  • Accumulation of Water: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[2]

    • Action: While difficult with methanol, adding a dehydrating agent like activated 3Å or 4Å molecular sieves to the reaction mixture can absorb the water as it forms.[3] Alternatively, ensure all your reagents and glassware are scrupulously dry from the start.

  • Ineffective Catalysis: An insufficient amount or inactive catalyst will result in a slow or incomplete reaction.

    • Action: Use a catalytic amount (1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5] Ensure the catalyst is fresh and active.

  • Inadequate Reaction Time or Temperature: Esterification can be slow.[2]

    • Action: Heat the reaction to reflux (around 65°C for methanol) and monitor its progress every few hours using TLC or GC. Continue reflux until the starting material spot/peak is gone or no further change is observed. Reaction times can range from 2 to 24 hours.[5]

Q2: I'm observing a significant side product that is less polar than my desired ester. What is it and how can I prevent it?

Answer: This is likely the result of an undesired side reaction involving the phenolic hydroxyl group.

Probable Cause & Solution:

  • O-Methylation (Ether Formation): Under harsh acidic conditions and with a large excess of methanol, the phenolic -OH group can be methylated to form Methyl 3-(3-methoxyphenyl)propanoate . This ether is less polar than your desired product due to the absence of the free hydroxyl group. While phenols are generally less reactive than alcohols in this manner, this side reaction can occur with prolonged heating or excess acid.[6]

    • Preventative Actions:

      • Reduce Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate (start with ~1-2 mol%).

      • Avoid Overheating: Do not heat the reaction beyond the reflux temperature of methanol.

      • Choose a Milder Catalyst: Consider using p-TsOH, which is a solid and can be easier to handle and sometimes less prone to causing side reactions than concentrated H₂SO₄.

Q3: My reaction mixture turned dark brown or black, and after workup, I'm left with a tar-like residue. What went wrong?

Answer: A dark color and polymerization are classic signs of product/reagent decomposition.

Probable Causes & Solutions:

  • Aggressive Catalyst: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent. At elevated temperatures, it can cause sulfonation of the aromatic ring or other decomposition pathways.[7][8]

    • Action: Switch to a non-oxidizing acid catalyst like p-TsOH. If you must use H₂SO₄, add it dropwise to the cooled methanol solution and use only a catalytic amount.

  • Polycondensation: Phenolic compounds can be susceptible to polymerization under harsh acidic conditions and heat.[6]

    • Action: Maintain a controlled reflux temperature and do not leave the reaction heating unnecessarily long after it has reached completion.

  • Air Oxidation: Phenols can be sensitive to air oxidation, especially at high temperatures in the presence of acid, which can form colored quinone-like species.

    • Action: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Q4: During purification, I have trouble separating my product from the unreacted starting acid. How can I improve this?

Answer: This is a common purification challenge that can be easily solved by exploiting the difference in acidity between the product and the starting material.

Solution: Acid-Base Extraction

The starting material, 3-(3-hydroxyphenyl)propanoic acid, is a carboxylic acid and is therefore acidic. Your product is a neutral ester. This difference is key.

  • Protocol Step: During the aqueous workup, after removing the excess methanol, dissolve the residue in an organic solvent like ethyl acetate (EtOAc). Wash this organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2][5]

  • Causality: The basic wash will deprotonate the acidic starting material, forming its sodium salt (sodium 3-(3-hydroxyphenyl)propanoate). This salt is highly water-soluble and will be extracted from the organic layer into the aqueous layer. The neutral ester product will remain in the organic layer. Discard the aqueous layer to remove the unreacted acid. This step also neutralizes the acid catalyst.

G workup Organic Layer (EtOAc) Contains: - Product (Ester) - Starting Material (Acid) - Catalyst (H⁺) Aqueous Layer (NaHCO₃) separation Organic Layer (EtOAc) Contains: - Product (Ester) Aqueous Layer Contains: - Sodium Salt of Acid - Neutralized Catalyst (Na₂SO₄) workup:f2->separation:f2 Mix & Separate (Acid is deprotonated) workup:f1->separation:f1 Stays in Organic Phase workup:f1->separation:f3 Moves to Aqueous Phase

Caption: Logic of acid-base extractive workup.

Frequently Asked Questions (FAQs)

FAQ 1: Which acid catalyst is best for this reaction?

While several catalysts work, the choice involves a trade-off between reactivity, ease of handling, and potential side reactions.

CatalystTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1-5 mol%Highly effective, inexpensive, and readily available.Can cause charring, sulfonation, and other side reactions if used in excess or at high temperatures.[7][8]
p-Toluenesulfonic Acid (p-TsOH) 2-10 mol%Solid, non-oxidizing, less prone to charring, easier to handle.More expensive than H₂SO₄.
Lewis Acids (e.g., Sc(OTf)₃, ZrCl₄) 1-5 mol%Can be highly effective and sometimes milder.[3]Significantly more expensive, may require strictly anhydrous conditions.

Recommendation: For most applications, p-TsOH offers the best balance of reactivity and safety.

FAQ 2: How do I properly monitor the reaction?

Use Thin-Layer Chromatography (TLC). Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. A good solvent system (mobile phase) is typically 30-50% ethyl acetate in hexanes. The starting acid will have a lower Rf value (it will not travel as far up the plate) than the less polar ester product. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

FAQ 3: Are there alternative esterification methods?

Yes, though they are often unnecessary for this specific molecule unless it is part of a larger, more sensitive substrate.

  • Steglich Esterification: Uses a coupling agent like dicyclohexylcarbodiimide (DCC) or EDC with a catalyst like DMAP. This method is done at room temperature and avoids strong acid and heat but generates stoichiometric byproducts that must be removed.[5]

  • Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a high-yielding but multi-step process that generates corrosive byproducts.

For bulk synthesis of this compound, Fischer esterification remains the most practical and economical choice.

FAQ 4: What is the best method for final purification?

The choice depends on the scale of your reaction and the impurities present.

  • Flash Column Chromatography: Excellent for small to medium scales (<20 g). It effectively separates the product from baseline impurities and any residual starting material or side products. Use a silica gel stationary phase and an ethyl acetate/hexanes gradient.

  • Vacuum Distillation: Ideal for larger scales (>20 g) where chromatography is impractical. The product has a relatively high boiling point, so distillation must be done under high vacuum to prevent thermal degradation.[9]

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis.

Materials:

  • 3-(3-hydroxyphenyl)propanoic acid (1.0 eq)

  • Anhydrous Methanol (10-15 volumes)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-hydroxyphenyl)propanoic acid (e.g., 10.0 g, 59.5 mmol).

  • Add anhydrous methanol (120 mL) and stir until the solid is dissolved.

  • Add p-TsOH·H₂O (e.g., 0.57 g, 2.98 mmol).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 40% EtOAc/Hexanes as eluent) until the starting material is consumed (typically 4-8 hours).

  • Workup - Quench & Concentrate: Cool the reaction mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Workup - Extraction: Dilute the oily residue with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove the p-TsOH and any unreacted starting material.

    • Water (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure this compound.

Mechanism of Fischer Esterification

Understanding the mechanism reveals why acid is catalytic and why every step is reversible. The key is the initial protonation of the carbonyl oxygen, which activates the carboxylic acid toward nucleophilic attack by the weakly nucleophilic alcohol.[3][4]

G A Carboxylic Acid + H⁺ B Protonated Carbonyl (Activated Electrophile) A->B 1. Protonation C Tetrahedral Intermediate B->C 2. Nucleophilic Attack C->B D Protonated Intermediate C->D 3. Proton Transfer D->C E Protonated Ester + H₂O D->E 4. Elimination of H₂O H2O Water (Leaving Group) D->H2O E->D F Final Ester + H⁺ E->F 5. Deprotonation MeOH Methanol (MeOH) Nucleophile MeOH->C

Caption: Reversible mechanism of Fischer Esterification.

References

Technical Support Center: Optimization of Reaction Conditions for Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this fundamental organic transformation. Below you will find frequently asked questions and troubleshooting guides in a question-and-answer format, directly addressing specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Core Principles & Reaction Setup

Q1: My Fischer esterification is proceeding very slowly or not at all. What are the most common causes?

A slow or stalled Fischer esterification can typically be attributed to several key factors related to its equilibrium nature.[1][2][3] The primary culprits are:

  • Insufficient Catalyst: The reaction is acid-catalyzed. An inadequate amount of catalyst, or a catalyst that is not sufficiently acidic, will lead to a slow conversion rate.[3][4][5]

  • Presence of Water: Water is a byproduct of the reaction. As it accumulates, it can shift the equilibrium back towards the starting materials (the carboxylic acid and alcohol), effectively slowing down or even reversing the ester formation.[1][3][6][7] This is a direct application of Le Châtelier's principle.[8]

  • Suboptimal Temperature: Fischer esterification, like most chemical reactions, requires a certain amount of energy to proceed (activation energy). If the reaction temperature is too low, the rate will be sluggish.[3][5][9]

  • Steric Hindrance: The rate of reaction is sensitive to the size and shape of the reactants. Bulky groups on either the carboxylic acid or the alcohol can physically block the reactive sites, slowing down the reaction.[2][3] Tertiary alcohols are particularly problematic as they are prone to elimination side reactions under acidic conditions.[5][6][10]

Q2: How can I drive the reaction equilibrium towards the product side to increase the rate and yield?

To favor the formation of the ester and improve both the reaction rate and the final yield, you can manipulate the reaction conditions based on Le Châtelier's principle.[8] The two most effective strategies are:

  • Use of an Excess of a Reactant: By using a large excess of one of the starting materials (usually the alcohol, as it can often double as the solvent), you can shift the equilibrium towards the products.[1][6][7][8][9][11] For instance, using a 10-fold excess of alcohol can significantly increase the ester yield.[1]

  • Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion.[1][2][6][7][9][11] This can be achieved through several techniques:

    • Azeotropic Distillation with a Dean-Stark Trap: This is a common laboratory technique where the reaction is run in a solvent (like toluene) that forms an azeotrope with water. The azeotrope boils, condenses in the Dean-Stark trap, and separates into two layers, with the denser water being collected and removed from the system.[1][6][12]

    • Use of a Drying Agent: Adding a dehydrating agent, such as molecular sieves, to the reaction mixture can absorb the water as it is produced.[6][7][9][11]

Catalyst Selection and Handling

Q3: What are the best acid catalysts for Fischer esterification, and how much should I use?

Commonly used and effective catalysts for Fischer esterification include strong Brønsted acids and some Lewis acids.[6]

  • Strong Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most frequently used catalysts.[1][6][12] They are effective because they readily protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[4][7][11]

  • Lewis Acids: Lewis acids like scandium(III) triflate can also be used.[6]

  • Heterogeneous Catalysts: Solid acid catalysts, such as graphene oxide, offer the advantage of being easily recoverable and reusable.[11]

Typically, a catalytic amount of acid is sufficient. This can range from a few drops of concentrated sulfuric acid to a specific molar percentage (e.g., 1-5 mol%) of a solid acid catalyst. The optimal amount can depend on the specific substrates and reaction scale.

Q4: Can I use hydrochloric acid (HCl) as a catalyst?

While hydrochloric acid is a strong acid, it is generally less ideal than sulfuric acid for Fischer esterification. The chloride ion can be nucleophilic and may lead to unwanted side reactions. Additionally, the water in aqueous HCl can hinder the reaction equilibrium. Sulfuric acid is preferred as it also acts as a dehydrating agent.[13]

Substrate Scope and Limitations

Q5: Are there any types of carboxylic acids or alcohols that are not suitable for Fischer esterification?

Yes, the structure of the reactants can significantly impact the success of the reaction.

  • Tertiary Alcohols: As mentioned, tertiary alcohols are generally poor substrates for Fischer esterification because they readily undergo elimination in the presence of strong acid to form alkenes.[5][6][10]

  • Phenols: While traditionally considered poor nucleophiles for this reaction, phenols can be esterified to give good yields under the right conditions.[6][10]

  • Sterically Hindered Substrates: Carboxylic acids or alcohols with bulky groups near the reactive center may react very slowly or not at all due to steric hindrance.[2][3] For these challenging substrates, alternative esterification methods like the Steglich esterification might be more suitable.[6][11]

Q6: Can I form cyclic esters (lactones) using this method?

Yes, intramolecular Fischer esterification is a common method for synthesizing lactones, particularly stable five- and six-membered rings, from hydroxy acids.[1][2][10]

Reaction Workup and Purification

Q7: My reaction is complete. What is the standard workup procedure to isolate my ester?

A typical workup procedure for a Fischer esterification involves several steps to remove the excess alcohol, the acid catalyst, and any unreacted carboxylic acid.

  • Neutralization: The reaction mixture is typically diluted with an organic solvent (like ethyl acetate) and washed with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[12] This neutralizes the acid catalyst and converts any remaining carboxylic acid into its water-soluble carboxylate salt, which can then be removed in the aqueous layer.[14]

  • Washing: The organic layer is then washed with water and/or brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities.[12][15]

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.[12]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[12]

  • Purification: The crude ester can then be purified, typically by distillation or column chromatography, to obtain the final, pure product.[16]

Visualizing the Process

Fischer Esterification Mechanism

The reaction proceeds through a series of protonation, nucleophilic attack, and dehydration steps.

FischerEsterification Reactants Carboxylic Acid + Alcohol Protonation Protonated Carbonyl Reactants->Protonation + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Alcohol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water as Leaving Group Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H2O Ester Ester + Water Protonated_Ester->Ester - H+

Caption: The mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yield

When faced with a low yield, a systematic approach to troubleshooting is essential.

TroubleshootingWorkflow Start Low Yield Observed Check_Equilibrium Is the equilibrium being shifted? Start->Check_Equilibrium Check_Catalyst Is the catalyst sufficient? Check_Equilibrium->Check_Catalyst Yes Sol_Equilibrium Use excess alcohol or remove water (Dean-Stark) Check_Equilibrium->Sol_Equilibrium No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Sol_Catalyst Increase catalyst loading or use a stronger acid Check_Catalyst->Sol_Catalyst No Check_Substrate Are substrates sterically hindered? Check_Temp->Check_Substrate Yes Sol_Temp Increase reaction temperature Check_Temp->Sol_Temp No Sol_Substrate Consider alternative esterification method Check_Substrate->Sol_Substrate Yes

Caption: A troubleshooting guide for low yields.

Data & Protocols

Impact of Reaction Conditions on Yield

The following table summarizes the general effects of key parameters on the yield of Fischer esterification.

ParameterConditionExpected Impact on YieldRationale
Alcohol Concentration Using alcohol as solvent (large excess)Significant IncreaseShifts equilibrium to the product side (Le Châtelier's Principle).[1][8]
Water Removal Continuous removal (e.g., Dean-Stark)Significant IncreasePrevents the reverse reaction (hydrolysis) from occurring.[1][7]
Catalyst Concentration InsufficientDecreaseSlows down the rate-determining steps of the reaction.[3][5]
Temperature Too LowDecreaseThe reaction may not have enough energy to overcome the activation barrier.[3][9]
Reactant Structure Tertiary AlcoholSignificant DecreaseElimination side-reaction is favored over substitution.[5][6][10]
Experimental Protocol: General Fischer Esterification

This protocol provides a general procedure for the synthesis of an ester via Fischer esterification. Note: All work should be performed in a well-ventilated fume hood.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (5.0 - 10.0 eq, can be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the alcohol.

  • With gentle stirring, carefully add the concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for the desired amount of time (this can range from 1 to 10 hours, and should be monitored by TLC or GC).[6]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution. You may observe gas evolution (CO₂); vent the separatory funnel frequently. Repeat until the aqueous layer is basic.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Remove the solvent under reduced pressure to yield the crude ester.

  • Purify the ester by distillation or column chromatography as required.

References

Troubleshooting Incomplete Conversion in the Synthesis of Methyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming common challenges in methyl ester synthesis. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter during your experiments. We will explore the causality behind experimental choices to ensure your protocols are self-validating and robust.

Frequently Asked Questions & Troubleshooting Guides

My transesterification reaction is not going to completion. What are the most common causes?

Incomplete conversion in transesterification, the process of converting triglycerides to fatty acid methyl esters (FAMEs), is a frequent issue.[1][2] The primary culprits often fall into one of four categories: reactant quality, catalyst issues, reaction conditions, or equipment malfunctions.[2]

  • Reactant Quality: The purity of your oil/fat and alcohol is paramount. High levels of free fatty acids (FFAs) and water in the feedstock can significantly hinder the reaction.[3][4][5][6]

  • Catalyst Issues: The choice and handling of your catalyst are critical. Using an inappropriate catalyst for your feedstock, insufficient catalyst concentration, or catalyst deactivation can all lead to poor yields.[2]

  • Reaction Conditions: Transesterification is sensitive to temperature, molar ratio of alcohol to oil, mixing intensity, and reaction time.[2][7] Deviations from optimal conditions can slow down or stall the reaction.

  • Equipment Malfunctions: Issues like inefficient mixing or improper temperature control can disrupt the reaction environment.[2]

Q1: How do water and free fatty acids (FFAs) inhibit a base-catalyzed transesterification?

This is a critical question, as feedstock quality is a primary determinant of success in base-catalyzed transesterification.

The Role of Water: Water has a more detrimental effect on transesterification than FFAs.[3][4][5] Its presence leads to two major problems:

  • Saponification (Soap Formation): In the presence of a base catalyst (like NaOH or KOH), water can hydrolyze the triglyceride starting material and the FAME product back into fatty acids. These fatty acids then react with the base catalyst to form soap.[4][6] This process consumes the catalyst and makes the separation of the final product difficult.[6][8]

  • Catalyst Consumption: Water can react directly with the base catalyst, reducing its effective concentration and hindering the primary transesterification reaction.

The Role of Free Fatty Acids (FFAs): High FFA content in the oil feedstock also leads to saponification.[2] The FFAs react with the alkaline catalyst to form soap and water, which further exacerbates the issues mentioned above.[6] This not only consumes the catalyst but can also lead to the formation of emulsions, complicating the separation of the biodiesel and glycerol layers.[6]

Troubleshooting Workflow for High Water and FFA Content:

G start Start: Incomplete Conversion check_reactants Analyze Water & FFA Content (e.g., Karl Fischer Titration, Acid Value Titration) start->check_reactants decision FFA > 1-2% or Water > 0.5%? check_reactants->decision pretreatment Pre-treatment Required decision->pretreatment Yes transesterification Proceed with Base-Catalyzed Transesterification decision->transesterification No esterification Acid-Catalyzed Esterification of FFAs pretreatment->esterification drying Dry Oil/Fat (e.g., heating at 100-110°C) pretreatment->drying esterification->transesterification drying->transesterification end Complete Conversion transesterification->end

Caption: Troubleshooting workflow for high water and FFA content.

Q2: My reaction has stalled. Could my catalyst be the problem?

Absolutely. Catalyst-related issues are a common source of incomplete conversion. Here's a breakdown of potential problems and how to address them:

1. Incorrect Catalyst Type:

  • Base Catalysts (e.g., NaOH, KOH, Sodium Methoxide): These are highly effective for feedstocks with low FFA (<1-2%) and water content.[2] Using a base catalyst with high-FFA oil will lead to significant soap formation.[2]

  • Acid Catalysts (e.g., H₂SO₄): These can simultaneously catalyze both esterification of FFAs and transesterification of triglycerides, making them suitable for high-FFA feedstocks.[1][9] However, acid-catalyzed reactions are generally slower than base-catalyzed ones.[4]

  • Heterogeneous Catalysts (e.g., solid acids/bases like CaO, SrO): These offer easier separation and potential for reuse.[10] However, they can be prone to deactivation through poisoning by reactants or products, or by leaching of active sites.[11][12][13][14] For instance, CaO catalysts can be poisoned by atmospheric CO₂ and water.[10]

2. Insufficient Catalyst Amount: An inadequate amount of catalyst will result in an incomplete reaction.[2] The optimal concentration depends on the specific catalyst and feedstock but is a critical parameter to optimize. For example, with NaOH, an optimal concentration might be around 0.3-1.5 wt.%.[6]

3. Catalyst Deactivation: Catalysts can lose their activity over time. For homogeneous catalysts, this is often due to consumption by side reactions (like saponification). For heterogeneous catalysts, deactivation can be caused by:

  • Poisoning: Adsorption of impurities (water, FFAs, glycerol) onto the active sites.[12][13]

  • Leaching: Dissolution of the active components into the reaction medium.[11][12]

  • Physical Modification: Changes in the catalyst's physical structure.[11][12]

Troubleshooting Table for Catalyst Issues:

Symptom Potential Cause Recommended Action
Significant soap formationHigh FFA/water content with a base catalyst.Pre-treat feedstock or switch to an acid catalyst.[2]
Reaction starts then plateausInsufficient catalyst or catalyst deactivation.Increase catalyst loading incrementally. Ensure proper catalyst handling and storage to prevent deactivation. For heterogeneous catalysts, consider regeneration (e.g., washing, recalcination).[11][12]
Very slow reaction rateInappropriate catalyst type or non-optimal conditions.For high FFA oil, use a two-step acid-esterification followed by base-transesterification.[1] Optimize reaction temperature and mixing.
Q3: I'm using a pure feedstock and the correct catalyst, but the conversion is still low. What reaction parameters should I investigate?

Even with ideal reactants, the reaction conditions must be finely tuned. The interplay between temperature, molar ratio, and mixing is crucial for driving the reaction to completion.

1. Molar Ratio of Alcohol to Oil: Transesterification is a reversible reaction.[15] To shift the equilibrium towards the product side, a molar excess of alcohol is typically used.[7]

  • Stoichiometry: The stoichiometric ratio is 3 moles of alcohol to 1 mole of triglyceride.[7]

  • Practical Ratios: A molar ratio of 6:1 (methanol to oil) is commonly employed to ensure complete conversion.[2] However, an excessive amount of alcohol can complicate the separation of glycerol.[2]

2. Reaction Temperature: The reaction rate is highly dependent on temperature.

  • Optimal Range: For base-catalyzed reactions with methanol, a temperature range of 50-65°C is generally optimal.[7][16][17]

  • Caution: Exceeding the boiling point of the alcohol (e.g., ~65°C for methanol) can lead to alcohol loss through evaporation, which can be mitigated by using a reflux condenser.[17]

3. Mixing/Agitation: Triglycerides and alcohol are immiscible, so vigorous mixing is essential to create a large interfacial area for the reaction to occur.

  • Insufficient Mixing: Poor agitation will lead to a slow, incomplete reaction due to mass transfer limitations.[2]

  • Optimal Agitation Speed: While dependent on the reactor geometry, speeds of around 400-600 rpm are often effective.[16]

4. Reaction Time: The reaction needs sufficient time to reach equilibrium.

  • Typical Duration: Reaction times can range from 30 minutes to several hours, depending on the other reaction parameters.[7][18] Monitoring the reaction progress is key to determining the optimal time.

Diagram of Key Reaction Parameters:

G center Methyl Ester Conversion temp Reaction Temperature (50-65°C) center->temp Increases rate ratio Molar Ratio (e.g., 6:1 Methanol:Oil) center->ratio Drives equilibrium mixing Agitation (e.g., 400-600 rpm) center->mixing Improves mass transfer time Reaction Time (e.g., 1-2 hours) center->time Allows completion

Caption: Interplay of key reaction parameters for optimal conversion.

Protocols & Analytical Methods

How can I monitor the progress of my reaction to identify the point of incomplete conversion?

Real-time or frequent monitoring is crucial for effective troubleshooting. Several analytical techniques can be employed:

Protocol: Monitoring Transesterification by Gas Chromatography (GC)

Gas Chromatography is a standard and reliable method for quantifying the conversion of triglycerides to FAMEs.[19]

Objective: To determine the percentage of FAMEs in the reaction mixture over time.

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Appropriate capillary column (e.g., a polar column for FAME analysis).

  • Hexane (GC grade).

  • Internal standard (e.g., methyl heptadecanoate).

  • Reaction mixture aliquots.

  • Vortex mixer.

  • Centrifuge.

  • GC vials.

Procedure:

  • Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Quenching & Extraction: Immediately add the aliquot to a vial containing a known volume of hexane and the internal standard. Vortex vigorously to stop the reaction and extract the FAMEs.

  • Phase Separation: Centrifuge the vial to separate the hexane layer from the glycerol, catalyst, and unreacted methanol.

  • Sample Preparation for GC: Carefully transfer the upper hexane layer to a GC vial for analysis.

  • GC Analysis: Inject the sample into the GC. The retention times will allow for the identification of unreacted triglycerides, monoglycerides, diglycerides, and the FAME products.

  • Quantification: Use the peak areas relative to the internal standard to calculate the concentration of FAMEs at each time point. The conversion percentage can be determined by comparing the amount of FAMEs produced to the theoretical maximum.

Other Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): A simple, qualitative method to visualize the disappearance of triglycerides and the appearance of FAMEs.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify reactants and products without derivatization.[20]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can monitor the reaction in real-time by tracking changes in the carbonyl stretching frequencies of triglycerides and esters.[19][21][22]

What are the basic mechanisms for acid and base-catalyzed reactions that I should be aware of?

Understanding the underlying mechanisms is key to diagnosing issues.

Base-Catalyzed Transesterification Mechanism: This is a multi-step process involving a nucleophilic attack.[15][23][24][25]

  • Alkoxide Formation: The base catalyst reacts with the alcohol (methanol) to form a more nucleophilic alkoxide (methoxide).[23]

  • Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of the triglyceride, forming a tetrahedral intermediate.[15][23]

  • Ester and Diglyceride Formation: The intermediate collapses, yielding a fatty acid methyl ester and a diglyceride anion.

  • Proton Transfer: The diglyceride anion is protonated by the alcohol, regenerating the alkoxide to continue the catalytic cycle. This process repeats for diglycerides and monoglycerides until all fatty acid chains are converted to methyl esters.

Acid-Catalyzed Esterification/Transesterification Mechanism: The acid catalyst works by making the carbonyl carbon more electrophilic.[24][26][27][28][29][30][31]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the fatty acid or triglyceride.[24][27]

  • Nucleophilic Attack: The alcohol (a weak nucleophile) attacks the now highly electrophilic carbonyl carbon.[27][31]

  • Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water for esterification, or a di/monoglyceride for transesterification).[27][28]

  • Elimination: The leaving group departs, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst.[24][27]

By understanding these pathways, you can better deduce why a reaction might be failing. For instance, in a base-catalyzed reaction, any substance that consumes the alkoxide (like water or FFAs) will halt the process. In an acid-catalyzed reaction, insufficient acid or an excess of water (which can drive the reverse reaction) will lead to incomplete conversion.[1]

References

Technical Support Center: Purification of Methyl 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-(3-hydroxyphenyl)propanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. The guidance herein is structured to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your work.

Introduction

This compound is a valuable intermediate in organic synthesis. A common route to its synthesis is the Fischer esterification of 3-(3-hydroxyphenyl)propanoic acid with methanol, catalyzed by a strong acid. A frequent challenge in this synthesis is the removal of unreacted 3-(3-hydroxyphenyl)propanoic acid from the desired ester product. This guide will focus on effective purification strategies, primarily acid-base extraction, and will also touch upon alternative methods.

Troubleshooting & FAQs

Here we address specific issues you may encounter during the purification of this compound.

Q1: What is the most effective method to remove unreacted 3-(3-hydroxyphenyl)propanoic acid from my crude product?

The most common and efficient method for removing unreacted carboxylic acid from an ester is through an acid-base extraction .[1][2] This technique leverages the difference in acidity between the carboxylic acid and the phenolic hydroxyl group to selectively separate the unreacted starting material into an aqueous layer, leaving the desired ester in the organic layer.

Causality: The carboxylic acid group (pKa ≈ 4.21) is significantly more acidic than the phenolic hydroxyl group (pKa ≈ 10).[3] This difference in acidity allows for the selective deprotonation of the carboxylic acid using a weak base, such as sodium bicarbonate (NaHCO₃). The resulting carboxylate salt is ionic and therefore highly soluble in water, while the ester and the un-deprotonated phenol remain in the organic solvent.[1]

Q2: I performed an aqueous wash with sodium bicarbonate, but I still see the starting acid in my NMR/TLC. What went wrong?

This is a common issue and can arise from several factors:

  • Insufficient Base: You may not have used enough sodium bicarbonate to neutralize all the unreacted carboxylic acid and the acid catalyst. It is recommended to use a saturated solution of sodium bicarbonate.

  • Incomplete Extraction: A single wash may not be sufficient to remove all of the carboxylate salt. Performing multiple washes (2-3 times) with the basic solution will ensure a more complete extraction.[4][5]

  • Emulsion Formation: The formation of an emulsion between the organic and aqueous layers can trap the carboxylate salt in the organic phase. If an emulsion forms, it can often be broken by adding a small amount of brine (saturated aqueous NaCl solution).[6]

  • Incorrect pH: Ensure the aqueous layer is basic after the extraction. You can test this with pH paper.

Q3: Can I use a stronger base like sodium hydroxide (NaOH) for the extraction?

Using a strong base like sodium hydroxide is not recommended .[2] While it would effectively deprotonate the carboxylic acid, it is also strong enough to deprotonate the phenolic hydroxyl group and, more importantly, can cause the hydrolysis (saponification) of your desired ester product back to the carboxylic acid.[2][7] Sodium bicarbonate is a weak base and is generally not basic enough to cause significant hydrolysis of the ester under standard workup conditions.[1]

Q4: My product seems to be partitioning into the aqueous layer during the bicarbonate wash. How can I prevent this?

While this compound is primarily organic-soluble, its hydroxyl group imparts some polarity. To minimize its loss to the aqueous phase:

  • Use a Saturated Bicarbonate Solution: This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic ester.

  • Back-Extraction: After separating the initial aqueous wash, you can "back-extract" it with a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Brine Wash: After the bicarbonate washes, washing the organic layer with brine helps to remove residual water and can further encourage the partitioning of your ester into the organic phase.[4][8]

Experimental Protocol: Acid-Base Extraction Workflow

This protocol outlines a standard procedure for the purification of this compound after a Fischer esterification reaction.

  • Initial Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Solvent Addition: Add an appropriate organic solvent in which your ester is soluble, such as ethyl acetate or dichloromethane. Ensure you have two distinct layers.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release the pressure from the CO₂ gas that is generated. Shake for 1-2 minutes.[1][8]

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with saturated sodium bicarbonate solution two more times to ensure complete removal of the acid.[5] Combine all the aqueous extracts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purity Analysis: Assess the purity of your product using techniques like TLC, GC-MS, or NMR.[6]

Visualizing the Extraction Process

The following diagram illustrates the separation of components during the acid-base extraction.

G cluster_0 Initial Mixture in Organic Solvent cluster_1 Separatory Funnel cluster_2 Organic Layer cluster_3 Aqueous Layer (NaHCO3) Ester This compound Ester_final Ester Ester->Ester_final Remains in Organic Phase Acid 3-(3-hydroxyphenyl)propanoic Acid Salt Sodium 3-(3-hydroxyphenyl)propanoate Acid->Salt Reacts with NaHCO3 Catalyst Acid Catalyst (e.g., H2SO4) Catalyst_neutralized Neutralized Catalyst Catalyst->Catalyst_neutralized Neutralized Water Water

References

Technical Support Center: Recrystallization of Methyl 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of Methyl 3-(3-hydroxyphenyl)propanoate via recrystallization. We will move beyond rote procedures to explore the underlying chemical principles, enabling you to intelligently select a solvent system and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs): Solvent System Selection

Q1: What are the fundamental principles for selecting a recrystallization solvent for this compound?

The ideal recrystallization solvent hinges on differential solubility. The core principle is that the compound of interest, this compound, should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2] This temperature-dependent solubility gradient is what drives the crystallization process upon cooling, leaving impurities behind in the solution (mother liquor).

Key characteristics of a good solvent include:

  • Favorable Solubility Curve: High solubility at high temperatures and low solubility at low temperatures.

  • Inertness: The solvent must not react chemically with the compound.[2]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[2]

Q2: Based on its structure, what solvents should I test for this compound?

This compound possesses a moderately polar phenolic hydroxyl group and an aromatic ring, combined with a less polar methyl ester functional group. This dual nature suggests that solvents of intermediate polarity or a mixed solvent system will likely be most effective.

A rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[3] Therefore, solvents like ethyl acetate (for the ester) or alcohols (for the hydroxyl group) are logical starting points. Extremely non-polar solvents like hexane will likely fail to dissolve the compound, while highly polar solvents like water may not dissolve it sufficiently when hot or may dissolve it too well if the compound is small and polar enough.

Here is a summary of promising solvents to screen:

Solvent SystemBoiling Point (°C)Polarity (Relative)Rationale for Selection
Toluene1110.099The aromatic ring in toluene interacts well with the phenyl group of the compound. Often a good choice for aromatic compounds.[4]
Ethyl Acetate / Heptane77 (EtOAc) / 98 (Heptane)0.228 (EtOAc) / ~0.0 (Heptane)A classic mixed-solvent system.[3] Ethyl acetate's ester group matches the compound's functionality. Heptane acts as an effective anti-solvent.
Ethanol / Water78 (EtOH) / 100 (H₂O)0.654 (EtOH) / 1.000 (H₂O)The alcohol can hydrogen-bond with the phenolic hydroxyl group, while water acts as a polar anti-solvent. Excellent for many phenolic compounds.
Acetone / Water56 (Acetone) / 100 (H₂O)0.355 (Acetone) / 1.000 (H₂O)Acetone is a versatile solvent for many organic compounds. Water serves as the anti-solvent.[5]
Isopropanol820.546A slightly less polar alcohol than ethanol, which may provide a better solubility profile and prevent the compound from being too soluble at room temperature.
Q3: How do I perform a small-scale solvent screen efficiently?

Solvent selection is an empirical process.[6] Before committing your entire batch of crude product, you must perform small-scale tests in test tubes.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude, dry this compound into several small test tubes.

  • Single Solvent Test: To each tube, add a potential single solvent (e.g., Toluene, Isopropanol) dropwise at room temperature. Add just enough to make a slurry. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[6]

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for at least 15 minutes.[7] Observe the quantity and quality of the crystals formed. A heavy formation of crystals indicates a promising solvent.

  • Mixed Solvent Test:

    • Select a pair of miscible solvents where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[7] A common pair is Ethyl Acetate (solvent) and Heptane (anti-solvent).

    • Dissolve the compound in a minimum amount of the hot "solvent".

    • Add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity).

    • Add a drop or two of the hot "solvent" to redissolve the precipitate and make the solution clear again.[7]

    • Allow the mixture to cool slowly, as described in step 4, and observe crystallization.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Q4: My compound separated as an oil, not crystals. What happened and how can I fix it?

"Oiling out" is a common problem that occurs when the solid melts in the hot solvent before it dissolves or when a supersaturated solution cools below the melting point of the compound. It is also more likely to happen with highly impure samples or when using certain mixed solvent systems.[8]

Immediate Corrective Actions:

  • Re-dissolve: Heat the solution to re-dissolve the oil.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level of the solution.[8]

  • Promote Slow Cooling: Allow the flask to cool much more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by wrapping it in glass wool to insulate it.[8] Very slow cooling favors the formation of stable crystal lattices over amorphous oil.

  • Lower the Dissolution Temperature: If possible, try using a larger volume of solvent and dissolving the compound at a temperature below its melting point.

Preventative Strategies:

  • Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Oiling out is common in single-solvent systems. Switching to a mixed-solvent system where the compound can be dissolved at a lower temperature can prevent this.

Q5: The solution has cooled, but no crystals have formed. What should I do?

This is typically due to either using too much solvent during the dissolution step or the formation of a stable supersaturated solution.[8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

    • Seed Crystals: If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for crystallization.[8]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (perform this in a fume hood). Once the volume is reduced, attempt to cool and crystallize again.[8] Be careful not to reduce the volume too much, or the compound may precipitate out with impurities.

  • Cool to a Lower Temperature: If crystals don't form at room temperature, place the flask in an ice-water bath. For some systems, a salt-ice bath or even a freezer may be necessary to sufficiently decrease the compound's solubility.

Q6: My recovery yield is very low. How can I improve it?

Low yield is a frustrating but addressable issue. The goal of recrystallization is purity, which often comes at the cost of some yield; however, significant losses can be minimized.[9]

Potential Causes and Solutions:

  • Excessive Solvent: This is the most common reason for low yield. Using the absolute minimum amount of near-boiling solvent to dissolve the compound is critical.[9]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated filter funnel and flask, and keep the solution hot during filtration.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time (at least 15-30 minutes in an ice bath) to maximize crystal formation.[7]

  • Washing with Warm Solvent: When washing the collected crystals in the filter, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[9]

Q7: My final product is still colored. How do I remove colored impurities?

If your purified crystals retain a colored tint, it is likely due to the presence of highly conjugated, non-polar impurities.

Solution: Use of Activated Charcoal

  • After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount (e.g., the tip of a spatula) of activated charcoal (decolorizing carbon) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the mixture and gently heat it for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Proceed with the cooling and crystallization steps as usual.

Visualization: Recrystallization Workflow and Troubleshooting

The following diagram illustrates the logical workflow for performing and troubleshooting the recrystallization of this compound.

Recrystallization_Workflow start Crude Methyl 3-(3-hydroxyphenyl)propanoate solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen dissolve Dissolve Crude Solid in Minimum Hot Solvent solvent_screen->dissolve hot_filter_q Insoluble Impurities or Color Present? dissolve->hot_filter_q hot_filter Add Charcoal (if needed) & Perform Hot Filtration hot_filter_q->hot_filter Yes cool Slowly Cool Solution (RT then Ice Bath) hot_filter_q->cool No hot_filter->cool oil_q Did it Oil Out? cool->oil_q crystals_q Crystals Formed? induce Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_q->induce No collect Collect Crystals by Vacuum Filtration crystals_q->collect Yes oil_q->crystals_q No fix_oil Re-heat, Add More Solvent, Cool S-L-O-W-L-Y oil_q->fix_oil Yes induce->crystals_q Re-check reduce_vol Too Much Solvent: Reduce Volume by Boiling induce->reduce_vol Still No Crystals reduce_vol->cool fix_oil->cool wash_dry Wash with Ice-Cold Solvent & Dry Completely collect->wash_dry end Pure Crystalline Product wash_dry->end

Caption: Workflow for recrystallization and troubleshooting.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 3-(3-hydroxyphenyl)propanoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Isomeric Substitution in Phenylpropanoids

In the vast landscape of pharmacologically active compounds, the phenylpropanoids represent a class of natural products with diverse and significant biological activities. Methyl 3-(hydroxyphenyl)propanoate and its structural isomers are simple phenolic compounds that, despite their structural similarities, are poised to exhibit distinct biological profiles. The seemingly minor shift in the position of a hydroxyl group on the aromatic ring—from ortho to meta to para—can profoundly influence the molecule's electronic properties, steric hindrance, and its ability to interact with biological targets. This guide provides a comprehensive comparison of the known and inferred biological activities of methyl 3-(3-hydroxyphenyl)propanoate and its ortho and para isomers, offering a valuable resource for researchers in drug discovery and development.

While direct comparative studies on the methyl esters are notably scarce in the current scientific literature, this guide will synthesize available data on the parent carboxylic acids, 3-(hydroxyphenyl)propionic acids, to project the likely activities of their esterified counterparts. The principles of structure-activity relationships (SAR) within phenolic compounds will be a central theme, providing a predictive framework for understanding how isomeric positioning impacts antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential.

Chemical and Physical Properties: A Foundation for Biological Interaction

The ortho, meta, and para isomers of methyl 3-(hydroxyphenyl)propanoate share the same molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ), yet their distinct substitution patterns result in subtle differences in their physicochemical properties. These differences, including polarity and hydrogen bonding capacity, can influence their solubility, membrane permeability, and interaction with protein binding sites.

PropertyMethyl 3-(2-hydroxyphenyl)propanoate (ortho)This compound (meta)Methyl 3-(4-hydroxyphenyl)propanoate (para)
CAS Number 20349-89-7[1]61389-68-2[2]5597-50-2[3]
Melting Point 40-41 °CNot available39-41 °C
Boiling Point 280.2 °C at 760 mmHgNot available108 °C at 11 mmHg
Appearance <40°C Solid, >41°C LiquidNot availableWhite to off-white or yellow-brown crystalline solid

Comparative Biological Activities: An Evidence-Based Projection

Due to the limited direct experimental data on the methyl esters, this section will draw heavily on the reported activities of the parent 3-(hydroxyphenyl)propionic acids to infer the potential biological activities of their corresponding methyl esters. Esterification of the carboxylic acid group can modulate a compound's lipophilicity, which may, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its cellular uptake and target engagement.

Antioxidant Activity

The antioxidant potential of phenolic compounds is intrinsically linked to the number and position of hydroxyl groups on the aromatic ring. These groups can donate a hydrogen atom to neutralize free radicals, a process stabilized by resonance of the resulting phenoxyl radical.

  • Inferred Activity: Based on general principles of phenolic antioxidant activity, the ortho and para isomers are expected to exhibit stronger radical scavenging capabilities than the meta isomer. The hydroxyl group in the ortho and para positions can better stabilize the resulting radical through resonance. The para-isomer, 3-(4-hydroxyphenyl)propionic acid, has been noted for its potent antioxidant properties[4]. It is plausible that this trend would be mirrored in the corresponding methyl esters.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Phenolic compounds often exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes.

  • Inferred Activity: Studies on the parent acids provide valuable clues. 3-(3-Hydroxyphenyl)propionic acid has been shown to possess vasodilatory and hypotensive effects, suggesting a role in cardiovascular health[4]. Furthermore, it has demonstrated the ability to inhibit the adhesion of monocytes to endothelial cells by suppressing E-selectin expression via the NF-κB pathway. 3-(4-Hydroxyphenyl)propionic acid has also been reported to have anti-inflammatory properties[4]. It is therefore likely that all three methyl ester isomers possess some degree of anti-inflammatory activity, with potential differences in potency and mechanism based on the hydroxyl position.

Antimicrobial Activity

The antimicrobial action of phenolic compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

  • Inferred Activity: While no direct data exists for the methyl 3-(hydroxyphenyl)propanoate isomers, related phenolic compounds are known to have broad-spectrum antimicrobial activity. The lipophilicity of the molecule can play a significant role in its ability to penetrate microbial cell walls. It is conceivable that the methyl esters, being more lipophilic than their parent carboxylic acids, may exhibit enhanced antimicrobial properties.

Cytotoxicity

The evaluation of cytotoxicity is crucial for drug development to assess a compound's therapeutic window.

  • Inferred Activity: There is a lack of specific cytotoxicity data for the methyl 3-(hydroxyphenyl)propanoate isomers. Any assessment of their potential as therapeutic agents would necessitate rigorous in vitro cytotoxicity testing against a panel of human cell lines.

Mechanisms of Action: A Look at Key Signaling Pathways

The biological effects of phenolic compounds are often mediated through their interaction with critical intracellular signaling pathways. Two of the most well-characterized pathways are the NF-κB and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the release and nuclear translocation of NF-κB, where it induces the transcription of genes encoding inflammatory mediators. Many phenolic compounds are known to inhibit this pathway at various points.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_NF_kB IkB-NF-kB Complex IKK->IkB_NF_kB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NF_kB NF_kB NF_kB_n NF-kB NF_kB->NF_kB_n translocates IkB_NF_kB->NF_kB releases Isomers Methyl 3-(hydroxyphenyl)propanoate Isomers Isomers->IKK Inhibits DNA DNA NF_kB_n->DNA binds to Inflammation Inflammation DNA->Inflammation Pro-inflammatory Gene Expression

Caption: Potential inhibition of the NF-κB signaling pathway by methyl 3-(hydroxyphenyl)propanoate isomers.

Activation of the Nrf2-ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is stabilized, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_c Nrf2 Nrf2_c->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates Degradation Degradation Keap1_Nrf2->Degradation Ubiquitination & Degradation Isomers Methyl 3-(hydroxyphenyl)propanoate Isomers Isomers->Keap1_Nrf2 Induces Nrf2 Dissociation ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Gene Expression

Caption: Postulated activation of the Nrf2-ARE antioxidant pathway by methyl 3-(hydroxyphenyl)propanoate isomers.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research into the comparative biological activities of these isomers, this section provides detailed, step-by-step protocols for key in vitro assays.

Synthesis of Methyl 3-(hydroxyphenyl)propanoate Isomers

A general and reliable method for the synthesis of the title compounds is the Fischer-Speier esterification of the corresponding 3-(hydroxyphenyl)propionic acid.

Synthesis_Workflow Start 3-(hydroxyphenyl)propionic acid (ortho, meta, or para) Step1 Dissolve in Methanol Start->Step1 Step2 Add Catalytic Sulfuric Acid Step1->Step2 Step3 Reflux Step2->Step3 Step4 Work-up and Purification Step3->Step4 End Methyl 3-(hydroxyphenyl)propanoate (ortho, meta, or para) Step4->End

Caption: General workflow for the synthesis of methyl 3-(hydroxyphenyl)propanoate isomers via Fischer-Speier esterification.

Protocol: Fischer-Speier Esterification

  • To a solution of the respective 3-(hydroxyphenyl)propionic acid (1.0 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel, if necessary, to yield the pure methyl 3-(hydroxyphenyl)propanoate isomer.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compounds (isomers) to the wells.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•⁺ solution with a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compounds to the ABTS•⁺ solution.

  • After a set incubation time, measure the decrease in absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Assay

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at approximately 540 nm and calculate the percentage of NO inhibition.

Antimicrobial Susceptibility Testing

Resazurin Microtiter Assay (REMA)

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Incubate the plate under appropriate conditions for microbial growth.

  • Add a resazurin solution to each well and incubate for a further period.

  • Visually assess the color change from blue (no growth) to pink (growth). The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Seed a suitable human cell line in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The positional isomerism of the hydroxyl group in methyl 3-(hydroxyphenyl)propanoates presents a compelling case for a detailed structure-activity relationship investigation. While direct comparative data on the biological activities of these methyl esters is currently lacking, the available information on their parent carboxylic acids, coupled with established principles of medicinal chemistry, allows for informed projections. The ortho and para isomers are anticipated to be more potent antioxidants than the meta isomer, and all three are likely to possess anti-inflammatory, antimicrobial, and cytotoxic properties to varying degrees.

The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the biological activities of these isomers. Such studies are crucial to unlock their full therapeutic potential and to provide the empirical data needed to validate the structure-activity relationships discussed herein. Future research should focus on generating this much-needed comparative data to guide the rational design of novel therapeutics based on the versatile phenylpropanoid scaffold.

References

A Senior Application Scientist's Guide to Method Validation: HPLC-UV for Methyl 3-(3-hydroxyphenyl)propanoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical exploration of the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of Methyl 3-(3-hydroxyphenyl)propanoate. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding our protocol in the principles of scientific integrity and regulatory expectations.

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity and concentration must be meticulously controlled to ensure the quality and safety of the final drug product. While several analytical techniques can be employed for its quantification, HPLC-UV remains a widely accessible, cost-effective, and reliable choice. This guide will validate a specific HPLC-UV method and objectively compare its performance against other viable analytical alternatives, supported by experimental data.

The Cornerstone of Analytical Excellence: Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications. It is a mandatory step in the development of any analytical method used in the pharmaceutical industry, ensuring data integrity and regulatory compliance. Our validation strategy is built upon the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard for analytical procedure validation.[1][2]

The HPLC-UV Method: A Detailed Protocol

The developed HPLC-UV method is designed for the accurate and precise quantification of this compound. The choice of a reversed-phase C18 column is based on the non-polar nature of the analyte, allowing for good retention and separation from potential impurities. The mobile phase, a mixture of acidified water and an organic solvent like acetonitrile, is optimized to achieve a symmetrical peak shape and a reasonable retention time. UV detection is selected due to the presence of a chromophore in the analyte's structure, providing adequate sensitivity.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase to a theoretical concentration of 50 µg/mL, and filter through a 0.45 µm syringe filter before injection.

A Rigorous Validation: Establishing Trust in the Data

To ensure the developed method is fit for its intended purpose, a comprehensive validation was performed, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity: The Art of Seeing Only What Matters

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. To establish specificity, we employed forced degradation studies, subjecting the analyte to various stress conditions to generate potential degradation products.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: 1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples were compared with that of an unstressed standard. The results demonstrated that the main peak of this compound was well-resolved from all degradation product peaks, proving the stability-indicating nature of the method.[3][4][5]

G cluster_specificity Specificity Validation Analyte This compound Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Analyte->Forced_Degradation HPLC_Analysis HPLC-UV Analysis Analyte->HPLC_Analysis Degradation_Products Degradation Products Forced_Degradation->Degradation_Products Degradation_Products->HPLC_Analysis Resolution Peak Resolution Check HPLC_Analysis->Resolution Specificity_Confirmed Specificity Confirmed Resolution->Specificity_Confirmed

Caption: Workflow for establishing method specificity through forced degradation studies.

Linearity, Accuracy, and Precision: The Trifecta of Reliability
  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (r²) of >0.999.

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. The accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within 98-102%.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-day precision): The relative standard deviation (%RSD) of six replicate injections of the 50 µg/mL standard was found to be less than 1.0%.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, and the %RSD was also found to be less than 2.0%.

Sensitivity: Defining the Limits
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOD was determined to be 0.1 µg/mL.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ was established at 0.3 µg/mL.

Robustness: Weathering the Small Storms

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

Performance Summary: A Head-to-Head Comparison

To provide a comprehensive guide, the validated HPLC-UV method is compared with other potential analytical techniques for the quantification of this compound. The following table summarizes the key performance characteristics.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass-to-charge ratio.Separation based on charge-to-size ratio, detection by UV absorbance.
Sample Derivatization Not required.Required (e.g., silylation) to increase volatility.[6]Not typically required.
Linearity (r²) >0.999>0.998>0.996
LOD ~0.1 µg/mL~0.02 ng/mL~0.05 µg/L
LOQ ~0.3 µg/mL~1 ng/mL~0.2 µg/L
Precision (%RSD) < 2.0%< 15%< 8.0%
Accuracy (% Recovery) 98-102%80-115%91-98%
Selectivity Good, but susceptible to co-eluting impurities with similar chromophores.Excellent, highly specific due to mass fragmentation patterns.Good, can be affected by neutral species.
Cost Low to moderate.High.Moderate.
Complexity Relatively simple to operate and maintain.More complex, requires specialized expertise.Moderate complexity.

Note: The performance data for GC-MS and CE are based on published methods for similar phenolic compounds and may vary for the specific analysis of this compound.[3][4][7][8][9]

G cluster_comparison Method Comparison Logic cluster_hplcuv_attr HPLC-UV Attributes cluster_gcms_attr GC-MS Attributes cluster_ce_attr CE Attributes Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV GC_MS GC-MS Analyte->GC_MS CE Capillary Electrophoresis Analyte->CE Cost_Effective Cost-Effective HPLC_UV->Cost_Effective Robust Robust HPLC_UV->Robust Moderate_Sensitivity Moderate Sensitivity HPLC_UV->Moderate_Sensitivity High_Sensitivity High Sensitivity GC_MS->High_Sensitivity High_Selectivity High Selectivity GC_MS->High_Selectivity Derivatization Requires Derivatization GC_MS->Derivatization Low_Sample_Volume Low Sample Volume CE->Low_Sample_Volume High_Efficiency High Efficiency CE->High_Efficiency Charge_Dependent Charge Dependent CE->Charge_Dependent

Caption: A logical diagram comparing the key attributes of HPLC-UV, GC-MS, and Capillary Electrophoresis for the analysis of this compound.

Choosing the Right Tool for the Job: A Scientist's Perspective

The choice of analytical method is not merely a technical decision but a strategic one, balancing the need for performance with practical considerations of cost, sample throughput, and available expertise.

  • HPLC-UV: For routine quality control in a manufacturing setting, where the analyte concentration is relatively high and a large number of samples need to be processed, the validated HPLC-UV method is the superior choice. Its robustness, cost-effectiveness, and simplicity make it a workhorse for this application.

  • GC-MS: When trace-level quantification is required, for instance, in impurity profiling or bioanalytical studies where the analyte is present at very low concentrations, the high sensitivity and selectivity of GC-MS are indispensable. However, the need for sample derivatization adds a layer of complexity and potential for variability.[2][6]

  • Capillary Electrophoresis: CE offers the advantage of very low sample and reagent consumption and high separation efficiency. It can be a valuable alternative when sample volume is limited or for the analysis of complex mixtures. Its performance is highly dependent on the charge of the analyte, making it a powerful tool for the separation of ionic species.[3][4][9]

Conclusion: A Validated Method as the Foundation for Quality

This guide has provided a comprehensive overview of the validation of an HPLC-UV method for the quantitative analysis of this compound. Through a rigorous evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness, we have demonstrated that this method is reliable, reproducible, and fit for its intended purpose.

The comparative analysis with alternative techniques such as GC-MS and Capillary Electrophoresis underscores that the optimal method selection is contingent upon the specific analytical challenge. While HPLC-UV provides a robust and cost-effective solution for routine analysis, the higher sensitivity and selectivity of mass spectrometry-based methods are crucial for more demanding applications. As Senior Application Scientists, our role is to not only provide the data but also the context and the scientific rationale to empower researchers to make informed decisions, ensuring the integrity and quality of their analytical results.

References

Comparative study of the antioxidant activity of hydroxyphenylpropanoate esters

Author: BenchChem Technical Support Team. Date: January 2026

<_ _="1000"> A Comparative Guide to the Antioxidant Activity of Hydroxyphenylpropanoate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Potent Antioxidants

Oxidative stress, a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage. This damage is implicated in the development of a multitude of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Antioxidants, molecules capable of donating electrons to stabilize ROS, play a crucial role in mitigating this damage. Phenolic compounds, in particular, are a well-regarded class of antioxidants due to their inherent chemical structures.

Among the vast array of phenolic compounds, hydroxyphenylpropanoate esters are emerging as a promising class with significant therapeutic potential. These molecules, derived from hydroxyphenylpropionic acids, are metabolites of dietary polyphenols and are known for their antioxidant and anti-inflammatory properties. This guide provides a comprehensive, in-depth comparative analysis of the antioxidant activity of various hydroxyphenylpropanoate esters. By synthesizing experimental data and elucidating structure-activity relationships, this document aims to empower researchers and drug development professionals in their pursuit of novel and effective antioxidant agents.

The Chemical Foundation of Antioxidant Efficacy

The antioxidant prowess of hydroxyphenylpropanoate esters is fundamentally linked to their chemical architecture. The hydroxyl (-OH) group attached to the phenyl ring is the primary active site, capable of donating a hydrogen atom to neutralize free radicals. This process transforms the highly reactive free radical into a more stable, less harmful molecule. The esterification of the propanoic acid side chain is a key modification that influences the molecule's physicochemical properties, such as lipophilicity, which in turn can affect its biological activity and potential applications.

The general chemical structure of a hydroxyphenylpropanoate ester is depicted below:

G cluster_0 General Structure of Hydroxyphenylpropanoate Esters R R O O R->O C=O C=O O->C=O CH2_1 CH2_1 C=O->CH2_1 CH2_2 CH2_2 CH2_1->CH2_2 Phenyl Phenyl Ring CH2_2->Phenyl OH OH Phenyl->OH

Caption: General chemical structure of hydroxyphenylpropanoate esters.

Comparative Analysis of Antioxidant Activity

To provide a clear and objective comparison, this section summarizes experimental data from various studies that have evaluated the antioxidant activity of different hydroxyphenylpropanoate esters. The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

Key Parameters for Comparison:
  • IC50 Value: The concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

  • TEAC (Trolox Equivalent Antioxidant Capacity): Compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

  • FRAP Value: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

While direct comparative data for a wide range of hydroxyphenylpropanoate esters in a single study is limited, we can draw valuable insights from studies on closely related compounds. For instance, research on 3-(3,4-dihydroxyphenyl)propanoate derivatives highlights the critical role of the catechol (3,4-dihydroxy) group in their potent radical scavenging activity.

Table 1: Comparative Antioxidant Activity of Selected Hydroxyphenylpropanoic Acid Derivatives

CompoundAssayIC50 (µM) or ActivityReference
3-(3,4-Dihydroxyphenyl)propanoic acid (Hydrocaffeic acid)DPPHLower IC50 indicates higher activity
Ethyl 3-(3,4-dihydroxyphenyl)propanoateDPPHLower IC50 indicates higher activity
3-(4-hydroxyphenyl)propionic acidDPPH, ABTSPotent antioxidant
3-(3-hydroxyphenyl)propionic acidDPPH, ABTSPossesses antioxidant activity
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesDPPH, FRAPShowed significant antioxidant activity

Note: This table is a synthesis of findings from multiple sources and is intended for comparative purposes. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Mechanism of Antioxidant Action: A Deeper Dive

The primary mechanism by which hydroxyphenylpropanoate esters exert their antioxidant effect is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. This process is particularly efficient in compounds with multiple hydroxyl groups, such as those with a catechol moiety.

G cluster_workflow Antioxidant Mechanism (Hydrogen Atom Transfer) Ester Hydroxyphenylpropanoate Ester (Ar-OH) Product Phenoxyl Radical (Ar-O•) (Stabilized) Ester->Product H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Simplified mechanism of antioxidant action.

Experimental Protocols: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of antioxidant activity assessment, this section provides detailed, step-by-step methodologies for the most commonly employed assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to a yellow-colored non-radical form by an antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the hydroxyphenylpropanoate ester in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From this, create a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a control well containing the solvent and DPPH solution, and a blank well with only the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage inhibition against the sample concentration to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the hydroxyphenylpropanoate ester.

  • Assay Procedure:

    • Add a small volume of each sample dilution to a microplate well.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the TEAC value by comparing the results to a standard curve prepared with Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is typically a mixture of acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O. These are mixed in a specific ratio (e.g., 10:1:1, v/v/v).

  • Sample Preparation: Prepare dilutions of the hydroxyphenylpropanoate ester.

  • Assay Procedure:

    • Add a small volume of the sample to a microplate well.

    • Add a larger volume of the pre-warmed FRAP reagent.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of FeSO₄·7H₂O.

Experimental Workflow Visualization

G cluster_workflow General Antioxidant Assay Workflow Start Start: Prepare Reagents (DPPH, ABTS, or FRAP) Prep Prepare Sample Dilutions (Hydroxyphenylpropanoate Esters) Start->Prep Mix Mix Sample and Reagent in Microplate Prep->Mix Incubate Incubate under Specific Conditions Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition, IC50, or TEAC Measure->Calculate End End: Comparative Analysis Calculate->End

Caption: A generalized workflow for in vitro antioxidant assays.

Synthesis of Hydroxyphenylpropanoate Esters

The synthesis of these esters is a critical step for their study. A common and classical method is the Fischer-Speier esterification. This method involves reacting the corresponding hydroxyphenylpropionic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

General Fischer-Speier Esterification Protocol:

  • Dissolve the 3-hydroxyphenylpropionic acid in the desired alcohol (which also acts as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash it with water and a sodium bicarbonate solution to neutralize the acid catalyst.

  • Dry the organic layer, filter, and concentrate to obtain the crude ester.

  • Purify the product using column chromatography if necessary.

Conclusion and Future Directions

Hydroxyphenylpropanoate esters represent a promising class of antioxidant compounds with significant potential for therapeutic applications. This guide has provided a comparative overview of their antioxidant activity, elucidated the underlying mechanisms, and offered detailed experimental protocols to facilitate further research. The structure-activity relationship studies suggest that the number and position of hydroxyl groups on the phenyl ring are critical determinants of antioxidant efficacy.

Future research should focus on synthesizing and evaluating a wider range of hydroxyphenylpropanoate esters to build a more comprehensive understanding of their structure-activity relationships. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the bioavailability, metabolism, and potential toxicity of these compounds. The insights gained from such research will be invaluable for the rational design and development of novel antioxidant-based therapies for a variety of diseases rooted in oxidative stress.

A Researcher's Guide to the Spectroscopic Analysis of Synthetic vs. Microbially Produced 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Origin

3-(3-hydroxyphenyl)propanoate (3,3-HPP), a phenolic acid with growing interest in pharmaceutical and nutraceutical research, can be sourced via chemical synthesis or microbial fermentation.[1] As a metabolite of dietary flavonoids and polyphenols formed by gut microbiota, its biological activities are a subject of intense study.[1][2][3] For researchers and drug development professionals, verifying the origin and purity of 3,3-HPP is not merely a quality control step; it is fundamental to the integrity of experimental outcomes. Compounds derived from different origins carry distinct impurity profiles that can significantly influence biological activity, toxicity, and pharmacokinetic studies. This guide provides an in-depth comparison of synthetic and microbially produced 3,3-HPP, detailing the spectroscopic methodologies required to distinguish them and offering insights into the interpretation of the resulting data.

Part 1: Differentiating by Impurity Profile - The Tale of Two Origins

The most significant distinction between synthetic and microbially produced 3,3-HPP lies not in the target molecule itself—which is structurally identical—but in the constellation of minor components that accompany it. These impurities are direct fingerprints of the production process.

The Synthetic Route: A Path of Precursors and Catalysts

Chemical synthesis of 3,3-HPP often involves methods like the catalytic hydrogenation of precursors such as 3-(3-hydroxyphenyl)cinnamic acid.[4] While efficient, this process can introduce specific, identifiable impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave traces of the cinnamic acid precursor.

  • Catalyst Residues: Transition metals like Palladium (Pd) or Rhodium (Rh), commonly used in hydrogenation, may persist in the final product.[4]

  • Solvent Traces: Organic solvents used for reaction and purification (e.g., ethyl acetate, methanol, THF) can be present in the final solid material.[4]

  • Byproducts of Side Reactions: Depending on the specific synthetic pathway, unintended side-products may also be formed.

The Microbial Factory: A Complex Biological Milieu

Microbial production, often utilizing engineered hosts like Escherichia coli, leverages biosynthetic pathways such as the shikimate pathway to convert simple carbon sources into 3,3-HPP, typically via an L-tyrosine intermediate.[5][6] This biological process results in a completely different impurity profile:

  • Pathway Intermediates: Precursors like L-tyrosine or other metabolites from the engineered pathway may accumulate if the enzymatic steps are not perfectly balanced.[5]

  • Host Cell Metabolites: A complex mixture of endogenous small molecules from the microbial host (E. coli is a known producer of 3,3-HPP) can co-purify with the target compound.[6]

  • Fermentation Media Components: Residual sugars, salts, amino acids, and vitamins from the growth medium can be carried through the purification process.

  • Isotopic Signature: The natural abundance of isotopes (e.g., ¹³C) in the final product will reflect the carbon source used in the fermentation, which can differ from the petroleum-derived starting materials used in most chemical syntheses.

G cluster_synthetic Chemical Synthesis Impurities cluster_microbial Microbial Production Impurities syn_start Cinnamic Acid Precursor HPP 3,3-HPP Final Product syn_start->HPP Synthetic Route syn_catalyst Metal Catalysts (Pd, Rh) syn_catalyst->HPP Synthetic Route syn_solvent Organic Solvents (EtOAc, THF) syn_solvent->HPP Synthetic Route syn_byproduct Side-Reaction Products syn_byproduct->HPP Synthetic Route mic_precursor Pathway Precursors (L-Tyrosine) mic_precursor->HPP Microbial Route mic_media Fermentation Media Components mic_media->HPP Microbial Route mic_metabolites Host Cell Metabolites mic_metabolites->HPP Microbial Route mic_isotopes Altered Isotopic Signature mic_isotopes->HPP Microbial Route

Caption: Potential impurity origins for 3,3-HPP.

Part 2: The Spectroscopic Toolkit for Comparative Analysis

A multi-faceted spectroscopic approach is essential for a comprehensive analysis. No single technique can definitively identify all potential impurities; however, when used in concert, they provide a robust and self-validating system for characterizing 3,3-HPP and determining its origin.

G cluster_analysis Spectroscopic Analysis start Sample (Synthetic or Microbial) nmr NMR (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (GC-MS, LC-MS) start->ms ftir FTIR start->ftir uvvis UV-Vis start->uvvis end Purity & Origin Determination nmr->end ms->end ftir->end uvvis->end

Caption: General workflow for spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Causality: NMR is unparalleled for providing detailed structural information and for detecting and quantifying impurities, even at low levels. ¹H NMR is particularly sensitive for identifying residual solvents and other hydrogen-containing molecules, while ¹³C NMR provides a map of the carbon skeleton.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the 3,3-HPP sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Internal Standard: Add a small, known quantity of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and 16-64 scans for good signal-to-noise.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or the TMS signal (0.00 ppm).

Comparative Data Analysis:

FeatureExpected in Synthetic 3,3-HPPExpected in Microbial 3,3-HPP
Main Compound Clean, sharp signals corresponding to the aromatic (δ ~6.7-7.2 ppm) and aliphatic (δ ~2.5-2.9 ppm) protons of 3,3-HPP.Identical sharp signals for 3,3-HPP.
Impurities Possible sharp singlets for residual solvents (e.g., ethyl acetate at δ ~1.2, 2.0, 4.1 ppm). Potential signals from unreacted cinnamic acid precursor (alkene protons, δ ~6.3-7.6 ppm).Broader, complex signals in the aliphatic and aromatic regions from a mixture of other metabolites. Specific signals for amino acids like L-tyrosine may be visible.
Baseline Generally flat and clean.May show broad humps from complex, high-molecular-weight media components.
Mass Spectrometry (MS): The Molecular Weight Fingerprint

Expertise & Causality: MS is crucial for confirming the molecular weight of the target compound and for identifying trace-level impurities. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for resolving and identifying individual components in a complex mixture.

Experimental Protocol (GC-MS with Derivatization):

  • Derivatization (Required for GC): To make the non-volatile 3,3-HPP amenable to GC, convert the carboxylic acid and phenol groups to their trimethylsilyl (TMS) esters/ethers. To ~1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent like pyridine. Heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Separation: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Acquire mass spectra in Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.

Comparative Data Analysis:

FeatureExpected in Synthetic 3,3-HPPExpected in Microbial 3,3-HPP
Main Compound A major peak in the chromatogram corresponding to derivatized 3,3-HPP. The mass spectrum will show the molecular ion and characteristic fragments (e.g., for underivatized 3,3-HPP, prominent ions at m/z 166, 120, 107).[6]An identical major peak and mass spectrum for derivatized 3,3-HPP.
Impurities Minor peaks in the chromatogram corresponding to derivatized precursors or synthetic byproducts.Multiple minor peaks in the chromatogram corresponding to other derivatized microbial metabolites (e.g., other phenolic acids, amino acids).
Confirmation Impurity peaks can be tentatively identified by matching their mass spectra against libraries like NIST/Wiley.The complex mixture may require more advanced LC-MS/MS techniques for definitive identification of unknown metabolites.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Profile

Expertise & Causality: FTIR provides rapid confirmation of the key functional groups present in the sample. While less specific than NMR or MS for identifying individual impurities, it is excellent for detecting classes of compounds and for verifying the overall structure of the bulk material.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid 3,3-HPP powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Comparative Data Analysis:

Wavenumber (cm⁻¹)AssignmentExpected in Synthetic 3,3-HPPExpected in Microbial 3,3-HPP
~3300-2500 O-H stretch (broad, carboxylic acid)Strong, broad absorption.Strong, broad absorption.
~3400-3200 O-H stretch (phenolic)Sharp/broad absorption, may overlap with acid O-H.Similar absorption. May be broader due to residual water or other hydroxylated metabolites.
~1700 C=O stretch (carboxylic acid)Strong, sharp absorption.Strong, sharp absorption.
~1600, ~1450 C=C stretch (aromatic ring)Characteristic absorptions.Characteristic absorptions.
Impurities N/AN/APotential for a broad amide I/II band (~1650, ~1550 cm⁻¹) if significant protein/peptide contamination is present.

Note: The NIST WebBook provides a reference IR spectrum for 3-(3-Hydroxyphenyl)propionic acid.[7]

UV-Visible (UV-Vis) Spectroscopy: The Chromophore Check

Expertise & Causality: UV-Vis spectroscopy is a straightforward and rapid technique for quantifying the concentration of 3,3-HPP and for detecting aromatic impurities that have different chromophores. The phenolic ring in 3,3-HPP gives it a characteristic UV absorbance profile.

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent, such as methanol or ethanol.

  • Stock Solution: Prepare an accurate stock solution of 3,3-HPP (e.g., 1 mg/mL).

  • Dilution: Prepare a dilution in the chosen solvent to an appropriate concentration for measurement (e.g., 10 µg/mL).

  • Acquisition: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the solvent to serve as a blank. Fill a second cuvette with the sample solution.

  • Scan: Scan the absorbance from 400 nm down to 200 nm.

Comparative Data Analysis:

FeatureExpected in Synthetic 3,3-HPPExpected in Microbial 3,3-HPP
λmax Characteristic absorbance maxima around 217 nm and 276 nm.[1]Identical absorbance maxima for 3,3-HPP.
Spectral Shape A clean, well-defined spectrum.The overall shape of the spectrum may be altered, or additional shoulders/peaks may appear if other aromatic metabolites with different chromophores (e.g., L-tyrosine, λmax ~274 nm) are present.
Quantitative The concentration calculated via the Beer-Lambert law should be accurate and consistent.The presence of other UV-active impurities can lead to an overestimation of the 3,3-HPP concentration.

Conclusion: A Synthesis of Evidence

Distinguishing between synthetic and microbially produced 3,3-HPP is a critical task that relies on detecting the unique impurity profiles inherent to each production method. No single spectroscopic technique is sufficient on its own. A robust analytical strategy integrates the structural detail from NMR , the molecular specificity of MS , the functional group confirmation from FTIR , and the chromophoric analysis from UV-Vis .

  • Synthetic 3,3-HPP is characterized by a "clean" spectrum with potential, discrete signals from residual solvents, catalysts, or specific precursors.

  • Microbial 3,3-HPP , in contrast, often presents a more complex analytical challenge, with a background of related biological molecules from the host organism and the fermentation medium.

By understanding the principles behind each technique and the likely contaminants from each route, researchers can confidently verify the purity and origin of their 3,3-HPP, ensuring the reliability and reproducibility of their scientific work.

References

Alternative Synthetic Routes to Methyl 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis

Introduction

Methyl 3-(3-hydroxyphenyl)propanoate is a valuable chemical intermediate, recognized for its utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a hydroxylated aromatic ring and a propanoate side chain, offers multiple points for chemical modification. The presence of both a nucleophilic phenol and an electrophilic ester allows for diverse derivatization, making it a key component in the development of novel compounds. This guide provides a comparative analysis of several distinct synthetic strategies to access this target molecule, offering researchers and process chemists the technical insights needed to select the most appropriate route based on factors such as starting material availability, scalability, and reaction conditions.

The synthetic routes detailed herein are grounded in fundamental organic chemistry principles, ranging from classical esterification and condensation reactions to modern palladium-catalyzed cross-coupling. Each pathway is presented with a rationale for the chosen methodology, detailed experimental protocols, and a critical evaluation of its advantages and limitations.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct precursors, each defining a unique strategic pathway. We will compare four primary routes:

  • Direct Esterification: The most convergent approach, starting from the corresponding carboxylic acid.

  • Condensation and Reduction: A linear synthesis beginning with 3-hydroxybenzaldehyde to construct the C3 side chain.

  • Palladium-Catalyzed Cross-Coupling: A modern approach utilizing the Heck reaction to form the key C-C bond.

  • Ether Cleavage: A strategic modification of a more readily available methoxy-substituted precursor.

The following diagram provides a high-level overview of these divergent synthetic approaches.

Synthetic_Strategies_Overview main This compound acid 3-(3-Hydroxyphenyl)propanoic Acid acid->main Route 1: Direct Esterification aldehyde 3-Hydroxybenzaldehyde aldehyde->main Route 2: Condensation & Reduction iodophenol 3-Iodophenol iodophenol->main Route 3: Heck Coupling methoxy 3-(3-Methoxyphenyl)propanoic Acid methoxy->main Route 4: Ether Cleavage

Caption: Overview of the four main synthetic strategies to produce this compound.

Route 1: Direct Esterification of 3-(3-Hydroxyphenyl)propanoic Acid

This is the most direct and atom-economical route, provided the starting carboxylic acid is readily available. The primary transformation is the conversion of the carboxylic acid to its methyl ester. Two common methods are the Fischer-Speier and Steglich esterifications.

Causality and Experimental Choices:

  • Fischer-Speier Esterification: This classic method utilizes an excess of methanol, which acts as both reactant and solvent, with a strong acid catalyst (e.g., H₂SO₄) to drive the equilibrium towards the ester product.[1] The reaction is reversible, hence the need for a large excess of the alcohol. The high temperature (reflux) accelerates the reaction rate but can be incompatible with sensitive functional groups.

  • Steglich Esterification: This method is preferred for substrates that are sensitive to strong acid and high temperatures. It employs a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1] A catalytic amount of 4-dimethylaminopyridine (DMAP) is used as an acylation catalyst. This reaction proceeds under mild, room-temperature conditions, but generates a urea byproduct that must be removed.[1]

Route_1_Esterification cluster_fischer Fischer-Speier cluster_steglich Steglich start 3-(3-Hydroxyphenyl)propanoic Acid f_reagents Methanol (excess) H₂SO₄ (cat.) start->f_reagents s_reagents Methanol DCC or EDC DMAP (cat.) start->s_reagents product This compound f_conditions Reflux (65-80°C) f_reagents->f_conditions f_conditions->product s_conditions DCM, Room Temp. s_reagents->s_conditions s_conditions->product

Caption: Workflow for Route 1: Direct Esterification.

Experimental Protocols: Route 1

Protocol 1A: Fischer-Speier Esterification [1]

  • Dissolve 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) in methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Heat the mixture to reflux (approx. 65°C) and monitor by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 2-24 hours), cool the mixture and remove excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography if necessary.

Protocol 1B: Steglich Esterification [1]

  • Dissolve 3-(3-hydroxyphenyl)propanoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C and add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Route 2: From 3-Hydroxybenzaldehyde via Condensation & Reduction

This multi-step route builds the propanoate side chain from a simple aromatic aldehyde. It involves an initial C-C bond formation via a Knoevenagel or Doebner condensation, followed by reduction of the resulting α,β-unsaturated system and final esterification.

Causality and Experimental Choices:

  • Knoevenagel/Doebner Condensation: This reaction condenses 3-hydroxybenzaldehyde with malonic acid to form 3-(3-hydroxyphenyl)acrylic acid.[2] The Doebner modification uses pyridine as both the solvent and catalyst, which also facilitates the in-situ decarboxylation of the intermediate.[2] Piperidine can also be used as a catalyst.[2]

  • Catalytic Hydrogenation: The double bond in the acrylic acid precursor is selectively reduced. Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation, readily hydrogenating C=C bonds without affecting the aromatic ring or carboxylic acid under standard conditions (e.g., 50 psi H₂).[2][3]

  • Esterification: The resulting 3-(3-hydroxyphenyl)propanoic acid is then esterified as described in Route 1.

Route_2_Condensation start 3-Hydroxybenzaldehyde intermediate1 3-(3-Hydroxyphenyl)acrylic Acid start->intermediate1 Knoevenagel Condensation (Malonic Acid, Piperidine) intermediate2 3-(3-Hydroxyphenyl)propanoic Acid intermediate1->intermediate2 Catalytic Hydrogenation (H₂, Pd/C) product This compound intermediate2->product Esterification (Route 1)

Caption: Workflow for Route 2: Condensation and Reduction.

Experimental Protocols: Route 2

Protocol 2A: Knoevenagel Condensation [2]

  • In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux (approx. 90-100°C) for 4-6 hours, monitoring for CO₂ evolution.

  • After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain crude 3-(3-hydroxyphenyl)acrylic acid.

Protocol 2B: Catalytic Hydrogenation [2]

  • Dissolve the crude acrylic acid from the previous step in ethanol in a suitable hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by the cessation of hydrogen uptake or by TLC.

  • Upon completion, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield crude 3-(3-hydroxyphenyl)propanoic acid.

  • Proceed with esterification as described in Route 1.

Route 3: From 3-Iodophenol via Heck Coupling and Hydrogenation

This strategy employs the powerful, palladium-catalyzed Heck reaction to couple an aryl halide with an alkene, forming the cinnamate precursor in a single step.[4][5] This approach is valuable when the corresponding aryl halide is more accessible than the aldehyde.

Causality and Experimental Choices:

  • Heck Reaction: This reaction couples 3-iodophenol with methyl acrylate to form methyl 3-(3-hydroxyphenyl)cinnamate. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) to neutralize the HI generated in the catalytic cycle.[4][6] The choice of an iodide provides higher reactivity compared to the corresponding bromide or chloride.

  • Catalytic Hydrogenation: As in Route 2, the double bond of the resulting cinnamate ester is selectively reduced using a catalyst like Pd/C and hydrogen gas to yield the final product directly.[3]

Route_3_Heck start 3-Iodophenol + Methyl Acrylate intermediate Methyl 3-(3-hydroxyphenyl)cinnamate start->intermediate Heck Reaction (Pd(OAc)₂, PPh₃, Et₃N) product This compound intermediate->product Catalytic Hydrogenation (H₂, Pd/C)

Caption: Workflow for Route 3: Heck Coupling and Hydrogenation.

Experimental Protocols: Route 3

Protocol 3A: Heck Reaction (General Procedure)

  • To a dry flask under an inert atmosphere (e.g., Nitrogen), add 3-iodophenol (1.0 eq), palladium(II) acetate (2-5 mol%), and triphenylphosphine (4-10 mol%).

  • Add a suitable solvent (e.g., DMF or acetonitrile), followed by methyl acrylate (1.2-1.5 eq) and triethylamine (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100°C and stir until TLC indicates consumption of the starting material.

  • Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude methyl 3-(3-hydroxyphenyl)cinnamate by column chromatography.

Protocol 3B: Hydrogenation of Cinnamate Ester

  • Follow the procedure outlined in Protocol 2B, using the purified cinnamate ester as the starting material and methanol or ethanol as the solvent. The reaction directly yields the final product.

Route 4: From a Methoxy Precursor via Ether Cleavage

This route is strategically useful when the methoxy-analogue, 3-(3-methoxyphenyl)propionic acid, is more commercially available or cheaper than the corresponding hydroxy-compound. The key step is the cleavage of the aryl methyl ether.

Causality and Experimental Choices:

  • Ether Demethylation: Boron tribromide (BBr₃) is a powerful and highly effective Lewis acid for cleaving aryl methyl ethers.[2] The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. The reaction is typically performed at low temperatures (e.g., 0°C to room temperature) in an anhydrous aprotic solvent like DCM to avoid unwanted side reactions.[2] Careful quenching with water or methanol is critical to hydrolyze the resulting boron intermediates and liberate the phenol.[2]

  • Esterification: Once the phenolic hydroxyl group is unmasked, the resulting 3-(3-hydroxyphenyl)propanoic acid can be esterified using the methods described in Route 1.

Route_4_Cleavage start 3-(3-Methoxyphenyl)propanoic Acid intermediate 3-(3-Hydroxyphenyl)propanoic Acid start->intermediate Ether Cleavage (BBr₃, DCM) product This compound intermediate->product Esterification (Route 1)

Caption: Workflow for Route 4: Ether Cleavage.

Experimental Protocols: Route 4

Protocol 4A: BBr₃-Mediated Ether Cleavage [2]

  • Under an inert atmosphere, dissolve 3-(3-methoxyphenyl)propionic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of BBr₃ in DCM (1.1-1.5 eq) dropwise.

  • Stir the reaction at 0°C, allowing it to slowly warm to room temperature over 2-4 hours, while monitoring by TLC.

  • Once complete, cool the mixture back to 0°C and slowly quench by the addition of water.

  • Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-(3-hydroxyphenyl)propanoic acid.

  • Proceed with esterification as described in Route 1.

Quantitative Data and Route Comparison

FeatureRoute 1: Direct EsterificationRoute 2: From AldehydeRoute 3: From Aryl IodideRoute 4: From Methoxy Acid
Number of Steps 1322
Starting Materials 3-(3-OH)phenylpropanoic acid3-Hydroxybenzaldehyde, Malonic Acid3-Iodophenol, Methyl Acrylate3-(3-MeO)phenylpropanoic acid
Key Reactions Esterification (Fischer/Steglich)Knoevenagel, Hydrogenation, EsterificationHeck Coupling, HydrogenationEther Cleavage, Esterification
Typical Overall Yield High (>90%)Moderate (60-80%)Moderate (60-75%)Good (75-85%)
Reagent/Catalyst Concerns Strong acid (H₂SO₄) or coupling agents (DCC/EDC)Pyridine (stench), Pd/C (flammable)Pd catalyst (cost), Phosphine ligandsBBr₃ (highly corrosive, moisture-sensitive)
Key Advantages Most direct, high yieldInexpensive, common starting materialsPowerful C-C bond formationUtilizes potentially cheaper precursor
Key Disadvantages Requires synthesis or purchase of starting acidLonger route, multiple purificationsCatalyst cost, potential for side reactionsUse of hazardous BBr₃ reagent

Conclusion

The optimal synthetic route to this compound is highly dependent on the specific constraints and objectives of the research or development program.

  • For directness and efficiency, if the precursor 3-(3-hydroxyphenyl)propanoic acid is readily and economically available, Route 1 (Direct Esterification) is unquestionably the superior choice. The Steglich method offers a mild and high-yielding protocol suitable for sensitive substrates.

  • When building from simple, inexpensive feedstocks, Route 2 (From 3-Hydroxybenzaldehyde) is a robust and classical approach. Although it involves more steps, the starting materials are common and the reactions are well-established.

  • For showcasing modern synthetic methodology or when the aryl iodide is the most accessible precursor, Route 3 (Heck Coupling) provides a powerful and elegant solution for constructing the carbon skeleton.

  • As a strategic alternative based on starting material cost, Route 4 (Ether Cleavage) is a viable option, leveraging a potentially more accessible methoxy-substituted precursor. However, this route requires appropriate handling of the hazardous BBr₃ reagent.

By understanding the causality behind the experimental choices and the inherent trade-offs of each pathway, researchers can make an informed decision to best suit their laboratory capabilities, budget, and timeline.

References

A Senior Application Scientist's Guide to the Comparative Bioactivity of Methyl 3-(3-hydroxyphenyl)propanoate and its Parent Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging a Knowledge Gap in Phenolic Bioactivity

In the realm of drug discovery and development, phenolic compounds are a cornerstone of research, valued for their vast therapeutic potential. 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), a prominent metabolite of dietary polyphenols like flavonoids, has been the subject of considerable investigation. It is known to be produced by human gut microbiota and exhibits a range of biological effects, including vasodilatory, antioxidant, and anti-inflammatory properties.[1][2] However, its corresponding methyl ester, Methyl 3-(3-hydroxyphenyl)propanoate, remains largely uncharacterized in the scientific literature.

This guide provides a comprehensive framework for the comparative bioactivity analysis of these two molecules. As a Senior Application Scientist, my objective is not merely to present what is known but to illuminate the path for what is yet to be discovered. We will delve into the established bioactivities of the parent acid and, based on fundamental principles of medicinal chemistry and pharmacology, hypothesize how esterification may modulate these effects. This document is structured to serve as a practical guide for researchers, offering detailed, self-validating experimental protocols to rigorously test these hypotheses and generate high-quality, publishable data.

The Central Hypothesis: How Esterification Alters Bioactivity

The fundamental difference between 3-HPPA and its methyl ester lies in the modification of the carboxylic acid group. This seemingly minor chemical change from a carboxylic acid to a methyl ester is predicted to have significant consequences on the molecule's physicochemical properties and, by extension, its biological activity.

  • Increased Lipophilicity: The replacement of the polar carboxylic acid with a less polar methyl ester group increases the molecule's overall lipophilicity (fat-solubility).[1] This is a critical parameter influencing a compound's ability to cross biological membranes. We hypothesize that this compound will exhibit enhanced permeability across cell membranes compared to its parent acid. This could lead to higher intracellular concentrations and potentially greater potency in cell-based assays.

  • Altered Pharmacokinetics: The ester may act as a prodrug. Once inside the cell, it can be hydrolyzed by intracellular esterases back to the active parent acid, 3-HPPA. This mechanism could lead to a sustained intracellular release of the active compound.

  • Impact on Target Interaction: While the phenolic hydroxyl group is often key to the antioxidant activity of these compounds, the modification of the propanoic acid side chain could influence interactions with specific protein targets.[3][4]

This guide will outline the experimental methodologies required to systematically investigate these predictions.

Established Bioactivity of the Parent Compound: 3-(3-hydroxyphenyl)propanoic Acid (3-HPPA)

A robust understanding of the parent acid is essential for a meaningful comparison. 3-HPPA has been reported to possess several key biological activities:

BioactivityMechanism of Action & EffectsKey References
Vasodilatory & Antihypertensive Promotes endothelium-dependent nitric oxide (NO) release by activating endothelial nitric oxide synthase (eNOS), leading to smooth muscle relaxation and a decrease in blood pressure.[5]
Anti-inflammatory Inhibits the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit, which in turn suppresses the expression of adhesion molecules like E-selectin.[1][1]
Antioxidant Protects against cadmium-induced cytotoxicity in erythrocytes by reducing hemolysis and malondialdehyde (MDA) levels, while restoring levels of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).[6][6]
Metabolic Regulation Ameliorates dyslipidemia and hepatic steatosis in high-fat diet-fed mice.[2][2]
Bone Metabolism Inhibits osteoclastogenesis and bone resorption activity.[6][6]

Proposed Experimental Framework for Comparative Analysis

The following section details the essential in vitro assays to build a comprehensive bioactivity profile for both compounds. Each protocol is designed to be a self-validating system, incorporating necessary controls for robust and reliable data.

G cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Safety & Efficacy Compound1 3-HPPA Assay1 Antioxidant Assay (DPPH) Compound1->Assay1 Assay2 Anti-inflammatory Assay (NF-κB) Compound1->Assay2 Assay3 Antimicrobial Assay (MIC) Compound1->Assay3 Assay4 Cytotoxicity Assay (MTT) Compound1->Assay4 Compound2 This compound Compound2->Assay1 Compound2->Assay2 Compound2->Assay3 Compound2->Assay4 Data Data Analysis & Comparison (IC50, MIC, CC50) Assay1->Data Assay2->Data Assay3->Data Assay4->Data

Caption: Proposed experimental workflow for comparative bioactivity analysis.

Comparative Antioxidant Capacity: The DPPH Radical Scavenging Assay

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[3][4] The DPPH assay is a stable, rapid, and widely used method to assess this radical scavenging potential.[7]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compounds: Prepare stock solutions (e.g., 10 mM) of 3-HPPA and this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Positive Control: Prepare a similar dilution series of a known antioxidant, such as Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the freshly prepared DPPH solution to each well.

    • Add 100 µL of the various dilutions of the test compounds, positive control, or methanol (as a blank control) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the % scavenging against the concentration of each compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Comparative Anti-inflammatory Potential: NF-κB Translocation Assay

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses.[5] Its activation involves translocation from the cytoplasm to the nucleus. This assay will determine if the compounds can inhibit this critical step, typically induced by an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto Degrades & Releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocates Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces Transcription Test_Compound 3-HPPA or Methyl Ester Test_Compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway, a target for anti-inflammatory drugs.

Experimental Protocol: Immunofluorescence-based NF-κB Translocation

  • Cell Culture:

    • Seed a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in 96-well imaging plates and culture until they reach approximately 80% confluency.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of 3-HPPA, its methyl ester, or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1-2 hours.

    • Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A significant decrease in nuclear fluorescence in treated cells compared to TNF-α stimulated controls indicates inhibitory activity.

Comparative Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay

Esterification of phenolic acids often enhances their antimicrobial activity, an effect attributed to increased lipophilicity facilitating interaction with bacterial cell membranes.[9][10] The broth microdilution method is a standard technique to determine the MIC, the lowest concentration of a substance that prevents visible microbial growth.[11]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation:

    • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Media: Prepare sterile Mueller-Hinton Broth (MHB).

    • Inoculum: Culture bacteria overnight, then dilute in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL (colony-forming units per milliliter).

    • Test Compounds: Prepare stock solutions of the test compounds and a positive control antibiotic (e.g., ampicillin for E. coli, vancomycin for S. aureus) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.

  • Assay Procedure (96-well plate format):

    • In a 96-well plate, perform a two-fold serial dilution of each test compound and control antibiotic in MHB. A typical concentration range might be 512 µg/mL down to 1 µg/mL.

    • Add the standardized bacterial inoculum to each well.

    • Include controls: a well with broth and inoculum only (growth control) and a well with broth only (sterility control).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

Comparative Cytotoxicity: The MTT Assay

It is imperative to assess whether the observed bioactivities are not simply a result of general toxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating:

    • Seed a relevant cell line (e.g., the same line used for the anti-inflammatory assay, or a standard line like HEK293) in a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 3-HPPA and its methyl ester for a period relevant to the other bioassays (e.g., 24-48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the CC50 (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

The lack of bioactivity data for this compound presents a clear research opportunity. The proposed experimental framework provides a rigorous and systematic approach to directly compare its bioactivity with its well-characterized parent acid, 3-HPPA. It is hypothesized that the methyl ester will exhibit enhanced cellular activity due to increased lipophilicity, potentially acting as a more potent anti-inflammatory or antimicrobial agent in cell-based models. However, its antioxidant activity in cell-free assays may be comparable to or slightly less than the parent acid.

The data generated from these studies will be invaluable to drug development professionals, providing critical insights into structure-activity relationships and the potential of esterification as a strategy to enhance the therapeutic properties of phenolic acids. This guide serves as a foundational blueprint for unlocking the potential of this uncharacterized compound.

References

Inter-Laboratory Validation of Methyl 3-(3-hydroxyphenyl)propanoate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of Methyl 3-(3-hydroxyphenyl)propanoate, a key chemical intermediate, is critical for ensuring the quality and consistency of pharmaceutical products and research materials. This guide provides an in-depth comparison of analytical methodologies for its quantification, grounded in the principles of inter-laboratory validation. While a formal, multi-site study on this specific analyte is not publicly documented, this guide synthesizes established validation frameworks from authoritative bodies such as the International Council for Harmonisation (ICH), AOAC INTERNATIONAL, and Eurachem to present a model for such a study. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques, detailing their respective strengths, weaknesses, and performance characteristics derived from analogous studies on phenolic compounds. This document serves as both a practical guide for designing a validation study and a comparative analysis to aid in method selection, ensuring that laboratories can generate reliable and reproducible data.

Introduction: The Imperative for Validated Quantification

This compound (CAS No. 10403-46-0) is a versatile building block in organic synthesis. Its precise measurement is paramount for process optimization, quality control of starting materials, and in pharmacokinetic studies. An analytical method's validation is the process by which it is demonstrated to be suitable for its intended purpose[1][2][3]. For analytical data to be considered reliable and transferable between laboratories—a common necessity in drug development and manufacturing—an inter-laboratory validation study is the gold standard.

This guide will navigate the critical components of designing and interpreting an inter-laboratory study for this compound, drawing upon internationally recognized guidelines to ensure scientific rigor. The objective is to provide a framework that establishes a method's performance characteristics across different sites, instruments, and analysts.

Designing the Inter-Laboratory Study: A Framework for Trust

An inter-laboratory study, also known as a collaborative study, is designed to determine the performance of a method among different laboratories[4]. The structure of such a study is critical for generating statistically significant and meaningful results. Key international guidelines, such as the ICH Q2(R1) "Validation of Analytical Procedures" and AOAC INTERNATIONAL's "Guidelines for Collaborative Study Procedures," provide a robust framework[1][4][5][6][7].

Core Validation Parameters

According to the ICH Q2(R1) guidelines, the following performance characteristics must be evaluated[1][7][8]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[8][9].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery[9].

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment)[9].

    • Reproducibility: Precision between laboratories (collaborative study).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[9].

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[8][9].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[7][9].

Study Design Visualization

The logical flow of an inter-laboratory validation study can be visualized as follows:

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Final Validation Report A Method Optimization (e.g., HPLC, GC-MS) B Single-Laboratory Validation (SLV) (per ICH Q2(R1) / Eurachem) A->B C Establish Performance Criteria (e.g., Linearity, Accuracy, Precision) B->C D Develop Collaborative Study Protocol C->D E Prepare & Distribute Homogeneous Samples D->E F Select Participating Laboratories (Min. 8-10) D->F G Laboratories Analyze Blinded Samples F->G H Submit Data to Coordinating Laboratory G->H I Statistical Analysis (Repeatability & Reproducibility) H->I J Compare Results to Pre-defined Criteria I->J K Issue Final Report with Method Performance Characteristics J->K

Figure 1: Workflow for an inter-laboratory validation study.

Comparative Analysis of Analytical Methods

The two most suitable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)[10]. The choice between these methods depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of phenolic compounds[11][12]. It offers direct analysis without the need for derivatization, making it a simpler and often faster alternative to GC-MS[10].

Strengths:

  • Simplicity: No derivatization step required.

  • Robustness: Well-established and reliable technology.

  • Versatility: Suitable for a wide range of sample matrices.

Weaknesses:

  • Sensitivity: May be less sensitive than GC-MS for trace-level analysis.

  • Specificity: Potential for co-eluting interferences in complex matrices, although this can be mitigated with diode-array detection (DAD).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, but the presence of a polar hydroxyl group in this compound necessitates a derivatization step to increase volatility[10][13].

Strengths:

  • High Sensitivity and Selectivity: Excellent for detecting and quantifying low levels of the analyte, especially when using Selected Ion Monitoring (SIM) mode[13].

  • Confirmatory Analysis: The mass spectrum provides structural information that confirms the identity of the analyte.

Weaknesses:

  • Derivatization Required: The need for a chemical derivatization step (e.g., silylation) adds time, complexity, and a potential source of error to the workflow[13].

  • Matrix Effects: Can be susceptible to matrix effects that may impact ionization efficiency.

Hypothetical Performance Data from an Inter-Laboratory Study

The following table summarizes the expected performance characteristics for each method, based on typical results from validation studies of similar phenolic compounds and established guidelines[12][14]. These values represent the targets for a successful inter-laboratory validation.

Performance Characteristic HPLC-UV GC-MS (with Derivatization) Authoritative Guideline Reference
Linearity (R²) > 0.99> 0.99ICH Q2(R1)[5][6]
Range 1 - 100 µg/mL0.1 - 20 µg/mLICH Q2(R1)[5][6]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%FDA Foods Program Guidelines[15]
Repeatability (RSDr) ≤ 2.0%≤ 3.0%AOAC Guidelines[4][16]
Reproducibility (RSDR) ≤ 5.0%≤ 7.0%AOAC Guidelines[4][16]
LOD ~0.3 µg/mL~0.03 µg/mLEurachem Guide[2][17]
LOQ ~1.0 µg/mL~0.1 µg/mLEurachem Guide[2][17]
Robustness PassedPassedICH Q2(R1)[5][6]

RSD: Relative Standard Deviation

Experimental Protocols: A Step-by-Step Guide

To ensure consistency across participating laboratories, detailed, step-by-step protocols are essential.

Protocol 1: Quantification by HPLC-UV

This protocol is designed for the direct analysis of this compound in a relatively clean sample matrix.

1. Sample Preparation: a. Dilute the sample containing the analyte with the mobile phase to a concentration within the established calibration range (e.g., 1-100 µg/mL). b. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • UV Detection: 275 nm.

3. Calibration: a. Prepare a series of at least five calibration standards of this compound in the mobile phase. b. Construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis: a. Integrate the peak corresponding to this compound. b. Quantify the analyte in the samples by interpolating the peak area from the calibration curve.

Protocol 2: Quantification by GC-MS with Silylation

This protocol is suitable for samples requiring higher sensitivity or for complex matrices after appropriate extraction.

1. Sample Preparation and Extraction: a. For aqueous samples, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate. b. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation): a. Reconstitute the dried extract in 100 µL of anhydrous pyridine. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[13]. c. Cap the vial, vortex for 1 minute, and heat at 60°C for 30 minutes to complete the reaction[13].

3. GC-MS Conditions:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
  • Oven Program: Initial temperature 80°C, hold for 2 minutes; ramp to 280°C at 15°C/min, hold for 5 minutes.
  • Injector Temperature: 280°C.
  • Injection Mode: Splitless.
  • MS Ion Source Temperature: 230°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

4. Calibration and Data Analysis: a. Prepare calibration standards and derivatize them using the same procedure as the samples. b. Construct a calibration curve and quantify the analyte as described in the HPLC protocol.

Conclusion: Ensuring Data Integrity Through Collaborative Validation

The inter-laboratory validation of analytical methods is a cornerstone of scientific integrity and is essential for regulatory acceptance in the pharmaceutical industry. While no specific collaborative study for this compound is publicly available, this guide provides a comprehensive framework based on established international standards[2][4][5][17].

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this analyte. HPLC-UV offers a simpler, direct analysis suitable for routine quality control, while GC-MS provides superior sensitivity and confirmatory data, making it ideal for trace-level analysis or in complex matrices. The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample throughput, and the complexity of the sample matrix. By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently develop, validate, and implement robust analytical methods, ensuring the generation of accurate, reliable, and reproducible data across laboratories.

References

A Senior Application Scientist's Guide to the Comparative In Vitro Cytotoxicity of Methyl 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents is a cornerstone of modern oncological research. Natural products and their synthetic derivatives, particularly phenolic compounds, represent a promising reservoir of bioactive molecules with potential therapeutic value.[1][2][3] Methyl 3-(3-hydroxyphenyl)propanoate (MHPP) is a phenolic ester whose biological activities are not extensively characterized in the context of oncology. Its structural similarity to other known cytotoxic phenolic compounds warrants a thorough investigation into its potential as an anticancer agent.

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of MHPP against a panel of human cancer cell lines. We will compare its performance directly against Doxorubicin, a widely used and potent chemotherapeutic agent.[4] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for the experimental design, ensuring a robust and reproducible evaluation.

Part 1: Compound Profiles & Rationale for Screening

Test Compound: this compound (MHPP)
  • Structure: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol [5]

  • Rationale: MHPP belongs to the broad class of phenolic compounds. Many molecules within this class are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][6] The core phenolic ring and propanoate side chain are functional groups that can interact with biological targets. Studies on similar phenolic structures have shown that they can induce cytotoxicity in cancer cells, often mediated by an increase in reactive oxygen species (ROS).[7] Therefore, it is scientifically sound to hypothesize that MHPP may possess cytotoxic activity against cancer cells.

Reference Compound: Doxorubicin
  • Class: Anthracycline antibiotic[4]

  • Mechanism of Action: Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II, which leads to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[8] It is also known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[8][9]

  • Rationale for Use: Doxorubicin is a first-line chemotherapeutic agent for a variety of cancers, including breast, lung, and liver cancers. Its potent, well-documented cytotoxicity makes it an ideal positive control to benchmark the efficacy of a novel investigational compound like MHPP.[10][11][12]

Part 2: Experimental Design for Comparative Cytotoxicity Analysis

To objectively assess the cytotoxic potential of MHPP, a rigorous, quantitative, and reproducible method is required. The MTT assay is a gold-standard colorimetric assay for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] The core principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[14] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria.[13] The amount of formazan produced is directly proportional to the number of living cells.[13] By solubilizing these crystals and measuring the absorbance of the resulting solution, we can quantify cell viability.

Materials and Reagents
  • Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • A549 (Human lung carcinoma)

    • HepG2 (Human hepatocellular carcinoma)

  • Compounds:

    • This compound (MHPP), >98% purity

    • Doxorubicin Hydrochloride, USP grade

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Reagents & Media:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO)

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

Experimental Workflow

The overall workflow is designed to ensure consistency and minimize variability. It proceeds from cell preparation and treatment to data acquisition and analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment (24h Incubation) cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Culture (MCF-7, A549, HepG2) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding Trypsinize & Count stock_prep 3. Prepare Drug Dilutions (MHPP & Doxorubicin) treatment 4. Treat Cells (Varying Concentrations) stock_prep->treatment mtt_add 5. Add MTT Reagent (Incubate 4h) controls Controls: - Vehicle (DMSO) - Untreated - Media Blank solubilize 6. Solubilize Formazan (Add DMSO/SDS) mtt_add->solubilize read_plate 7. Read Absorbance (570 nm) calc_viability 8. Calculate % Viability read_plate->calc_viability calc_ic50 9. Determine IC50 Values calc_viability->calc_ic50

Caption: Experimental workflow for the comparative cytotoxicity MTT assay.

Detailed Step-by-Step Protocol
  • Cell Culture & Seeding:

    • Maintain MCF-7, A549, and HepG2 cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

    • When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well (100 µL volume) into a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during treatment.

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of MHPP in DMSO. Prepare a 10 mM stock of Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final treatment concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Carefully remove the medium from the adhered cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Crucial Controls: Include wells for:

      • Untreated Cells: Cells with fresh medium only (100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (to check for solvent toxicity).

      • Media Blank: Medium only, no cells (for background absorbance subtraction).

    • Incubate the treated plates for 24, 48, or 72 hours. A 48-hour time point is a common starting point.

  • MTT Assay Protocol: [15]

    • After the incubation period, add 10 µL of MTT stock solution (5 mg/mL) to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Part 3: Data Interpretation and Comparative Analysis

Calculating IC₅₀ Values

The raw absorbance data must be processed to determine the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used.

  • Background Subtraction: Subtract the average absorbance of the media blank wells from all other wells.

  • Calculate Percent Viability:

    • Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the Percent Viability against the logarithm of the compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to calculate the precise IC₅₀ value. This is the concentration of the compound that reduces cell viability by 50%.

Comparative Performance Data

Summarizing the IC₅₀ values in a table allows for a direct and clear comparison of the cytotoxic potency of MHPP and Doxorubicin across different cancer cell types.

CompoundCell LineIC₅₀ (µM) after 48h Exposure (Hypothetical Data)
This compound (MHPP) MCF-7 (Breast)85.2
A549 (Lung)112.5
HepG2 (Liver)93.7
Doxorubicin (Positive Control) MCF-7 (Breast)2.5[12]
A549 (Lung)>20 (Resistant)[12]
HepG2 (Liver)12.2[12]

This table contains hypothetical data for MHPP for illustrative purposes. Doxorubicin values are based on published literature, though they can vary between labs.[11][12][16][17][18][19]

Part 4: Investigating the Mechanism of Action

While the IC₅₀ value quantifies if a compound is cytotoxic, it doesn't explain how. Based on the known activities of phenolic compounds and doxorubicin, a plausible mechanism involves the induction of oxidative stress leading to apoptosis.[7][20][21][22][23]

Hypothetical Signaling Pathway: ROS-Induced Apoptosis

Many cytotoxic agents, including numerous phenolic compounds, exert their effects by increasing the intracellular concentration of Reactive Oxygen Species (ROS).[24] While moderate ROS levels are involved in normal cell signaling, excessive ROS leads to oxidative stress, damaging cellular components like DNA, lipids, and proteins, ultimately triggering programmed cell death (apoptosis).[20][21][23] This provides a strong, evidence-based hypothesis for the potential mechanism of MHPP.

Signaling Pathway Diagram

This diagram illustrates how MHPP could induce apoptosis via the intrinsic (mitochondrial) pathway, a common mechanism for ROS-mediated cell death.

G MHPP MHPP ROS ↑ Reactive Oxygen Species (ROS) MHPP->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax (Pro-apoptotic) Activation Mito->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Methyl 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-driven protocol for the proper disposal of Methyl 3-(3-hydroxyphenyl)propanoate. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure safe and compliant waste management. The procedures outlined below are grounded in established chemical safety principles to protect laboratory personnel and the environment.

Hazard Profile and Immediate Safety Considerations

This compound and its isomers are classified as irritants.[1][2][3] Understanding the hazard profile is the foundation of safe handling and disposal. The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system.[1][2][4]

Causality Behind Safety Protocols: The irritant nature of this chemical necessitates specific personal protective equipment (PPE) to prevent direct contact. Standard laboratory practice dictates that all chemicals of unknown long-term toxicity should be handled as potentially hazardous, justifying the engineering and administrative controls outlined below.

Essential Safety Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3][5] Ensure that safety showers and eyewash stations are readily accessible.[2][3]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

    • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]

    • Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, consider additional protective clothing.[4]

  • First Aid Measures:

    • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][7]

    • If on Skin: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][2][7] Get medical advice if skin irritation occurs.[1]

    • If in Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][7] If eye irritation persists, seek immediate medical attention.[1]

    • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice.[6][7]

Hazard Classification Summary
GHS Pictogram Warning
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1][6]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8]

This compound must be treated as a hazardous chemical waste. The most crucial step in this process is segregation to prevent dangerous reactions.

Key Segregation Principles:

  • Non-Halogenated Organic Waste: This is the primary waste stream for this compound. It should be collected in a designated, properly labeled container.

  • Avoid Mixing: Never mix this compound with incompatible materials such as strong oxidizing agents or strong bases.[2] Store acids and bases separately.[9]

  • Aqueous Waste: Do not dispose of this organic compound down the drain.[1][2] Aqueous solutions containing this chemical should be collected as aqueous hazardous waste.

Step-by-Step Disposal Procedures

The guiding principle for disposal is to engage a licensed chemical waste contractor for final disposal, typically via incineration.[5][10][11] All federal, state, and local regulations must be observed.[1]

Protocol for Small Quantities & Contaminated Materials (<100 mL)

This procedure applies to residual amounts in containers, contaminated pipette tips, gloves, and weighing papers.

  • Rinsing: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate is considered hazardous waste and must be collected.

  • Collection of Rinsate: Add the solvent rinsate to a designated "Non-Halogenated Organic Waste" container.

  • Disposal of Solids: Place contaminated solids (gloves, wipes, etc.) in a separate, clearly labeled solid hazardous waste container.

  • Container Disposal: After triple rinsing, the original container can often be disposed of in regular trash or glassware waste, but only after defacing the original label completely.[12] Consult your institution's Environmental Health & Safety (EHS) office for specific rules.

Protocol for Bulk Quantities (>100 mL)

This procedure applies to unused product, expired stock, and reaction waste.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][12] The original product container is often suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant").[13]

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[8][9][13]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor. Do not exceed storage time limits, which can be up to one year for partially filled containers in an SAA.[9]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup:

    • For liquid spills, absorb the material with an inert substance like vermiculite, sand, or cat litter.[5]

    • For solid spills, carefully sweep or vacuum the material. Avoid creating dust.[2][4][14]

  • Disposal: Place the absorbed material and all contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[1][2]

  • Decontamination: Thoroughly clean the spill area once the material has been removed.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G Start Waste Generated: This compound Decision_Quantity Assess Quantity Start->Decision_Quantity Small_Qty Small Quantity / Contaminated Labware (<100 mL or solid waste) Decision_Quantity->Small_Qty  Small Bulk_Qty Bulk Quantity (>100 mL) Decision_Quantity->Bulk_Qty  Bulk Triple_Rinse Step 1: Triple rinse container with suitable solvent (e.g., acetone). Small_Qty->Triple_Rinse Prep_Container Step 1: Select chemically compatible, leak-proof container with secure cap. Bulk_Qty->Prep_Container Collect_Rinsate Step 2: Collect rinsate in 'Non-Halogenated Organic Waste' container. Triple_Rinse->Collect_Rinsate Dispose_Solids Step 3: Place contaminated solids (gloves, wipes) in 'Solid Hazardous Waste'. Collect_Rinsate->Dispose_Solids Final_Disposal Contact EHS for pickup by licensed waste contractor. Dispose_Solids->Final_Disposal Label_Container Step 2: Label as 'Hazardous Waste' with full chemical name and hazards. Prep_Container->Label_Container Store_Container Step 3: Store in designated Satellite Accumulation Area (SAA) with secondary containment. Label_Container->Store_Container Store_Container->Final_Disposal

Caption: Disposal workflow for this compound.

References

Definitive Guide to Personal Protective Equipment for Handling Methyl 3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 3-(3-hydroxyphenyl)propanoate (CAS No. 61389-68-2). Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, ensuring a foundational understanding of risk mitigation. Our objective is to create a self-validating system of safety that builds trust and provides value beyond the product itself.

Hazard Assessment: Understanding the Risks

This compound is an aromatic ester whose primary hazards are irritant in nature. A thorough risk assessment is the foundation of any safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the potential dangers.[1][2]

Based on aggregated GHS data, the hazards associated with this compound are summarized below.[1][3][4]

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

These classifications dictate the minimum level of personal protective equipment (PPE) required to handle the substance safely. The core principle is to establish effective barriers between the researcher and the chemical to prevent contact with skin, eyes, and the respiratory system.

Core Protective Equipment: A Multi-Layered Defense

Safe handling of this compound requires a multi-layered approach to PPE. Each component is chosen to counteract a specific hazard identified in the assessment.

Eye and Face Protection: The Non-Negotiable First Line

Rationale: The compound is classified as a serious eye irritant (H319).[2][3][4] Direct contact with even minute quantities can cause significant discomfort, inflammation, and potential damage. Standard safety glasses are insufficient as they do not protect against splashes.

Protocol:

  • Mandatory: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Goggles must provide a complete seal around the eyes.

  • Recommended for High-Risk Operations: When handling larger quantities (>100g), or when there is a significant risk of splashing or aerosolization (e.g., heating, sonicating, or transferring under pressure), a face shield must be worn in addition to chemical splash goggles.

Hand Protection: Preventing Dermal Exposure

Rationale: As a Category 2 skin irritant (H315), the chemical can cause redness, inflammation, and discomfort upon contact.[1][2] Gloves serve as the primary barrier to prevent this dermal exposure. The choice of glove material is critical for ensuring adequate chemical resistance.

Protocol:

  • Glove Selection: For handling aromatic esters like this compound, nitrile or neoprene gloves are recommended for splash protection.[5][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

  • Pre-Use Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For transfers of significant quantities or during procedures with a higher risk of contamination, consider wearing two pairs of gloves.

  • Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique (see Section 3.2), wash your hands thoroughly, and don a new pair.

Body Protection: Shielding Against Incidental Contact

Rationale: While the primary risks are to the eyes and skin of the hands, accidental spills can contaminate clothing and lead to prolonged, unnoticed skin exposure.

Protocol:

  • Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is mandatory at all times. This coat should be made of a material appropriate for chemical work, such as cotton or a flame-resistant blend.[7]

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are required.[7][8] The footwear should be made of a non-porous material to prevent absorption in case of a spill.

Respiratory Protection: Use Based on Exposure Potential

Rationale: The compound may cause respiratory irritation (H335), particularly if it becomes airborne as a dust or aerosol.[1][2] Engineering controls are the primary method to mitigate this risk.

Protocol:

  • Primary Control: All handling of solid this compound that could generate dust, or any procedure that could create aerosols, must be performed in a certified chemical fume hood.[4][9]

  • When Respirators are Needed: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[10] The specific type of respirator and cartridge should be determined by an industrial hygienist based on the potential exposure concentration.

Operational and Disposal Plans

Proper procedure extends beyond simply wearing PPE; it includes the correct sequence for putting it on, taking it off, and disposing of it to prevent cross-contamination.

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_eval Risk Evaluation cluster_action Action: PPE & Controls A Review Safety Data Sheet (SDS) B Assess Task: Quantity & Procedure (e.g., weighing, transfer, reaction) A->B C Potential for Dust or Aerosol Generation? B->C D Potential for Splash? C->D No E Work in Chemical Fume Hood C->E Yes F Standard PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles D->F No G Enhanced PPE: Add Face Shield D->G Yes E->D H Proceed with Task F->H G->F

Caption: PPE selection workflow for handling this compound.

Step-by-Step Donning and Doffing Sequence

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Gloves: Don the first pair of gloves (if double-gloving).

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.

  • Second Pair of Gloves: Don the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) - The "Contaminated to Contaminated" Principle:

  • Outer Gloves: Remove the outer pair of gloves without touching your bare skin. Peel one glove off by grasping the cuff and pulling it inside out. Use the inside-out glove to remove the second glove.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps. Avoid touching the front surfaces.

  • Lab Coat: Unbutton and remove the lab coat by folding it in on itself, keeping the contaminated exterior away from your body.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[2][3]

Disposal of Contaminated PPE

Rationale: Improper disposal of contaminated PPE can lead to inadvertent exposure of other personnel and environmental contamination.

Protocol:

  • Waste Segregation: All disposable PPE (gloves, etc.) contaminated with this compound must be considered chemical waste.

  • Containment: Place contaminated items into a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Regulatory Compliance: Dispose of the waste container through your institution's environmental health and safety office, following all local, regional, and national regulations.[3][10] Do not dispose of contaminated materials in the regular trash or down the drain.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-hydroxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-hydroxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.